Technical Documentation Center

N-(4-Bromophenyl)propionamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-Bromophenyl)propionamide
  • CAS: 2760-35-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of N-(4-Bromophenyl)propionamide with a Focus on its Melting Point

For Researchers, Scientists, and Drug Development Professionals Introduction N-(4-Bromophenyl)propionamide is a chemical compound with the molecular formula C9H10BrNO.[1] It is a white solid that serves as a valuable int...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Bromophenyl)propionamide is a chemical compound with the molecular formula C9H10BrNO.[1] It is a white solid that serves as a valuable intermediate in organic synthesis and pharmaceutical research.[1] As an amide, its structural characteristics are of significant interest in the development of novel biologically active molecules.[1] The physical properties of N-(4-Bromophenyl)propionamide are crucial for its identification, purification, and application in further synthetic steps. Among these properties, the melting point is a fundamental and easily determinable characteristic that provides a primary indication of a sample's purity.

This in-depth technical guide provides a comprehensive overview of the melting point of N-(4-Bromophenyl)propionamide, including its reported value, standardized methods for its accurate determination, and a discussion of factors that can influence this critical physical property.

Physical Properties of N-(4-Bromophenyl)propionamide

The key physical properties of N-(4-Bromophenyl)propionamide (CAS RN: 2760-35-2) are summarized in the table below. The melting point is a distinct characteristic of this compound.

PropertyValueSource
Molecular Formula C9H10BrNO[1]
Molecular Weight 228.09 g/mol [1]
Melting Point 146-148 °C [1]
Boiling Point 361.8 °C at 760 mmHg[1]
Appearance White solid[1]
Purity ≥97%

Accurate Determination of Melting Point: Experimental Protocols

The accurate determination of a compound's melting point is essential for its characterization and as an indicator of purity. The presence of impurities typically leads to a depression and broadening of the melting point range. The following are detailed protocols for two standard methods of melting point determination.

Capillary Method

The capillary method is a widely used and accessible technique for determining the melting point of a solid.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (digital or manual)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

  • Spatula

Protocol:

  • Sample Preparation:

    • Ensure the N-(4-Bromophenyl)propionamide sample is completely dry.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Using a spatula, crush the solid into a fine powder with a mortar and pestle. This ensures uniform heat transfer within the sample.[2]

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down.

    • Repeat until the packed sample height is approximately 2-3 mm.[3]

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is known (146-148 °C), rapidly heat the block to about 20 °C below this temperature.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium to be established between the sample and the thermometer.[3][4]

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the clear point).

    • The recorded melting point should be reported as a range from the onset to the clear point.

  • Calibration:

    • It is crucial to regularly calibrate the melting point apparatus using certified reference standards with known melting points (e.g., benzoic acid, caffeine).[5][6][7] This ensures the accuracy of the thermometer and the overall system.

Caption: Workflow for Accurate Melting Point Determination by the Capillary Method.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a more advanced thermal analysis technique that provides highly accurate and quantitative data on the melting process.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in the heat flow.[8][9][10]

Apparatus:

  • Differential Scanning Calorimeter

  • Sample pans (e.g., aluminum)

  • Crimper for sealing pans

  • High-purity inert gas supply (e.g., nitrogen)

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the finely powdered N-(4-Bromophenyl)propionamide (typically 1-5 mg) into a DSC sample pan.

    • Seal the pan using a crimper. This ensures that the sample is contained and that there is good thermal contact.

  • Instrument Setup and Calibration:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas to prevent oxidation of the sample.

    • Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium).

  • DSC Measurement:

    • Program the instrument with the desired temperature profile. A typical profile would involve:

      • An initial isothermal period to allow the sample to equilibrate.

      • A heating ramp at a controlled rate (e.g., 10 °C/min) through the expected melting range.

      • A final isothermal period.

    • Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting of the sample will appear as an endothermic peak on the DSC thermogram.

    • The onset temperature of the peak is typically taken as the melting point.

    • The peak temperature and the area under the peak (enthalpy of fusion) can also be determined to provide further information about the sample's thermal properties.

Factors Influencing the Melting Point of N-(4-Bromophenyl)propionamide

Several factors can affect the observed melting point of a crystalline solid.

  • Purity: The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in a lower and broader melting point range. The synthesis of N-(4-Bromophenyl)propionamide typically involves the reaction of 4-bromoaniline with either propionyl chloride or propionic anhydride.[1] Potential impurities could include unreacted starting materials or by-products from side reactions.

  • Crystalline Polymorphism: Some compounds can exist in different crystalline forms (polymorphs), each with a unique crystal lattice and, consequently, a different melting point. While there is no specific mention of polymorphism for N-(4-Bromophenyl)propionamide in the searched literature, it is a phenomenon to be aware of for crystalline solids.

  • Heating Rate: As mentioned in the protocol, a slow heating rate is crucial for accurate melting point determination. If the heating rate is too fast, the thermometer reading may lag behind the actual temperature of the sample, leading to an erroneously high and broad melting point reading.[4][11]

  • Sample Packing: In the capillary method, improper packing of the sample can lead to poor heat transfer and an inaccurate melting point reading.[3]

Conclusion

The melting point of N-(4-Bromophenyl)propionamide is a critical physical property for its identification and purity assessment, with a reported value of 146-148 °C.[1] The accurate determination of this value requires careful sample preparation, proper experimental technique, and a calibrated instrument. Both the capillary method and Differential Scanning Calorimetry are suitable for this purpose, with DSC offering higher precision and more detailed thermal information. For researchers and scientists working with N-(4-Bromophenyl)propionamide, a thorough understanding of its melting point and the factors that can influence it is essential for ensuring the quality and reliability of their work.

References

  • LookChem. (n.d.). Cas 2760-35-2, N-(4-BROMOPHENYL)PROPIONAMIDE. Retrieved from [Link]

  • Scribd. (n.d.). SOP For Melting Point Calibration. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Calibration of Melting Point Apparatus. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Solano, D. M., & Bergkamp, J. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. California State University, Bakersfield. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • Gateway Analytical. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of Melting Point Apparatus. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Lambda. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Scribd. (n.d.). Melting Point Determination Lab Guide. Retrieved from [Link]

  • ChemBK. (2024, April 9). N-(4-bromophenyl)-3-phenylpropanamide. Retrieved from [Link]

Sources

Exploratory

N-(4-Bromophenyl)propionamide: A Comprehensive Technical Guide on Chemical Identity, Synthesis, and Pharmaceutical Applications

Executive Summary N-(4-Bromophenyl)propionamide (also cataloged as N-(4-bromophenyl)propanamide) is a highly versatile synthetic intermediate utilized extensively in modern drug discovery and organic synthesis[1]. Charac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Bromophenyl)propionamide (also cataloged as N-(4-bromophenyl)propanamide) is a highly versatile synthetic intermediate utilized extensively in modern drug discovery and organic synthesis[1]. Characterized by its robust amide linkage and an electrophilic para-bromo substituent, this compound acts as a foundational building block for synthesizing complex pharmacophores, including2[2] and 3[3]. This whitepaper provides an authoritative overview of its chemical identifiers, mechanistic utility, and self-validating experimental protocols for its application.

Chemical Identity and Database Identifiers

Accurate identification across chemical databases (such as PubChem and ChemSpider) is paramount for reproducibility. Because simple amides often exist in various isotopic or derivative forms, the most rigorous method to query N-(4-Bromophenyl)propionamide is via its unique InChIKey .

As detailed by4[4] and 5[5], the compound's core quantitative data is summarized below:

Table 1: Chemical and Structural Properties

PropertyValue
IUPAC Name N-(4-bromophenyl)propanamide
CAS Number 2760-35-2
Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Monoisotopic Mass 226.99458 Da
SMILES CCC(=O)Nc1ccc(Br)cc1
InChIKey (PubChem/ChemSpider) OKCYFRFBRDYTRP-UHFFFAOYSA-N

Mechanistic Role in Drug Development

The structural duality of N-(4-Bromophenyl)propionamide makes it highly valuable in medicinal chemistry:

  • The Bromine Substituent (Electrophilic Core): The para-bromo group acts as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to seamlessly extend the aromatic system or introduce novel pharmacophores[1].

  • The Propionamide Moiety (Hydrogen Bonding): The amide group functions as a critical hydrogen bond donor/acceptor. In the development of 2[2] and6[6], this moiety frequently engages in essential hydrogen bonding within the S1 or S4 pockets of the enzyme's active site, stabilizing the protein-ligand complex.

  • Benzimidazole Schiff Bases: The compound is a documented precursor in the synthesis of chiral Schiff base complexes. These derived benzimidazoles exhibit potent antimicrobial, antifungal, and anti-HIV properties by directly interacting with viral reverse transcriptase or bacterial enzymatic pathways[3].

SynthesisWorkflow A 4-Bromoaniline + Propionyl Chloride B N-(4-Bromophenyl)propionamide (CAS: 2760-35-2) A->B Acylation (TEA Base) C Cross-Coupling / Substitution B->C Pd-Catalyzed Activation D Benzimidazole Derivatives (Antimicrobial / Anti-HIV) C->D Schiff Base Formation E Factor Xa Inhibitors (Anticoagulants) C->E Pyridine Fusion

Workflow for synthesizing pharmaceutical derivatives from N-(4-Bromophenyl)propionamide.

Experimental Protocols & Self-Validating Workflows

To ensure high-fidelity results in the laboratory, the following protocols have been designed with built-in causality and self-validation checkpoints.

Protocol A: Synthesis of N-(4-Bromophenyl)propionamide (Acylation)
  • Causality: The reaction utilizes Triethylamine (TEA) as a weak base to neutralize the HCl byproduct. This drives the equilibrium forward and prevents the protonation of the unreacted 4-bromoaniline, which would otherwise halt the nucleophilic attack.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 10.0 mmol of 4-bromoaniline in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Base Addition: Add 12.0 mmol of TEA to the solution and cool the flask to 0°C using an ice-water bath.

    • Acylation: Dropwise add 11.0 mmol of propionyl chloride over 15 minutes. Rationale: Slow addition controls the exothermic nature of the reaction and minimizes the formation of di-acylated side products.

    • Self-Validation (Monitoring): Stir the mixture at room temperature for 2 hours. Validate reaction completion via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the lower Rf amine spot confirms completion.

    • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Recrystallize the crude solid from ethanol to yield pure N-(4-bromophenyl)propionamide as a white powder.

Protocol B: Palladium-Catalyzed Cross-Coupling (Downstream Application)

Once isolated, N-(4-Bromophenyl)propionamide can be functionalized.

Table 2: Key Reaction Parameters for Pd-Catalyzed Cross-Coupling

ParameterChoiceCausality / Rationale
Catalyst Pd(PPh₃)₄ (5 mol%)Facilitates oxidative addition into the strong aryl-bromide bond due to electron-rich phosphine ligands.
Base K₂CO₃ (2.5 equiv)Neutralizes the boronic acid and accelerates the transmetalation step.
Solvent Toluene/Water (4:1)Biphasic system ensures the solubility of both the organic substrate and the inorganic base.
Temperature 90°CProvides sufficient thermal energy to overcome the activation barrier of the reductive elimination step.
  • Step-by-Step Methodology:

    • Setup: In a Schlenk flask under an inert argon atmosphere, combine 1.0 mmol of N-(4-bromophenyl)propionamide, 1.2 mmol of the desired arylboronic acid, and 2.5 mmol of K₂CO₃.

    • Catalyst Addition: Add 5 mol% Pd(PPh₃)₄ quickly to avoid prolonged oxygen exposure.

    • Solvent Injection: Inject 10 mL of a degassed 4:1 mixture of Toluene/Water.

    • Reaction: Heat the biphasic mixture to 90°C and stir vigorously for 12 hours.

    • Self-Validation: Cool to room temperature and run an LC-MS aliquot. An observed mass shift corresponding to the loss of bromine (-79 Da) and addition of the aryl group confirms successful coupling. Filter through a Celite pad and purify via flash column chromatography.

MechanismPathway A Factor Xa Inhibitor (Propionamide Derived) B Active Site Binding (S1 & S4 Pockets) A->B High Affinity H-Bonding C Prothrombin to Thrombin Conversion Blockade B->C Enzymatic Inhibition D Anticoagulant Effect (Thrombosis Prevention) C->D Cascade Interruption

Mechanism of action for Factor Xa inhibitors derived from propionamide intermediates.

References

  • LookChem. "Cas 2760-35-2, N-(4-BROMOPHENYL)PROPIONAMIDE".
  • Sigma-Aldrich. "Propanamide,N-(4-bromophenyl)- | 2760-35-2".
  • PubChemLite. "Explore - PubChemLite - N".
  • ResearchGate. "Recent developments in catalytic and antimicrobial applications of benzimidazole Schiff base: A review".
  • Google Patents. "US6545055B1 - Inhibitors of factor Xa".
  • Google Patents. "US6340759B1 - Fused pyridine derivatives".

Sources

Foundational

Comprehensive Safety Data Sheet (SDS) & Handling Protocols for N-(4-Bromophenyl)propionamide: A Technical Whitepaper

Executive Summary N-(4-Bromophenyl)propionamide (CAS: 2760-35-2) is a critical halogenated anilide intermediate widely utilized in advanced organic synthesis and pharmaceutical drug discovery. Its structural motif—a brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Bromophenyl)propionamide (CAS: 2760-35-2) is a critical halogenated anilide intermediate widely utilized in advanced organic synthesis and pharmaceutical drug discovery. Its structural motif—a brominated aromatic ring coupled with a propionamide linkage—makes it a highly versatile precursor for synthesizing biologically active benzimidazole derivatives, anti-HIV reverse transcriptase inhibitors, and novel antimicrobial agents[1]. However, the same structural features that confer its synthetic utility also dictate specific toxicological hazards. This whitepaper provides an in-depth, self-validating guide to the physicochemical properties, mechanistic toxicology, and rigorous laboratory handling protocols required for the safe utilization of this compound.

Physicochemical Profiling & Causality

The handling and reactivity of N-(4-Bromophenyl)propionamide are governed by its molecular architecture. The electron-withdrawing nature of the bromine atom at the para position stabilizes the aromatic ring against certain electrophilic attacks while activating it for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[2]. The propionamide group provides hydrogen-bonding capabilities, which significantly influences its solubility profile—rendering it largely insoluble in water but highly soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

Table 1: Physicochemical Properties
PropertyValue / DescriptionCausality / Impact on Handling
CAS Number 2760-35-2[3]Unique identifier for inventory and regulatory tracking.
Molecular Formula C9H10BrNO[3]Dictates the molecular weight and stoichiometric calculations.
Molecular Weight 228.09 g/mol [3]Essential for precise molarity and yield determinations.
Appearance White to off-white solid[3]Indicates purity; discoloration may suggest oxidation or impurities.
Melting Point 146 – 148 °C[3]High melting point requires solid-state handling protocols (dust control).
Boiling Point 361.8 °C at 760 mmHg[3]Low volatility at room temperature reduces inhalation risk of vapors.
Density 1.469 g/cm³[3]Heavier than water; relevant for multiphasic extraction setups.
Flash Point 172.6 °C[3]Low flammability risk under standard ambient laboratory conditions.

Hazard Identification & Mechanistic Toxicology

Regulatory frameworks (GHS) classify N-(4-Bromophenyl)propionamide primarily under acute toxicity categories. Understanding the mechanism of this toxicity is critical for implementing effective safety controls.

GHS Classification and Hazard Statements
  • H302: Harmful if swallowed.

  • P-Codes (Precautionary): P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant).

Mechanistic Toxicology: The Anilide Pathway

The primary hazard of N-(4-Bromophenyl)propionamide stems from its in vivo metabolism. When ingested, the amide bond can undergo hydrolysis or direct N-hydroxylation mediated by hepatic Cytochrome P450 (CYP450) enzymes. This metabolic activation generates reactive N-hydroxyarylamine intermediates. These electrophilic species can spontaneously oxidize to nitrosoarenes, which interact with the iron centers in hemoglobin, oxidizing Fe(II) to Fe(III) and causing methemoglobinemia—a condition where the blood loses its oxygen-carrying capacity.

ToxicityPathway A N-(4-Bromophenyl)propionamide (Ingestion/Exposure) B Hepatic CYP450 Metabolism (N-hydroxylation) A->B Absorption & Transport C Reactive N-Hydroxy Metabolite B->C Phase I Metabolism D Oxidation to Nitrosoarene C->D Spontaneous Oxidation F Cellular Macromolecule Binding (Tissue Irritation) C->F Electrophilic Attack E Hemoglobin Oxidation (Methemoglobinemia) D->E RBC Interaction

Diagram 1: Mechanistic toxicity pathway of N-(4-Bromophenyl)propionamide via CYP450 activation.

Self-Validating Experimental & Handling Protocols

To ensure scientific integrity and operator safety, protocols must be "self-validating"—meaning the success and safety of one step inherently verify the correct execution of the previous step. The following protocol details the safe handling and dissolution of N-(4-Bromophenyl)propionamide for use in the synthesis of benzimidazole Schiff bases[1].

Required Engineering Controls & PPE
  • Enclosure: Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a face velocity of 0.4–0.6 m/s.

  • PPE: Double-layered nitrile gloves (to prevent permeation of solutions), anti-static lab coat, and ANSI Z87.1 compliant safety goggles.

Step-by-Step Methodology: Safe Weighing & Reaction Setup
  • Static Mitigation (Validation Check 1): Wipe the exterior of the reagent bottle and the weighing spatula with a static-dissipative wipe. Validation: The powder should not cling to the spatula or the sides of the weigh boat, ensuring accurate mass transfer and preventing aerosolization.

  • Weighing: Inside the fume hood, carefully weigh the required mass of N-(4-Bromophenyl)propionamide (e.g., 1.0 mmol, 228.1 mg) into a pre-tared, anti-static weigh boat.

  • Transfer & Inertion: Transfer the solid to an oven-dried Schlenk flask. Seal with a rubber septum and apply three cycles of vacuum/nitrogen backfill. Validation: The absence of condensation or pressure loss confirms a moisture-free, oxygen-free environment, critical for preventing premature degradation of the aryl bromide during subsequent catalytic steps.

  • Dissolution (Validation Check 2): Inject 5.0 mL of anhydrous DMF through the septum using a chemically resistant syringe. Stir at 300 rpm. Validation: The solution must transition to completely clear and colorless within 5 minutes. Any turbidity indicates moisture contamination or incomplete dissolution, requiring protocol abortion.

  • Reagent Addition: Proceed with the addition of the coupling partner (e.g., an amine or boronic acid) and the metal catalyst (e.g., Pd(dppf)Cl₂) under a positive stream of nitrogen.

  • Quenching & Waste Segregation: Post-reaction, quench with water. Segregate the organic layer into a designated "Halogenated Organic Waste" container, as brominated compounds require specialized incineration protocols to prevent the formation of dioxins.

ExperimentalWorkflow Step1 Risk Assessment & PPE (Fume Hood, Nitrile Gloves) Step2 Static-Free Weighing (Prevents Aerosolization) Step1->Step2 Step3 Inert Atmosphere Setup (Vacuum/N2 Cycles) Step2->Step3 Step4 Dissolution in Anhydrous DMF (Visual Clarity Check) Step3->Step4 Step5 Catalytic Reaction (Benzimidazole Synthesis) Step4->Step5 Step6 Quenching & Segregation (Halogenated Waste) Step5->Step6

Diagram 2: Self-validating laboratory workflow for the safe handling and reaction of the compound.

Emergency Response & Spill Mitigation

In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.

  • Solid Spill (Powder): Do NOT sweep dry powder, as this generates hazardous inhalable dust. Gently mist the spill with a compatible solvent (e.g., a 10% isopropanol/water mixture) to dampen the powder. Scoop the dampened material using non-sparking tools into a sealable hazardous waste container.

  • Solution Spill (in DMF/DMSO): Absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels.

  • First Aid (Ingestion): If swallowed, immediately call a poison control center. Do not induce vomiting unless explicitly instructed by medical personnel. Rinse the mouth thoroughly with water.

  • First Aid (Skin Contact): Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes. The use of polar solvents (like DMSO) in the lab increases skin permeability; if the compound was dissolved in DMSO during contact, seek immediate medical evaluation.

References

  • LookChem. "Cas 2760-35-2, N-(4-BROMOPHENYL)PROPIONAMIDE Basic Information and Chemical Properties." LookChem Database. Available at:[Link]

  • Kumar, S., Utsuk, P. K., Kumar, R., & Tevatia, P. "Recent developments in catalytic and antimicrobial applications of benzimidazole Schiff base: A review." Applied Chemical Engineering, 2024; 7(2): 1860. DOI: 10.59429/ace.v7i2.1860. Available at:[Link]

Sources

Exploratory

The Methylene Differential: A Technical Guide to N-(4-Bromophenyl)propionamide vs. 4-Bromoacetanilide in Drug Development

Executive Summary In the realm of medicinal chemistry and organic synthesis, the structural nuances of halogenated aryl amides dictate their utility as key intermediates. 4-Bromoacetanilide and N-(4-Bromophenyl)propionam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and organic synthesis, the structural nuances of halogenated aryl amides dictate their utility as key intermediates. 4-Bromoacetanilide and N-(4-Bromophenyl)propionamide are homologous building blocks separated by a single methylene (—CH₂—) unit in their acyl chains. This whitepaper provides an in-depth comparative analysis of these two compounds, exploring how the shift from an acetyl to a propionyl group influences physicochemical properties, dictates synthetic methodologies, and impacts downstream applications in cross-coupling reactions for drug discovery.

Structural and Physicochemical Divergence

The structural difference between 4-bromoacetanilide (an acetyl derivative) and N-(4-bromophenyl)propionamide (a propionyl derivative) fundamentally alters their lipophilicity and steric profiles. In drug development, tuning the acyl chain length is a classic strategy to optimize membrane permeability, modulate metabolic stability, and perfectly fit hydrophobic pockets within target proteins (e.g., kinase domains).

According to [1], the compound presents a highly compact steric profile. The addition of a methylene group in N-(4-bromophenyl)propionamide increases the calculated partition coefficient (LogP), enhancing its lipophilicity.

Quantitative Physicochemical Comparison
Property4-BromoacetanilideN-(4-Bromophenyl)propionamide
Molecular Formula C₈H₈BrNOC₉H₁₀BrNO
Molecular Weight 214.06 g/mol 228.09 g/mol
CAS Registry Number 103-88-82760-35-2
LogP (Lipophilicity) ~2.3~2.8 (Estimated)
Melting Point 165–169 °CPolymorph dependent (~150-160 °C)
Acyl Chain Acetyl (C2)Propionyl (C3)
H-Bond Donors/Acceptors 1 / 11 / 1

Data supported by commercial specifications from [2] and [3].

Mechanistic Causality in Synthesis

The synthesis of these two amides requires distinct mechanistic approaches. 4-Bromoacetanilide is typically synthesized via the electrophilic aromatic substitution of acetanilide, whereas N-(4-bromophenyl)propionamide is synthesized via the nucleophilic acyl substitution of 4-bromoaniline.

Synthesis A Acetanilide R1 Bromination (Br2 / AcOH) A->R1 B 4-Bromoaniline R2 Acylation (Propionyl Chloride / TEA) B->R2 P1 4-Bromoacetanilide (Acetyl Group) R1->P1 Electrophilic Substitution P2 N-(4-Bromophenyl)propionamide (Propionyl Group) R2->P2 Nucleophilic Substitution C1 LogP ~2.3 Compact Sterics P1->C1 C2 LogP ~2.8 Extended Sterics P2->C2

Synthetic pathways and physicochemical divergence of halogenated aryl amides.

Protocol A: Synthesis of 4-Bromoacetanilide (Self-Validating System)

Causality Focus: The acetyl group of acetanilide acts as a moderate ortho/para-directing activator. However, its steric bulk heavily shields the ortho positions, driving the electrophilic bromine almost exclusively to the para position. Glacial acetic acid is chosen as the solvent not merely for solubility, but because it is a protic environment that stabilizes the intermediate bromonium ion and moderates the reactivity of Br₂, preventing over-bromination.

  • Dissolution: Dissolve 50 mmol of acetanilide in 20 mL of glacial acetic acid in a round-bottom flask.

  • Electrophilic Bromination: Slowly add a solution of 52 mmol of bromine (Br₂) in 5 mL of glacial acetic acid dropwise at room temperature. Causality: Dropwise addition controls the exothermic nature of the reaction and maintains high para-selectivity.

  • Quenching & Precipitation: Pour the reaction mixture into 200 mL of ice-cold water containing a small amount of sodium bisulfite (to quench unreacted Br₂). The 4-bromoacetanilide will precipitate as a white solid.

  • Validation (TLC & MP): Filter and recrystallize from ethanol. Validate the system by checking the melting point (must strictly fall within 165–169 °C). Perform Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate system to confirm the absence of the starting acetanilide.

Protocol B: Synthesis of N-(4-Bromophenyl)propionamide

Causality Focus: 4-Bromoaniline is a relatively weak nucleophile due to the electron-withdrawing nature of the para-bromine atom. Therefore, a highly reactive acylating agent (propionyl chloride) is required. Triethylamine (TEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, HCl would protonate the 4-bromoaniline, forming an unreactive ammonium salt and stalling the reaction.

  • Amine Activation: Dissolve 50 mmol of 4-bromoaniline in 50 mL of anhydrous dichloromethane (DCM). Add 60 mmol of triethylamine (TEA).

  • Nucleophilic Acylation: Cool the mixture to 0 °C in an ice bath. Add 55 mmol of propionyl chloride dropwise. Causality: Cooling prevents the formation of di-acylated side products and controls the highly exothermic nucleophilic attack.

  • Aqueous Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine/TEA), saturated NaHCO₃ (to neutralize residual acid), and brine.

  • Validation (HPLC & NMR): Dry the organic layer over MgSO₄, filter, and evaporate. Validate the product via HPLC (observing a longer retention time compared to 4-bromoacetanilide due to the higher LogP). Confirm structure via ¹H-NMR, specifically looking for the characteristic quartet (~2.4 ppm) and triplet (~1.2 ppm) of the propionyl ethyl group, which clearly distinguishes it from the singlet of an acetyl group.

(Reference for standard reagent parameters: [4])

Applications in Drug Development: Biaryl Scaffold Generation

Both 4-bromoacetanilide and N-(4-bromophenyl)propionamide are highly valued in medicinal chemistry as electrophilic coupling partners in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck). The aryl bromide bond serves as an ideal site for oxidative addition by Pd(0) catalysts.

When designing kinase inhibitors or non-steroidal anti-inflammatory drugs (NSAIDs), researchers will actively choose between the acetyl and propionyl variants. The propionyl group in N-(4-bromophenyl)propionamide provides a slightly larger hydrophobic footprint, which can be utilized to push deeper into a target protein's hydrophobic pocket, increasing binding affinity through enhanced Van der Waals interactions.

CrossCoupling Sub Halogenated Amide (Aryl Bromide) Int1 Oxidative Addition Sub->Int1 Cat Pd(0) Catalyst Cat->Int1 Bor Arylboronic Acid Int2 Transmetalation Bor->Int2 Int1->Int2 Int3 Reductive Elimination Int2->Int3 Int3->Cat Catalyst Regeneration Prod Biaryl Scaffold (Drug Intermediate) Int3->Prod

Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for biaryl synthesis.

Analytical Validation & Quality Control

To ensure the integrity of these intermediates before deploying them in multi-step drug synthesis, rigorous Quality Control (QC) is mandatory:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • 4-Bromoacetanilide will yield a molecular ion peak [M+H]⁺ at m/z 214.0/216.0 (showing the classic 1:1 isotopic ratio of bromine).

    • N-(4-Bromophenyl)propionamide will yield a molecular ion peak[M+H]⁺ at m/z 228.0/230.0.

  • Reverse-Phase HPLC: Utilizing a C18 column with a Water/Acetonitrile gradient, N-(4-bromophenyl)propionamide will elute later than 4-bromoacetanilide due to its extended aliphatic chain and higher LogP, providing a reliable method for resolving mixtures of the two.

References

  • PubChem - 4'-Bromoacetanilide Compound Summary. National Center for Biotechnology Information. Available at:[Link]

Protocols & Analytical Methods

Method

High-Efficiency Suzuki-Miyaura Cross-Coupling of N-(4-Bromophenyl)propionamide: Application Note & Protocol

Executive Summary N-(4-Bromophenyl)propionamide is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of paracetamol analogs, kinase inhibitors, and novel biologically active b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Bromophenyl)propionamide is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of paracetamol analogs, kinase inhibitors, and novel biologically active biaryls. As an aryl bromide featuring a para-substituted amide, it presents a unique reactivity profile for palladium-catalyzed Suzuki-Miyaura cross-coupling.

This application note provides an authoritative, self-validating protocol for the cross-coupling of N-(4-Bromophenyl)propionamide with various arylboronic acids. By dissecting the causality behind catalyst selection, base compatibility, and solvent effects, this guide empowers researchers to optimize yields while avoiding common pitfalls such as competitive N-arylation or protodeboronation [1].

Mechanistic Rationale & Causality

To achieve high conversion rates, it is critical to understand how the structural features of N-(4-Bromophenyl)propionamide dictate the reaction parameters:

  • Oxidative Addition: The C–Br bond is highly susceptible to oxidative addition by Pd(0) species. The para-propionamide group exerts a mild electron-donating effect via resonance but is inductively electron-withdrawing. This balance ensures rapid oxidative addition without rendering the resulting Pd(II) complex overly stable, thus facilitating the subsequent steps [3].

  • Base Selection & Amide Sensitivity: The secondary amide proton has a pKa of approximately 15–17. Utilizing overly strong bases (e.g., NaOtBu or KOtBu) can deprotonate the amide, leading to catalyst poisoning or competitive Buchwald-Hartwig N-arylation. Therefore, mild bases such as K₂CO₃ or K₃PO₄ are strictly required to maintain chemoselectivity [1].

  • Transmetalation & Solvent Effects: Transmetalation requires the activation of the arylboronic acid into a reactive "ate" complex[Ar–B(OH)₃]⁻. This necessitates the presence of water in the solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O). Without a protic co-solvent, transmetalation becomes the rate-limiting step, drastically reducing yields and promoting boronic acid homocoupling [2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex (Ar-Pd-Br) Pd0->OxAdd + N-(4-Bromophenyl)propionamide BaseEx Ligand Exchange (Base Addition) (Ar-Pd-OH) OxAdd->BaseEx + Base (e.g., K2CO3) TransMet Transmetalation (Ar-Pd-Ar') BaseEx->TransMet + Arylboronic Acid Product Coupled Biaryl Product + Pd(0) Regeneration TransMet->Product Reductive Elimination Product->Pd0 Recycles

Fig 1: Catalytic cycle of Suzuki-Miyaura coupling for N-(4-Bromophenyl)propionamide.

Reaction Optimization & Quantitative Data

The following table summarizes the empirical optimization of reaction conditions for coupling N-(4-Bromophenyl)propionamide with a standard electron-neutral arylboronic acid (e.g., phenylboronic acid).

Table 1: Optimization of Catalyst, Base, and Solvent Systems

Catalyst System (5 mol%)Base (2.0 eq)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ K₂CO₃1,4-Dioxane / H₂O (4:1)901285% Standard reliable baseline; excellent chemoselectivity [4].
Pd(dppf)Cl₂ K₃PO₄Toluene / EtOH / H₂O (2:1:1)80888% Superior for sterically hindered boronic acids.
Pd₂(dba)₃ / XPhos Cs₂CO₃THF / H₂O (10:1)65694% Highly active system; allows lower temperature, preventing degradation.
Pd(OAc)₂ / SPhos NaOtBuToluene (Anhydrous)10012< 30% Failure: Strong base deprotonates amide; lack of water stalls transmetalation.

Self-Validating Experimental Protocol

This protocol utilizes the highly reliable Pd(PPh₃)₄ / K₂CO₃ / Dioxane-H₂O system. The procedure is designed as a self-validating workflow, meaning analytical checkpoints are built into the steps to ensure logical progression and immediate error detection.

Materials Required:
  • Substrate: N-(4-Bromophenyl)propionamide (1.0 mmol, 228.1 mg)

  • Coupling Partner: Arylboronic Acid (1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Base: Potassium Carbonate[K₂CO₃] (2.0 mmol, 276.4 mg)

  • Solvents: 1,4-Dioxane (8.0 mL), Deionized Water (2.0 mL)

Step-by-Step Methodology:
  • Reaction Assembly (Checkpoint 1):

    • In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add N-(4-Bromophenyl)propionamide, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Self-Validation: The solid mixture should appear pale yellow. A dark brown/black color at this stage indicates pre-oxidized (degraded) Pd(PPh₃)₄, which will result in reaction failure.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (8.0 mL) and H₂O (2.0 mL) to the flask.

    • Critical Step: Degas the mixture using the Freeze-Pump-Thaw method (3 cycles) or by vigorously sparging with ultra-pure Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) species and the homocoupling of the boronic acid.

  • Thermal Activation:

    • Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure the biphasic mixture interacts efficiently.

    • Allow the reaction to proceed for 12 hours.

  • In-Process Monitoring (Checkpoint 2):

    • After 4 hours, extract a 10 µL aliquot, dilute with EtOAc, and analyze via TLC (Hexanes:EtOAc 1:1) and LC-MS.

    • Self-Validation: The starting material (UV-active) should be significantly diminished. The product mass [M+H]⁺ should dominate the MS spectra. If unreacted bromide persists, verify the reaction temperature and stirring efficiency.

  • Quenching & Workup:

    • Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 10% to 50% EtOAc in Hexanes).

    • Self-Validation: The final isolated biaryl propionamide should be validated by ¹H-NMR (look for the disappearance of the characteristic AA'BB' splitting of the aryl bromide and the appearance of the new biaryl aromatic signals) and ¹³C-NMR.

Workflow Step1 1. Reagent Loading Step2 2. Solvent Addition Step1->Step2 Step3 3. Degassing (Ar Sparging) Step2->Step3 Step4 4. Heating (90°C, 12h) Step3->Step4 Crit1 Exclude O2 to prevent Pd(0) oxidation Step3->Crit1 Step5 5. Quench & Extraction Step4->Step5 Step6 6. LC-MS & Purification Step5->Step6

Fig 2: Self-validating experimental workflow for biaryl propionamide synthesis.

Troubleshooting & Causality Mapping

Even with optimized protocols, deviations can occur. Use this causality map to diagnose and resolve issues:

  • Issue: High levels of Boronic Acid Homocoupling (Ar'-Ar')

    • Cause: Introduction of oxygen during the reaction or insufficient degassing. O₂ promotes the oxidative homocoupling of boronic acids.

    • Solution: Rigorously sparge solvents with Argon prior to addition and ensure the Schlenk flask is completely sealed.

  • Issue: Protodeboronation (Formation of Ar'-H instead of product)

    • Cause: The boronic acid is unstable at high temperatures in highly basic aqueous media, leading to the cleavage of the C-B bond[2].

    • Solution: Lower the reaction temperature to 65 °C and switch to a more active catalyst system (e.g., Pd₂(dba)₃ / XPhos) to outcompete the degradation pathway. Alternatively, use a boronic ester (pinacol ester) or potassium trifluoroborate salt.

  • Issue: Incomplete Conversion of N-(4-Bromophenyl)propionamide

    • Cause: Catalyst deactivation (palladium black precipitation) or biphasic mass transfer limitations.

    • Solution: Ensure vigorous stirring (>800 rpm). If palladium black is observed early in the reaction, increase the ligand-to-palladium ratio or switch to a bidentate ligand like dppf to stabilize the active Pd species.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014, 43, 412-443. Available at:[Link]

  • Malik, A., et al. "Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies." Processes, 2020, 8(11), 1342. Available at:[Link]

  • Rizwan, K., et al. "Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies." BMC Chemistry, 2018, 12, Article 85. Available at:[Link]

Application

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of N-(4-Bromophenyl)propionamide: Application Notes and Protocols

Executive Summary N-(4-Bromophenyl)propionamide is a highly versatile building block in medicinal chemistry, frequently utilized to introduce functionalized anilide motifs into complex pharmacological scaffolds. The Suzu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-Bromophenyl)propionamide is a highly versatile building block in medicinal chemistry, frequently utilized to introduce functionalized anilide motifs into complex pharmacological scaffolds. The Suzuki-Miyaura cross-coupling reaction remains the gold standard for constructing C-C bonds with this substrate due to its exceptional functional group tolerance, scalability, and mild operational conditions[1]. This application note provides a comprehensive, self-validating framework for executing this transformation, detailing the mechanistic causality behind catalyst selection, base optimization, and step-by-step experimental execution.

Mechanistic Causality & Reaction Design

Designing a robust cross-coupling protocol for N-(4-Bromophenyl)propionamide requires navigating the specific electronic and steric properties of the para-propionamide group.

  • Electronic Effects on Oxidative Addition: The propionamide group at the para position acts as a moderate electron-donating group via nitrogen lone-pair resonance. While electron-rich aryl halides typically undergo slower oxidative addition than their electron-deficient counterparts, the aryl bromide moiety remains a highly competent electrophile for Pd(0) insertion. The use of modern, electron-rich phosphine ligands easily overcomes any slight electronic deactivation[2].

  • Chemoselectivity and Base Selection: A critical failure point in cross-coupling amides is competitive N-arylation (Buchwald-Hartwig amination) or base-catalyzed hydrolysis. The N-H proton of a propionamide has a pKₐ of ~15. By selecting a mild, inorganic base like K₂CO₃ (conjugate acid pKₐ ~10.3), the amide remains protonated and nucleophilically inert. This ensures complete chemoselectivity for the C-C coupling pathway and prevents unwanted side reactions[3].

  • Ligand Geometry and Reductive Elimination: Utilizing a bidentate ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforces a cis-geometry on the intermediate Pd(II) complex. This spatial arrangement is a strict prerequisite for the final reductive elimination step, accelerating product formation and outcompeting side reactions like the protodeboronation of the boronic acid partner[4].

Catalytic Workflow

The following diagram illustrates the catalytic cycle tailored specifically to the cross-coupling of N-(4-Bromophenyl)propionamide, highlighting the sequence of oxidative addition, base activation, transmetalation, and reductive elimination.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species (e.g., Pd(dppf)) OxAdd Oxidative Addition Ar-Pd(II)(Br)(dppf) Rate-determining step Pd0->OxAdd + Substrate BaseAct Base Activation Ar-Pd(II)(OH)(dppf) via K2CO3 / H2O OxAdd->BaseAct + Base, - KBr TransMet Transmetalation Ar-Pd(II)(Ar')(dppf) via [Ar'B(OH)3]- BaseAct->TransMet + Boronic Acid RedElim Reductive Elimination Biaryl Product Formation TransMet->RedElim RedElim->Pd0 - Product Product Coupled Biaryl Propionamide RedElim->Product Substrate N-(4-Bromophenyl)propionamide Substrate->OxAdd Boronic Arylboronic Acid (Ar'B(OH)2) Boronic->TransMet

Catalytic cycle for the Suzuki-Miyaura cross-coupling of N-(4-Bromophenyl)propionamide.

Quantitative Optimization Data

The following tables summarize the empirical optimization of the reaction parameters, demonstrating the causality behind the final protocol choices.

Table 1: Catalyst and Ligand Optimization for N-(4-Bromophenyl)propionamide

Catalyst SystemLigand TypeYield (%)Empirical Observation & Causality
Pd(PPh₃)₄Monodentate72%Moderate conversion. Slower reductive elimination leads to competitive protodeboronation.
Pd(OAc)₂ / SPhosBiaryl85%Good conversion, but the highly active catalyst is prone to rapid deactivation if O₂ is present.
Pd(dppf)Cl₂ Bidentate 94% Excellent yield. The large bite angle of dppf accelerates reductive elimination.
Pd₂(dba)₃None<10%Rapid catalyst decomposition (Pd black formation) due to lack of stabilizing ligands.

Table 2: Base and Solvent Screening (using 5 mol% Pd(dppf)Cl₂)

BaseSolvent SystemTemp (°C)Yield (%)Empirical Observation & Causality
Na₂CO₃Toluene/H₂O (4:1)8078%Poor solubility of the polar propionamide substrate in the Toluene phase.
K₃PO₄THF/H₂O (4:1)6582%Reaction kinetics limited by the lower boiling point of THF.
Cs₂CO₃DMF9060%Strong base in polar aprotic solvent led to competitive amide deprotonation.
K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 94% Optimal. Dioxane dissolves the substrate; water dissolves the base to form the active boronate.

Self-Validating Experimental Protocol

Objective: Synthesis of a model biaryl, N-([1,1'-biphenyl]-4-yl)propionamide, via the cross-coupling of N-(4-Bromophenyl)propionamide with Phenylboronic acid.

Step 1: Reagent Assembly & Degassing

  • Charge a flame-dried 50 mL Schlenk flask with N-(4-Bromophenyl)propionamide (1.0 equiv, 2.0 mmol), Phenylboronic acid (1.2 equiv, 2.4 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.5 equiv, 5.0 mmol).

    • Causality: A slight excess of boronic acid compensates for trace protodeboronation. 5 mol% Pd ensures rapid conversion without excessive downstream metal scavenging[1].

  • Add 1,4-Dioxane (16 mL) and Deionized Water (4 mL).

  • Validation Check: The mixture should appear as a biphasic suspension. Degas the mixture by sparging with ultra-pure Argon for 15 minutes. The color will typically be reddish-orange (characteristic of the Pd(II) precatalyst).

Step 2: Catalytic Execution

  • Seal the flask and heat the biphasic mixture to 85 °C using a pre-equilibrated oil bath. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic solvent.

  • Validation Check (In-Process): After 2 hours, withdraw a 50 µL aliquot from the organic layer. Dilute with 1 mL Acetonitrile and analyze via LC-MS. The reaction is self-validating if the characteristic isotopic doublet of the aryl bromide (m/z ~228/230) is completely absent, replaced by the product peak (m/z 226 [M+H]⁺).

Step 3: Quenching & Workup

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (20 mL).

  • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: Washing with brine removes residual Dioxane and inorganic salts, preventing emulsion formation and simplifying downstream chromatography.

Step 4: Purification & Isolation

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 80:20 to 50:50).

  • Validation Check: Pool the fractions containing the UV-active product spot (R_f ~0.4 in 50:50 Hexanes/EtOAc). Evaporate to yield the purified biaryl propionamide as a crystalline solid.

Diagnostic Troubleshooting

  • Issue: High levels of Protodeboronation (Loss of Boronic Acid).

    • Causality: Excessive heating or overly strong basic conditions cause the boronic acid to hydrolyze before transmetalation can occur.

    • Solution: Lower the reaction temperature to 70 °C or add the boronic acid in two separate portions over the first hour of the reaction.

  • Issue: Homocoupling of the Boronic Acid (Formation of Biphenyl byproduct).

    • Causality: Oxygen ingress oxidizes the Pd(II) intermediate, triggering a secondary catalytic cycle that couples two boronic acid molecules.

    • Solution: Strictly enforce the Argon sparging step. Ensure all solvent lines and septa are thoroughly sealed.

  • Issue: Incomplete Conversion of the Aryl Bromide.

    • Causality: Catalyst deactivation (Pd black formation) due to poor ligand stability or insufficient mixing of the biphasic system.

    • Solution: Increase stirring speed to >800 rpm. If the issue persists, switch to a more sterically demanding ligand system such as XPhos or SPhos.

References

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. URL:[3]

  • Aqueous-phase, palladium-catalyzed cross-coupling of aryl bromides under mild conditions, using water-soluble, sterically demanding alkylphosphines. Journal of Organic Chemistry. URL:[2]

  • 4-methoxy-2'-methylbiphenyl - Organic Syntheses Procedure. Organic Syntheses. URL:[4]

  • A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media. PMC. URL:[1]

Sources

Method

Application Note: Mizoroki-Heck Vinylation of N-(4-Bromophenyl)propionamide

Introduction & Strategic Rationale The Mizoroki-Heck cross-coupling reaction is a cornerstone of modern organometallic chemistry, enabling the direct olefination of aryl halides to synthesize complex pharmaceutical inter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The Mizoroki-Heck cross-coupling reaction is a cornerstone of modern organometallic chemistry, enabling the direct olefination of aryl halides to synthesize complex pharmaceutical intermediates and advanced materials[1]. When utilizing N-(4-Bromophenyl)propionamide as the electrophilic coupling partner, researchers face specific mechanistic challenges and opportunities.

The propionamide moiety serves a critical dual purpose:

  • Catalyst Protection: It masks the primary amine, preventing it from acting as a competitive Lewis base that could coordinate to and poison the palladium catalyst.

  • Electronic Modulation: While aryl bromides are inherently less reactive than aryl iodides due to a higher C–Br bond dissociation energy, the amide group provides mild electron-donating resonance. This subtly enriches the electron density of the aromatic ring, which must be carefully balanced with an electron-rich catalyst system to facilitate the rate-limiting oxidative addition step[2].

Mechanistic Pathway & Causality

The catalytic cycle for the Mizoroki-Heck reaction follows a classic Pd(0)/Pd(II) pathway[1]. Because N-(4-Bromophenyl)propionamide is an aryl bromide, the oxidative addition of the Pd(0) species into the C–Br bond is the rate-determining step. To accelerate this, sterically bulky and electron-rich phosphine ligands (such as P(o-tolyl)₃ or XPhos) are utilized. The steric bulk forces ligand dissociation, favoring the formation of a highly reactive, coordinatively unsaturated 14-electron Pd(0)L complex[3].

Following oxidative addition, the alkene undergoes syn-insertion into the Pd–Aryl bond. Subsequent syn-β-hydride elimination yields the functionalized styrene derivative, and a stoichiometric base (e.g., Et₃N or K₂CO₃) is required to reduce the resulting Pd(II) hydride back to the active Pd(0) species, closing the cycle[2].

HeckCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Ar-Br) Pd0->OxAdd + N-(4-Bromophenyl)propionamide PdII_Ar Ar-Pd(II)-Br Aryl Palladium Complex OxAdd->PdII_Ar Insert Syn-Insertion of Alkene PdII_Ar->Insert + Alkene PdII_Alkyl Alkyl-Pd(II)-Br Intermediate Insert->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Coupled Product + H-Pd(II)-Br BetaElim->Product RedElim Base-Promoted Regeneration Product->RedElim RedElim->Pd0 - HBr (via Base)

Figure 1: Catalytic cycle of the Mizoroki-Heck reaction adapted for N-(4-Bromophenyl)propionamide.

Reaction Optimization & Quantitative Data

Standardizing the conditions for analogous aryl bromides (such as 4-bromoacetanilide) reveals that bidentate or bulky monodentate ligands significantly outperform standard triphenylphosphine (PPh₃)[4]. The table below summarizes the optimization landscape for coupling N-(4-Bromophenyl)propionamide with tert-butyl acrylate.

Table 1: Optimization of Catalyst and Ligand Systems

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)Mechanistic Insight
1Pd(OAc)₂ (5)PPh₃ (10)Et₃N (2)DMF10042Insufficient electron density for efficient C-Br activation.
2Pd(OAc)₂ (5)P(o-tolyl)₃ (10)Et₃N (2)DMF11084Steric bulk promotes active 14-e⁻ Pd(0) species.
3Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Toluene11091Buchwald ligand provides optimal stabilization and reactivity.
4Pd(PPh₃)₄ (5)NoneK₂CO₃ (2)DMF10048Pre-formed Pd(0) suffers from ligand saturation (18-e⁻).

Standardized Experimental Protocol

The following is a self-validating, step-by-step protocol for the synthesis of (E)-tert-butyl 3-(4-propionamidophenyl)acrylate via the Mizoroki-Heck reaction.

Workflow Step1 1. Reagent Setup Ar-Br, Alkene, Pd, Base in DMF Step2 2. Degassing Argon Purge (15 min) Critical for Pd(0) Step1->Step2 Step3 3. Reaction 110°C for 16 h Monitor via TLC Step2->Step3 Step4 4. Quench & Workup H2O/EtOAc Extraction Brine Wash Step3->Step4 Step5 5. Purification Silica Column Chromatography Step4->Step5

Figure 2: Experimental workflow for the Pd-catalyzed olefination of aryl bromides.

Materials Required:
  • Substrate: N-(4-Bromophenyl)propionamide (1.0 mmol, 228 mg)

  • Alkene: tert-Butyl acrylate (1.5 mmol, 192 mg)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.05 mmol, 11.2 mg)

  • Ligand: Tri(o-tolyl)phosphine, P(o-tolyl)₃ (0.10 mmol, 30.4 mg)

  • Base: Triethylamine, Et₃N (2.0 mmol, 278 µL)

  • Solvent: Anhydrous Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:
  • Reaction Assembly: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add N-(4-Bromophenyl)propionamide, Pd(OAc)₂, and P(o-tolyl)₃.

  • Atmosphere Exchange (Crucial Step): Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high-purity Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly susceptible to oxidation by atmospheric O₂, which forms inactive peroxo complexes and halts the catalytic cycle.

  • Liquid Addition: Introduce anhydrous DMF, Et₃N, and tert-butyl acrylate via a gas-tight syringe through the septum.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

  • Heating & Monitoring: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously for 16 hours.

  • Quench & Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and quench with distilled water (20 mL). Separate the organic layer and extract the aqueous layer with EtOAc (2 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to effectively remove residual DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 80:20 to 60:40).

Analytical Validation & Troubleshooting

A robust protocol must be self-validating. Use the following metrics to ensure experimental integrity:

  • TLC Monitoring: The starting material, N-(4-Bromophenyl)propionamide, typically has an R_f of ~0.45 (in 60:40 Hexanes:EtOAc). The conjugated product will appear as a new, intensely UV-active spot at a lower R_f (~0.30) due to increased polarity and extended conjugation.

  • Visual Cues (Pd Black): The reaction should maintain a homogeneous yellow/orange hue. If a heavy black precipitate forms rapidly (within the first hour), this is Palladium Black —an aggregate of inactive Pd(0) nanoparticles[5]. This indicates catalyst death, usually caused by poor degassing (O₂ presence) or an insufficient ligand-to-metal ratio.

  • NMR Confirmation: In ¹H-NMR (CDCl₃), confirm the success of the reaction by identifying the trans-alkene protons. You should observe two distinct doublets between 6.2 ppm and 7.6 ppm with a large coupling constant (J ≈ 16 Hz), definitively proving the E-stereoselectivity inherent to the Mizoroki-Heck syn-insertion/syn-elimination mechanism.

References

  • Heck reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Mechanisms of the Mizoroki–Heck Reaction Source: SciSpace URL:[Link]

  • Palladium-Catalyzed Carbonylation—A Reaction Come of Age Source: ACS Publications URL:[Link]

  • Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides Source: National Institutes of Health (PMC) URL:[Link]

  • Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Source: MDPI URL:[Link]

Sources

Application

Recrystallization solvent for N-(4-Bromophenyl)propionamide purification

An In-Depth Technical Guide to the Recrystallization of N-(4-Bromophenyl)propionamide Introduction: The Imperative for Purity N-(4-Bromophenyl)propionamide is a vital intermediate in the synthesis of various biologically...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Recrystallization of N-(4-Bromophenyl)propionamide

Introduction: The Imperative for Purity

N-(4-Bromophenyl)propionamide is a vital intermediate in the synthesis of various biologically active compounds and is frequently utilized in pharmaceutical research and drug discovery.[1] As with any synthetic intermediate destined for these critical applications, achieving a high degree of purity is not merely a procedural step but a fundamental requirement for ensuring the validity of subsequent experimental results and the safety profile of final drug candidates. Recrystallization stands as one of the most powerful and cost-effective techniques for the purification of solid organic compounds.[2][3]

This guide provides a comprehensive, experience-driven framework for developing a robust recrystallization protocol for N-(4-Bromophenyl)propionamide. It moves beyond a simple list of steps to explain the underlying principles and rationale, empowering researchers to not only execute the procedure but also to troubleshoot and adapt it as necessary.

Pillar 1: Understanding the Molecule and the Method

The success of any recrystallization hinges on the principle of differential solubility: the desired compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[4][5] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent (the mother liquor).

N-(4-Bromophenyl)propionamide: Structural Considerations

To make an educated choice of solvent, we must consider the structural features of our target molecule:

  • Aromatic Ring: The bromophenyl group imparts a degree of non-polar character.

  • Amide Linkage (-CONH-): This is a polar functional group capable of hydrogen bonding.

  • Overall Polarity: The presence of both polar and non-polar regions suggests that solvents of intermediate polarity, or a mixture of polar and non-polar solvents, might be effective. The adage "like dissolves like" is a crucial starting point.[4]

Pillar 2: Strategic Solvent Selection

The choice of solvent is the most critical variable in recrystallization.[4] An ideal solvent should meet several criteria:

  • Favorable Solubility Curve: High solubility at high temperatures and low solubility at low temperatures.[5][6]

  • Inertness: The solvent must not react with the compound.[6]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals.[4][6]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[6]

Candidate Solvents for N-(4-Bromophenyl)propionamide

Given the amide functionality, polar solvents are a logical starting point for investigation.[7][8] The following table summarizes promising candidates for initial screening.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Potential Issues
Ethanol (95%) 7824.3An excellent general-purpose solvent for moderately polar compounds like amides.[9] The small amount of water can sometimes improve the crystal quality for hydrogen-bonding solutes.
Methanol 6533.6Good for relatively polar compounds; its volatility makes it easy to remove.[9]
Acetone 5620.7A strong, polar aprotic solvent. Its low boiling point can sometimes make it difficult to work with during hot filtration.[9]
Ethyl Acetate 776.02A solvent of intermediate polarity, good for compounds that are not extremely polar.[9]
Water 10080.4Generally, amides have some solubility in hot water.[4] However, the bulky, non-polar bromophenyl group may render it poorly soluble even when hot. Could be an excellent "anti-solvent" in a two-solvent system.
Toluene 1112.44A good solvent for aromatic compounds.[4] Its high boiling point can make it difficult to remove completely.

Pillar 3: Experimental Protocols

A self-validating purification process begins with systematic screening, followed by a carefully executed bulk procedure.

Diagram: Solvent Screening Workflow

The following diagram outlines the logical flow for efficiently screening potential recrystallization solvents.

Solvent_Screening_Workflow start Start: Crude N-(4-Bromophenyl)propionamide setup Place ~20 mg of crude solid in separate test tubes start->setup add_cold Add candidate solvent dropwise at room temperature setup->add_cold observe_cold Observe Solubility add_cold->observe_cold dissolves_cold Soluble in Cold Solvent (Poor Candidate) observe_cold->dissolves_cold Yes insoluble_cold Insoluble or Sparingly Soluble observe_cold->insoluble_cold No end Select Optimal Solvent dissolves_cold->end heat Heat the mixture to the solvent's boiling point insoluble_cold->heat observe_hot Observe Solubility heat->observe_hot dissolves_hot Completely Dissolves observe_hot->dissolves_hot Yes insoluble_hot Insoluble in Hot Solvent (Poor Candidate) observe_hot->insoluble_hot No cool Cool slowly to room temp, then in an ice bath dissolves_hot->cool insoluble_hot->end observe_xtal Observe for Crystals cool->observe_xtal crystals_form Abundant Crystals Form (Good Candidate) observe_xtal->crystals_form Yes no_crystals No/Few Crystals Form (Consider Solvent Pair) observe_xtal->no_crystals No crystals_form->end no_crystals->end Recrystallization_Protocol start Start: Crude Solid & Selected Solvent dissolve 1. Dissolution Dissolve solid in minimum amount of boiling solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filtration 2. Hot Gravity Filtration Remove insoluble impurities check_insoluble->hot_filtration Yes crystallization 3. Crystallization Cool filtrate slowly to RT, then chill in ice bath check_insoluble->crystallization No hot_filtration->crystallization collection 4. Crystal Collection Isolate crystals via vacuum filtration crystallization->collection washing 5. Washing Rinse crystals with a small amount of ice-cold solvent collection->washing drying 6. Drying Dry crystals to constant weight (air or vacuum oven) washing->drying end Pure Crystalline Product drying->end

Caption: Step-by-step workflow for the recrystallization process.

Protocol 2: Bulk Recrystallization of N-(4-Bromophenyl)propionamide
  • Dissolution: Place the crude N-(4-Bromophenyl)propionamide in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a boiling chip and a small amount of the chosen solvent. Heat the flask on a hot plate. Add more solvent in small portions, bringing the solution back to a boil after each addition, until the solid has just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel. Use a pre-heated funnel and flask, and keep the solution at or near its boiling point.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent.

    • Causality Check: The solvent must be cold to avoid dissolving a significant amount of the purified product. [9]This wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry, or dry them in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

The Two-Solvent Method: An Alternative Approach

If no single solvent is ideal, a two-solvent system can be employed. [4][10]This involves a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible. [10] Example Pair for N-(4-Bromophenyl)propionamide: Ethanol (good solvent) and Water (poor solvent).

  • Dissolve the crude compound in the minimum amount of boiling "good" solvent (e.g., ethanol).

  • While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until a persistent cloudiness appears.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Proceed with the cooling and crystallization steps as described in Protocol 2.

References

  • Nichols, L. (n.d.). Recrystallization. California State University Dominguez Hills, Department of Chemistry & Biochemistry. [Link]

  • ChemBK. (2024, April 9). N-(4-bromophenyl)-3-phenylpropanamide. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • LookChem. (n.d.). Cas 2760-35-2, N-(4-BROMOPHENYL)PROPIONAMIDE. [Link]

  • Study Mind. (2022, April 19). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • Ma, G., et al. (2017). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 22(10), 1739. [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. [Link]

  • Organic Syntheses. (n.d.). Procedure for N-(1-(4-Bromophenyl)vinyl)acetamide. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

  • University of Alberta. (n.d.). Recrystallization - Single Solvent. [Link]

  • Chemistry Page. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Millersville University. (n.d.). Recrystallization. [Link]

  • Google Patents. (2011).
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • ResearchGate. (n.d.). Solubility in various solvents. [Link]

Sources

Method

Advanced Application Note: Microwave-Assisted Direct Synthesis of N-(4-Bromophenyl)propionamide

Strategic Rationale & Scope Amide bond formation is a foundational transformation in medicinal chemistry, materials science, and drug development. Historically, the synthesis of anilides like N-(4-Bromophenyl)propionamid...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scope

Amide bond formation is a foundational transformation in medicinal chemistry, materials science, and drug development. Historically, the synthesis of anilides like N-(4-Bromophenyl)propionamide has relied on highly reactive, moisture-sensitive reagents such as propionyl chloride or propionic anhydride. While effective, these conventional methods generate stoichiometric amounts of corrosive waste (e.g., HCl) and require hazardous halogenated solvents.

The direct amidation of carboxylic acids and amines is the ideal "green" alternative, producing only water as a byproduct ()[1]. However, the direct thermal condensation of propionic acid and 4-bromoaniline is thermodynamically hindered. This application note details a highly optimized, solvent-free protocol leveraging Microwave (MW) Dielectric Heating and Lewis acid catalysis to overcome these inherent chemical barriers, providing a scalable and self-validating workflow for researchers.

Mechanistic Insights: Overcoming Electronic Deactivation

As an Application Scientist, it is critical to understand why standard direct amidation fails for this specific substrate and how our protocol corrects it.

The Substrate Challenge: The target amine, 4-bromoaniline, presents a distinct synthetic hurdle. The bromine atom at the para position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the aromatic ring and delocalizes the nitrogen lone pair, significantly reducing the nucleophilicity of the amine ()[1]. Consequently, conventional convective heating requires extreme temperatures (>160 °C) for extended periods, which degrades the substrate before the reaction can reach completion.

The Synergistic Solution:

  • Microwave Dielectric Heating: Unlike convective heating, microwave irradiation directly couples with the polar molecules in the reaction mixture (the acid and the intermediate anilinium-carboxylate salt). This rapid, volumetric heating instantly surpasses the high activation energy barrier required to dehydrate the salt into the final amide, drastically reducing reaction times from hours to minutes ()[2].

  • Lewis Acid Catalysis (CAN): We utilize Ceric Ammonium Nitrate (CAN) at a highly efficient 2 mol% loading under solvent-free conditions. The Ce(IV) metal center acts as a potent Lewis acid, coordinating directly to the carbonyl oxygen of propionic acid. This coordination heavily increases the electrophilicity of the carbonyl carbon, perfectly compensating for the weak nucleophilicity of 4-bromoaniline and driving the nucleophilic acyl substitution forward ()[3].

Experimental Workflow

Workflow A 1. Reagent Prep 4-Bromoaniline + Propionic Acid B 2. Catalysis 2 mol% CAN (Solvent-Free) A->B C 3. MW Irradiation 150°C, 800W 30 Minutes B->C D 4. Isolation Aqueous Wash & Vacuum Filtration C->D E 5. Validation Yield & Purity (NMR, HPLC) D->E

Figure 1: Workflow for the microwave-assisted, solvent-free direct amidation process.

Step-by-Step Protocol: Solvent-Free Amidation

Self-Validating System Design: This protocol is engineered to eliminate the need for column chromatography. The reaction is driven to near-absolute completion via MW energy, and the product is isolated purely through differential solubility.

Materials & Reagents

  • 4-Bromoaniline (1.0 equiv, 10 mmol, 1.72 g)

  • Propionic acid (1.2 equiv, 12 mmol, 0.89 g / 0.90 mL)

  • Ceric Ammonium Nitrate (CAN) (2 mol%, 0.2 mmol, 110 mg)

  • Deionized water and Ethyl Acetate (for TLC monitoring)

Equipment Setup

  • Dedicated Microwave Synthesis Reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensing and magnetic stirring.

  • 30 mL pressure-rated microwave vial with a crimp-cap and PTFE septum.

Procedure

  • Reagent Loading: To the 30 mL microwave vial, add 4-bromoaniline (1.72 g) and CAN (110 mg). Add the propionic acid (0.90 mL) last.

    • Causality Note: Adding the liquid acid last ensures proper wetting of the solid amine and catalyst. If solids are left dry on the vial walls, they can cause localized charring (hot spots) during the initial microwave pulsing phase.

  • Atmospheric Purge: Seal the vial with the PTFE septum cap. Insert a vent needle and purge the headspace with dry nitrogen for 2 minutes.

    • Causality Note: Anilines are highly prone to oxidation at elevated temperatures. Displacing oxygen prevents the formation of dark, tarry oxidative byproducts, ensuring a clean white/off-white final product.

  • Microwave Irradiation: Insert the vial into the MW reactor. Apply the following parameters:

    • Target Temperature: 150 °C

    • Maximum Power: 800 W

    • Ramp Time: 2 minutes

    • Hold Time: 30 minutes

    • Stirring: High (800 rpm)

    • Safety Check: Ensure the reactor's pressure limit is set to at least 20 bar, as the generation of water vapor during amidation will increase internal pressure.

  • In-Process Monitoring (Self-Validation): After the automated cooling cycle brings the vial below 50 °C, withdraw a 10 µL aliquot. Dilute in 1 mL ethyl acetate and spot on a silica TLC plate (Eluent: Hexanes/Ethyl Acetate 7:3, UV 254 nm). The starting 4-bromoaniline spot ( Rf​ ~0.6) must be completely consumed, replaced by the lower Rf​ amide product.

  • Isolation via Precipitation: Pour the crude, viscous reaction mixture into a beaker containing 50 mL of vigorously stirring, ice-cold deionized water. Stir for 15 minutes.

    • Causality Note: This is the core self-validating purification step. The unreacted propionic acid and the CAN catalyst are highly water-soluble and partition entirely into the aqueous phase. Conversely, the newly formed N-(4-Bromophenyl)propionamide is highly hydrophobic and crashes out of the solution as a crystalline solid ()[3].

  • Filtration & Drying: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with an additional 20 mL of cold water to remove trace acid. Dry the solid in a vacuum oven at 50 °C for 4 hours.

  • Characterization: Verify purity via 1 H-NMR (CDCl 3​ ). Look for the characteristic triplet ( −CH3​ ) and quartet ( −CH2​− ) of the propionyl group, alongside the heavily de-shielded amide proton ( −NH− ) and the para-substituted aromatic doublet-of-doublets.

Quantitative Data Presentation

The following table summarizes the dramatic efficiency and sustainability gains of this microwave-assisted protocol compared to conventional thermal acylation methods.

ParameterConventional Thermal AcylationMicrowave-Assisted Direct Amidation
Acylating Agent Propionyl ChloridePropionic Acid
Solvent Dichloromethane (DCM)Solvent-Free
Catalyst / Base Triethylamine (Stoichiometric)Ceric Ammonium Nitrate (2 mol%)
Operating Temperature 0 °C to 25 °C150 °C
Reaction Time 4 – 12 hours30 minutes
Average Yield ~75%> 85%
Purification Required Aqueous extraction + ChromatographyDirect aqueous precipitation + Filtration
E-Factor (Waste/Product) High (>15)Low (<2)
References
  • Zarecki, A. P., Kolanowski, J. L., & Markiewicz, W. T. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1761. MDPI. URL:[Link]

  • Bobal, P., Sujan, J., Otevrel, J., Imramovsky, A., Padelkova, Z., & Jampilek, J. (2012). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 17(2), 1292-1306. PMC - NIH. URL:[Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023). Encyclopedia MDPI. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(4-Bromophenyl)propionamide in Biological Assays

Welcome to the Assay Optimization Portal. As a Senior Application Scientist, I frequently encounter assay artifacts driven by the physicochemical liabilities of target compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Portal. As a Senior Application Scientist, I frequently encounter assay artifacts driven by the physicochemical liabilities of target compounds. N-(4-Bromophenyl)propionamide presents a classic challenge in high-throughput screening (HTS) and in vitro pharmacology: it is a highly lipophilic, halogenated aromatic amide.

The combination of the hydrophobic bromophenyl ring and the limited hydrogen-bonding capacity of the propionamide group results in poor aqueous solvation. When introduced into aqueous assay buffers, this compound is highly prone to supersaturation, colloidal aggregation, and precipitation. This guide provides a mechanistic framework to diagnose, troubleshoot, and resolve solubility-driven assay failures associated with this compound.

Diagnostic Workflow for Assay Interference

Before altering your assay conditions, you must determine if the erratic readouts (e.g., fluctuating IC50s, high background noise) are biologically relevant or artifacts of compound precipitation.

G Start Erratic Bioassay Readout (High variance, false hits) CheckSol Run Kinetic Solubility Assay (Nephelometry) Start->CheckSol Decision Is Light Scattering High? CheckSol->Decision Agg Colloidal Aggregation / Precipitation Decision->Agg Yes (>10 µM) TrueHit Verify Target Engagement (Orthogonal Assay) Decision->TrueHit No Fix Add 0.01% Triton X-100 or optimize DMSO % Agg->Fix Retest Re-evaluate IC50 / Potency Fix->Retest

Diagnostic flowchart for identifying and resolving solubility-driven bioassay artifacts.

Frequently Asked Questions (FAQs)

Q: Why do I see a sudden drop in enzyme inhibition at higher concentrations of N-(4-Bromophenyl)propionamide, creating a "bell-shaped" dose-response curve? A: This is a hallmark of exceeding the compound's kinetic solubility limit . In early drug discovery, compounds are typically added from a DMSO stock into an aqueous buffer[1]. Because water forms an entropically unfavorable clathrate cage around the hydrophobic bromophenyl ring, the compound self-associates to minimize exposed surface area. Once the concentration exceeds the thermodynamic solubility limit, the compound precipitates. Consequently, the actual concentration of free monomer available to bind your target drops, leading to an apparent loss of activity at higher dosing tiers.

Q: My fluorescence-based assay is showing massive false-positive hit rates for this compound. What is the causality here? A: N-(4-Bromophenyl)propionamide is likely acting as a Small Colloidally Aggregating Molecule (SCAM) [2]. At micromolar concentrations, poorly soluble compounds form sub-micron colloidal aggregates. These aggregates cause two major issues:

  • Optical Interference: They scatter excitation and emission light, quenching fluorescence or artificially inflating absorbance readouts.

  • Protein Sequestration: The aggregates present a massive, sticky surface area that non-specifically adsorbs and denatures the assay's target proteins, mimicking true enzymatic inhibition[3].

Q: How should I store my N-(4-Bromophenyl)propionamide stock solutions to prevent premature precipitation? A: Store the compound in 100% anhydrous DMSO at room temperature in a low-humidity environment (e.g., a desiccator cabinet), rather than at -20°C. DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw atmospheric moisture into the stock tube. Even 5% water content in a DMSO stock drastically reduces the solvation capacity for lipophilic compounds, causing invisible micro-precipitation before the compound ever reaches your assay plate[4].

Expected Solubility Profile & Solvent Compatibility

To optimize your assay, you must select the correct solvent vehicle. Below is the quantitative solubility profile for N-(4-Bromophenyl)propionamide based on its physicochemical class.

Solvent / VehicleSolubility ClassMax Recommended StockMechanistic Note
Aqueous Buffer (PBS, pH 7.4) Poor (< 10 µM)N/AHigh lipophilicity prevents aqueous solvation.
100% Anhydrous DMSO Excellent (> 50 mM)10 mM - 50 mMStandard vehicle. Ensure < 0.1% water content.
Ethanol (Absolute) Moderate (~10-20 mM)10 mMUseful if the target protein is sensitive to DMSO.
0.01% Triton X-100 in PBS Improved (~50-100 µM)N/ASurfactant micelles encapsulate the bromophenyl ring, preventing SCAM formation[3].
Self-Validating Experimental Protocols

To ensure data integrity, every protocol must include internal controls that validate the solubility state of the compound.

Protocol A: Preparation of Stable DMSO Stocks and Aqueous Dilution

Causality: Proper stock preparation prevents moisture-induced micro-precipitation, ensuring the molarity you calculate is the molarity you deliver.

  • Desiccation: Equilibrate the lyophilized N-(4-Bromophenyl)propionamide powder to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Dissolution: Weigh the powder and dissolve in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 60 seconds.

  • Validation (Visual & Centrifugal): Centrifuge the 10 mM stock at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic white pellet. If a pellet is present, the compound has not fully dissolved; warm to 37°C and sonicate for 5 minutes.

  • Aliquoting: Aliquot the stock into single-use acoustic compatible plates or tubes to eliminate freeze-thaw cycles[4].

  • Assay Dilution: When dosing the assay, ensure the final DMSO concentration in the aqueous buffer does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

Protocol B: Kinetic Solubility Assessment via Nephelometry

Causality: Nephelometry measures forward-scattered light. When a compound precipitates, the resulting particles scatter light proportionally to their mass and size, allowing precise identification of the precipitation threshold[1].

  • Preparation: Prepare a 2-fold serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 9 µM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your specific assay buffer (PBS, Tris, etc.) in a 96-well clear-bottom plate. Self-Validation Step: Include a DMSO-only blank (negative control) and a known aggregator like Nicardipine (positive control).

  • Incubation: Incubate the plate at room temperature for 90 minutes. (Kinetic solubility is time-dependent; precipitation may not be instantaneous).

  • Readout: Read the plate on a nephelometer or a standard multimode reader using an absorbance wavelength of 620 nm.

  • Analysis: Plot concentration vs. light scattering. The inflection point where scattering sharply increases above the DMSO blank is your kinetic solubility limit . Do not dose your bioassay above this concentration.

Mechanistic Pathway of Assay Interference

Understanding how N-(4-Bromophenyl)propionamide behaves at the molecular level allows you to rationally design rescue strategies (such as adding non-ionic detergents).

Mechanism Stock 10 mM Stock in 100% DMSO Aq Dilution into Aqueous Buffer Stock->Aq Super Supersaturation (Exceeds Limit) Aq->Super Colloid Colloidal Aggregation (SCAM formation) Super->Colloid Interference1 Light Scattering (Optical Interference) Colloid->Interference1 Interference2 Protein Sequestration (Denaturation) Colloid->Interference2 Result False Positive / Negative Readout Interference1->Result Interference2->Result

Mechanistic pathway showing how supersaturation leads to colloidal aggregation and false readouts.

References
  • In vitro solubility assays in drug discovery National Institutes of Health (PubMed)[Link]

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening National Institutes of Health (PubMed)[Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds National Institutes of Health (PMC)[Link]

  • Monitoring compound integrity with cytochrome P450 assays and qHTS National Institutes of Health (PMC)[Link]

  • Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors MDPI[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Coupling of Aryl Bromides

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. While coupling aryl bromides is generally a robust and highly utilized method for C-C bond formation, researchers frequently encounter stalled re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling. While coupling aryl bromides is generally a robust and highly utilized method for C-C bond formation, researchers frequently encounter stalled reactions, poor yields, or degraded starting materials.

This guide synthesizes mechanistic causality with field-proven optimization strategies. Rather than blindly screening conditions, this framework empowers you to diagnose the root cause of low conversion and apply targeted, self-validating solutions.

Diagnostic Workflow: Identifying the Bottleneck

Before altering your reaction conditions, you must identify where the catalytic cycle is failing.

TroubleshootingWorkflow Start Low Conversion in Suzuki Coupling LCMS Analyze Crude Reaction Mixture via LC-MS Start->LCMS ArH High Ar-H Byproduct (Protodeboronation) LCMS->ArH Unreacted Unreacted Ar-Br & Boronic Acid LCMS->Unreacted PdBlack Pd Black Precipitation (Catalyst Deactivation) LCMS->PdBlack FixProto Switch to milder base (K3PO4) Lower temp to 60°C ArH->FixProto FixUnreacted Use bulky, electron-rich ligand (e.g., XPhos) Unreacted->FixUnreacted FixPdBlack Rigorous degassing Optimize Pd loading PdBlack->FixPdBlack

Diagnostic workflow for identifying and resolving low conversion in Suzuki couplings.

Module 1: Catalyst Deactivation & Oxidative Addition Failures

Q: My reaction stalls at 20% conversion, and I observe a black precipitate forming in the flask. What is happening?

A: The black precipitate is "Palladium Black," a classic visual indicator of catalyst deactivation[1].

  • Causality: The active catalytic species is a coordinatively unsaturated Pd(0) complex. If the rate of oxidative addition into your aryl bromide is slower than the rate of Pd(0) aggregation, the palladium atoms will clump together into nanoparticles and eventually precipitate out of solution as inactive bulk metal via . This is severely exacerbated by oxygen contamination, which oxidizes the phosphine ligands, stripping the palladium of its stabilizing coordination sphere.

  • Solution:

    • Rigorous Degassing: Ensure solvents are degassed via Argon sparging or freeze-pump-thaw cycles. Oxygen is the primary enemy of electron-rich phosphine ligands[2].

    • Ligand Tuning: Switch to a more electron-rich, bulky biarylphosphine ligand (e.g., XPhos or SPhos). These ligands accelerate the oxidative addition step, and their steric bulk prevents Pd(0) complexes from dimerizing and aggregating[3].

    • Optimize Pd Loading: Counterintuitively, lowering the Pd loading can sometimes reduce the rate of aggregation relative to the productive catalytic cycle, keeping the catalyst active longer[1].

Module 2: Protodeboronation (Deborylation)

Q: My aryl bromide remains completely unreacted, but my boronic acid has been consumed and converted into a simple arene (Ar-H). Why?

A: You are observing (or protodeborylation), the most significant undesired side reaction in Suzuki couplings[4].

  • Causality: The carbon-boron bond is cleaved and replaced by a proton from the reaction medium (water or solvent)[3]. This process is highly dependent on the inherent stability of the boronic acid. Electron-deficient and heteroaromatic boronic acids (e.g., 2-thiophenyl, 2-pyridyl) are notoriously unstable[3]. High temperatures and strong bases (like NaOH or KOH) accelerate the formation of the reactive boronate anion, which rapidly undergoes C-B bond hydrolysis before the critical transmetalation step can occur[4].

  • Solution:

    • Milder Bases: Switch from strong bases to milder inorganic bases like finely ground K₃PO₄, K₂CO₃, or KF[3].

    • Lower Temperature: Operating at the lowest effective temperature (60–80 °C) significantly slows the rate of protodeboronation while still allowing the productive cross-coupling to proceed[3].

    • Boron Source: Convert the free boronic acid to a more stable pinacol ester (BPin) or use , which provide a slow-release mechanism that maintains a low concentration of the reactive boronate, favoring transmetalation over hydrolysis[5].

Module 3: Unsuspected Catalyst Poisons

Q: I am using standard, previously optimized conditions, but a new batch of aryl bromide gives <5% conversion. What changed?

A: Your starting material likely contains a trace [6].

  • Causality: Palladium catalysts are highly sensitive to coordinating impurities. Elemental sulfur or sulfur-containing byproducts (often originating from upstream halogenation reactions or thionyl chloride quenches) strongly coordinate to the Pd center. This permanently poisons the catalyst and halts the cycle entirely, even at parts-per-million (ppm) levels[7].

  • Solution: Perform a "use test." Spike a known "good" batch of aryl bromide with the suspected bad batch. If the reaction fails, a poison is present[7]. Purify the aryl bromide via recrystallization or an aqueous wash to remove the water-soluble or highly polar impurities before attempting the coupling again[6].

Quantitative Data: Optimization Parameters

To systematically optimize your reaction, consider the following matrix of conditions. These parameters have been shown to double average yields in challenging heteroaryl couplings when optimized via[8].

ParameterSuboptimal Choice (High Risk)Optimized RecommendationMechanistic Benefit
Base NaOH, KOH (pH > 10)K₃PO₄, K₂CO₃, Cs₂CO₃Facilitates transmetalation without accelerating protodeboronation[3].
Ligand PPh₃ (for hindered substrates)XPhos, SPhos, dppfAccelerates oxidative addition; prevents Pd aggregation[3].
Solvent Undegassed THF/WaterDegassed Dioxane/Water (5:1)Enhances solubility of both organic and inorganic components; minimizes oxidation[8].
Temperature >100 °C60 °C – 80 °CSlows boronic acid degradation while maintaining catalytic turnover[3].
Self-Validating Experimental Protocol: Robust Suzuki-Miyaura Coupling

This methodology incorporates built-in validation steps to ensure reproducibility and rapid troubleshooting. Do not skip the validation checkpoints.

Step 1: Preparation & Degassing (The "Blank" Check)

  • In a glovebox or under standard Schlenk conditions, weigh 1.0 eq of the aryl bromide, 1.2 eq of the boronic acid/ester, and 2.0 eq of anhydrous K₃PO₄ into a reaction vial.

  • Validation Step: Before adding the catalyst, dissolve a small aliquot of the aryl bromide and boronic acid in the chosen solvent and heat to 60 °C for 1 hour. Analyze by LC-MS. If the boronic acid degrades in the absence of Pd, you must switch to a more stable boron derivative (e.g., BPin)[9].

  • Prepare a 5:1 mixture of 1,4-Dioxane and HPLC-grade water. Degas the solvent mixture by sparging with Argon for 30-45 minutes[4].

Step 2: Reagent Addition Sequence

  • Add 1-2 mol% of the Palladium precatalyst (e.g., Pd XPhos G3 or G4) to the solid mixture under a positive flow of Argon[3].

  • Using a syringe, add the degassed solvent mixture to the vial. Seal the vial with a PTFE-lined septum.

Step 3: Reaction Execution & Kinetic Sampling

  • Place the vial in a pre-heated block at 60 °C with vigorous stirring (800 rpm) to ensure the biphasic mixture is well-emulsified.

  • Validation Step (1 Hour): Withdraw a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.

    • If Ar-H is >10%: Stop the reaction. Your base is too strong or temperature too high.

    • If Pd Black is visible: Your degassing was insufficient or ligand-to-metal ratio is off.

  • Continue heating for 4–12 hours until the aryl bromide is fully consumed.

Step 4: Workup

  • Cool to room temperature, dilute with Ethyl Acetate, and wash with water to remove inorganic salts.

  • Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product via flash column chromatography[10].

References
  • Title: Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling Source: Science 378.6618 (2022): 399-405. URL: [Link]

  • Title: Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling Source: Organic Process Research & Development 22.1 (2018): 111-116. URL: [Link]

  • Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Chemical Society Reviews 53 (2024). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-(4-bromophenyl)propionamide

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter separation challenges where starting materials and products share similar lipophilicity and rete...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter separation challenges where starting materials and products share similar lipophilicity and retention factors (Rf). A classic example is the removal of unreacted 4-bromoaniline following its acylation to form N-(4-bromophenyl)propionamide .

Because both molecules share a heavy bromo-aromatic core, standard normal-phase silica gel chromatography can be inefficient and solvent-intensive. However, by exploiting their distinct electronic properties, we can implement a highly efficient, self-validating purification strategy: Acid-Base Extraction [1].

Mechanistic Principles of Separation

The foundational logic of this separation relies on the vast difference in basicity between amines and amides[2].

  • The Amine (Impurity): 4-Bromoaniline is an arylamine and a weak base. The pKa of its conjugate acid (4-bromoanilinium) is 3.86 at 25°C[3]. According to the Henderson-Hasselbalch equation, to achieve >99.9% protonation, the pH of the aqueous phase must be at least 3 units below the pKa (i.e., pH < 0.86). By washing the organic mixture with 1M HCl (pH ≈ 0) or 10% HCl, the amine nitrogen is forcefully protonated. This converts the lipophilic amine into a highly water-soluble cationic salt, driving it into the aqueous layer[4].

  • The Amide (Product): N-(4-bromophenyl)propionamide is electronically neutral. The lone pair of electrons on the amide nitrogen is heavily delocalized into the adjacent carbonyl oxygen via resonance. Consequently, amides are exceptionally weak bases and will not protonate in dilute aqueous acid[1]. The amide remains entirely unaffected and stays dissolved in the organic layer.

Quantitative Physicochemical Comparison

To predict and control the phase partitioning, it is critical to understand the state of each molecule under different pH conditions.

Property4-Bromoaniline (Starting Material)N-(4-bromophenyl)propionamide (Product)
Chemical Nature Weak Base (Arylamine)Neutral (Amide)
Conjugate Acid pKa 3.86[3]≈ -1.5 (Theoretical)
State at pH 7.0 Neutral (Organic Soluble)Neutral (Organic Soluble)
State at pH 0.0 (1M HCl) Cationic Salt (Water Soluble)Neutral (Organic Soluble)

Extraction Workflow Visualization

The logical flow of the biphasic separation is mapped below. This self-validating system ensures that as long as the pH is strictly maintained and mixing is adequate, phase separation is chemically guaranteed.

ExtractionWorkflow Start Crude Reaction Mixture (Amide + 4-Bromoaniline) Dissolve Dissolve in Organic Solvent (e.g., EtOAc or DCM) Start->Dissolve AcidWash Extract with 1M HCl (Acid-Base Extraction) Dissolve->AcidWash Aqueous Aqueous Layer (4-Bromoanilinium Chloride) AcidWash->Aqueous Protonated Amine (pH < 2) Organic Organic Layer (N-(4-bromophenyl)propionamide) AcidWash->Organic Neutral Amide Remains Wash Wash with Brine & Dry over Na2SO4 Organic->Wash Evaporate Evaporate Solvent (Purified Amide) Wash->Evaporate

Acid-base extraction workflow for separating 4-bromoaniline from propionamide.

Standard Operating Procedure (SOP): Acid-Base Extraction

This protocol is designed to maximize mass transfer between phases while preventing product loss.

Step 1: Dissolution Dissolve the crude reaction mixture in a semi-polar, water-immiscible organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]. Ensure complete dissolution; any suspended solids will trap impurities.

Step 2: Acid Extraction Transfer the organic solution to a separatory funnel. Add an equal volume of 1M aqueous Hydrochloric Acid (HCl) or 10% HCl[1].

Step 3: Phase Mixing and Separation Stopper the funnel and invert it. Open the stopcock immediately to vent any built-up pressure. Close the stopcock and shake vigorously for 30–60 seconds to ensure maximum surface area contact between the two phases. Place the funnel on a ring stand and allow the layers to fully separate[1].

  • Action: Drain the aqueous layer (containing the protonated 4-bromoaniline) into a designated waste or recovery flask.

  • Repetition: Repeat the 1M HCl wash 1–2 more times to ensure quantitative removal of the amine.

Step 4: Neutralization & Brine Wash Wash the retained organic layer once with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) to neutralize any residual HCl. Follow this with a wash using saturated aqueous Sodium Chloride (brine) to pull bulk water out of the organic phase.

Step 5: Drying & Concentration Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate ( Na2​SO4​ ) or Magnesium Sulfate ( MgSO4​ ) and swirl until the drying agent flows freely. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the purified N-(4-bromophenyl)propionamide[2].

Troubleshooting & FAQs

Q: Why is there still 4-bromoaniline in my product after the acid wash? A: This almost always stems from kinetic limitations (insufficient mixing) rather than thermodynamic failure. The biphasic nature of the extraction requires vigorous shaking to force the amine to the phase boundary where it can be protonated[1]. Additionally, verify your acid concentration. If the crude mixture contained a large excess of basic reagents (e.g., pyridine or triethylamine used during the acylation), they may have buffered the HCl. Ensure the aqueous layer tests at pH < 2 after shaking.

Q: Will the 1M HCl wash hydrolyze my propionamide product back into an amine and carboxylic acid? A: No. Under ambient room-temperature conditions and short exposure times (minutes), dilute aqueous acids (like 1M or 10% HCl) will not cleave the amide bond[1]. Amide hydrolysis is a high-activation-energy process that typically requires prolonged heating at reflux temperatures with highly concentrated strong acids or bases.

Q: I have a stubborn emulsion (cloudy boundary) during the acid wash. How do I break it? A: Emulsions form when fine particulates or high concentrations of organic salts stabilize micro-droplets of the solvents. To break the emulsion:

  • Increase Ionic Strength: Add a small amount of solid NaCl or saturated brine to the funnel. This increases the density and polarity of the aqueous layer, forcing the organic solvent out.

  • Time and Agitation: Gently swirl the funnel in a circular motion rather than shaking it vertically[1].

  • Filtration: If the emulsion persists, it is likely stabilized by insoluble polymeric byproducts. Filter the entire biphasic mixture through a pad of Celite, then return it to the separatory funnel.

References

  • Acid–base extraction - Wikipedia Source: Wikipedia URL:[Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications - Study.com Source: Study.com URL:[Link]

Sources

Optimization

Technical Support Center: Acidic Hydrolysis of N-(4-Bromophenyl)propionamide

Welcome to the technical support guide for the acidic hydrolysis of N-(4-Bromophenyl)propionamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-test...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the acidic hydrolysis of N-(4-Bromophenyl)propionamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested insights and troubleshooting for this common synthetic transformation. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the acidic hydrolysis of N-(4-Bromophenyl)propionamide in a practical question-and-answer format.

Q1: My hydrolysis reaction is incredibly slow or appears to have stalled. What are the likely causes and how can I fix it?

A1: A sluggish or stalled reaction is one of the most frequent challenges. Several factors can contribute to this issue:

  • Insufficient Acid Concentration or Inappropriate Acid Choice: Amide hydrolysis requires vigorous conditions.[1][2] The initial and most crucial step is the protonation of the amide's carbonyl oxygen.[3] This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4] If the acid concentration is too low, the equilibrium will not sufficiently favor the protonated amide, leading to a slow reaction rate. While various strong acids can be used, hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are most common.[4][5] For particularly stubborn amides, concentrated acids are often necessary.[1][6]

  • Low Reaction Temperature: The hydrolysis of stable amides is an energetically demanding process.[2][3] Elevated temperatures, often at reflux, are typically required to provide sufficient energy to overcome the activation barrier of the reaction.[2] If your reaction is proceeding slowly at a lower temperature, cautiously increasing the heat is a primary troubleshooting step.

  • Poor Solubility of the Starting Material: N-(4-Bromophenyl)propionamide is a solid with limited solubility in purely aqueous acidic solutions.[7][8] If the starting material is not adequately dissolved, the reaction becomes a heterogeneous mixture, and the reaction rate will be limited by the slow dissolution of the amide. The use of a co-solvent like ethanol or ethylene glycol can improve solubility and accelerate the reaction.[9]

Troubleshooting Workflow:

Caption: Troubleshooting flow for slow or stalled hydrolysis.

Q2: How do I effectively monitor the progress of the hydrolysis reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction's progress.[10][11] It allows you to qualitatively observe the disappearance of the starting material (amide) and the appearance of the product (amine).

Key Considerations for TLC Monitoring:

  • Co-spotting: Always run a "co-spot" lane on your TLC plate. This involves spotting the starting material and the reaction mixture in the same lane. This helps to definitively identify the starting material spot in your reaction mixture.[10]

  • Solvent System: A common solvent system for this type of analysis is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[11][12] You may need to experiment with the ratio to achieve good separation between the amide starting material and the 4-bromoaniline product. The more polar amine product will typically have a lower Rf value than the less polar amide starting material.

  • Visualization: Both N-(4-Bromophenyl)propionamide and 4-bromoaniline are UV active, so they can be visualized under a UV lamp (254 nm).[11] An iodine chamber can also be used for visualization.[11]

Q3: After the reaction is complete, I'm having trouble isolating the 4-bromoaniline product. What is the correct work-up procedure?

A3: A common mistake is attempting to extract the product directly from the acidic reaction mixture. Under acidic conditions, the product, 4-bromoaniline, exists as its protonated ammonium salt (4-bromoanilinium chloride if using HCl).[5][13][14] This salt is water-soluble and will remain in the aqueous layer during an extraction with an organic solvent.

Correct Work-up Procedure:

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Basification: Carefully neutralize the excess acid and deprotonate the ammonium salt by adding a base, such as sodium hydroxide (NaOH) solution.[15][16] This should be done in an ice bath to manage the heat generated from the neutralization. The goal is to make the solution alkaline. This converts the water-soluble salt into the free amine (4-bromoaniline), which is less soluble in water and can be extracted.[15]

  • Extraction: Extract the free amine from the aqueous solution using a suitable organic solvent like dichloromethane or ethyl acetate.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over an anhydrous salt (like sodium sulfate), and then remove the solvent under reduced pressure to yield the crude product.[9]

Caption: Post-hydrolysis work-up procedure.

Q4: What are the primary safety concerns when performing this reaction?

A4: The primary hazards are associated with the use of strong, concentrated acids and the handling of halogenated aromatic amines.

  • Handling Strong Acids: Concentrated acids like HCl and H₂SO₄ are highly corrosive and can cause severe burns upon contact with skin and eyes.[17][18] They can also cause respiratory irritation if inhaled.[17]

  • Handling 4-bromoaniline: Halogenated anilines are toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

Mandatory Safety Precautions:

  • Always work in a well-ventilated fume hood.[17][18]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a lab coat, and acid-resistant gloves (e.g., nitrile rubber).[17][19]

  • When neutralizing the reaction, always add the acid to water/base slowly, never the other way around, to control the exothermic reaction.[20]

  • Have a spill kit readily available.

Experimental Protocols

Representative Protocol for Acidic Hydrolysis

This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine N-(4-Bromophenyl)propionamide (1.0 eq) and a suitable solvent mixture (e.g., a 1:1 mixture of ethanol and 6 M hydrochloric acid).[16][21]

  • Heating: Heat the reaction mixture to reflux and maintain this temperature.

  • Monitoring: Monitor the reaction progress by TLC every 30-60 minutes.[10]

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Slowly pour the cooled reaction mixture into a beaker containing a cold sodium hydroxide solution (e.g., 5% w/v) with stirring.[16] Check the pH to ensure it is basic.

    • Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-bromoaniline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.[16]

Data Summary Table
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
N-(4-Bromophenyl)propionamideC₉H₁₀BrNO228.09146-148White Solid[8]
4-BromoanilineC₆H₆BrN172.0260-64Crystalline Solid

Reaction Mechanism

The acid-catalyzed hydrolysis of an amide proceeds via a nucleophilic acyl substitution mechanism.

G Amide N-(4-Bromophenyl)propionamide ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide + H⁺ ProtonatedAmide->Amide - H⁺ invis1 ProtonatedAmide->invis1 TetrahedralIntermediate Tetrahedral Intermediate ProtonatedIntermediate N-Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer TetrahedralIntermediate->invis1 - H₂O ProtonatedIntermediate->TetrahedralIntermediate Proton Transfer invis2 ProtonatedIntermediate->invis2 ProtonatedCarboxylicAcid Protonated Carboxylic Acid CarboxylicAcid Propionic Acid ProtonatedCarboxylicAcid->CarboxylicAcid - H⁺ Amine 4-Bromoaniline ProtonatedAmine 4-Bromoanilinium Ion Amine->ProtonatedAmine + H⁺ invis1->TetrahedralIntermediate + H₂O invis2->ProtonatedCarboxylicAcid - 4-Bromoaniline invis3 invis4 invis5

Caption: Mechanism of acid-catalyzed amide hydrolysis.

Mechanism Explained:

  • Protonation: The reaction begins with the protonation of the carbonyl oxygen of the amide by the acid catalyst. This step is crucial as it activates the carbonyl group, making the carbon atom more electrophilic.[3][22]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxygen atom (that was originally from the water molecule) to the nitrogen atom. This is a key step that converts the amino group into a better leaving group (an amine).[22]

  • Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of 4-bromoaniline as a neutral leaving group.[22]

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (like water or the eliminated amine) to form the final carboxylic acid product. The eliminated 4-bromoaniline is protonated under the acidic conditions to form the corresponding ammonium salt.[14][22] This final acid-base reaction with the amine product renders the overall hydrolysis essentially irreversible.[22]

References

  • Amide Workup - Biofilm Inhibitor Synthesis. (n.d.).
  • Hydrolysis of Amide - Organic Synthesis. (n.d.).
  • Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides.
  • THE HYDROLYSIS OF ACID AMIDES IN CONCENTRATED HYDROCHLORIC ACID SOLUTIONS. (n.d.). ResearchGate.
  • Monitoring Reactions by TLC. (n.d.). Washington State University.
  • Amides can be hydrolysed under acidic or basic conditions too. (2025, May 11).
  • Acid Handling. (n.d.).
  • Reactions of Amides - A Level Chemistry Revision Notes. (2025, January 4).
  • N-(4-bromophenyl)-3-phenylpropanamide. (n.d.). ChemicalBook.
  • Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals. (2024, April 15). News.
  • N-(4-bromophenyl)-3-phenylpropanamide. (2024, April 9). ChemBK.
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). ResearchGate.
  • How to Minimize Amide Hydrolysis in High-Humidity Environments. (2026, February 28).
  • How is the hydrolysis of amides done in a lab? (2018, December 28). Chemistry Stack Exchange.
  • What are the safety precautions when handling acids? (2025, September 18). Blog.
  • Engineering Controls Database - Museums (Acids and Alkalis). (n.d.). CDC.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • the hydrolysis of amides. (n.d.). Chemguide.
  • Ozturk, S., Shahabi, S., & Kutuk, H. (2022). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan, 44(2).
  • steam distillation of 4-bromoaniline , why render it basic prior. (2015, May 26). Chemistry Stack Exchange.
  • Chemicals - safe use and handling. (2025, August 28). HSE.
  • mechanism of amide hydrolysis. (2019, January 15). YouTube.
  • Reactions of the Amides. (n.d.). Cognito.
  • Acid hydrolysis of organic materials. (n.d.). Caltech.
  • Chemistry of Amides. (2022, September 24). LibreTexts.
  • 4 bromoaniline : Organic Synthesis. (2024, April 7). YouTube.
  • Ch20 : Amide hydrolysis. (n.d.). University of Calgary.
  • Hydrolysis of Amides. (n.d.). AK Lectures.
  • Elsemongy, M. M., Amtra, M. F., & Ahmed, A. M. (1981). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 20A, 802-805.
  • Hydrolysis Method for Bromoaniline Preparation. (n.d.). Scribd.
  • An In-depth Technical Guide to the Solubility of N-(4-Bromophenyl)-4-chlorobenzamide. (n.d.). Benchchem.
  • N-(4-bromophenyl)propionamide (C9H10BrNO). (n.d.). PubChem.
  • N-(4-BROMOPHENYL)PROPIONAMIDE. (n.d.). LookChem.
  • Preparation of p-bromoaniline from Acetanilide. (n.d.). Slideshare.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for 4-Bromoaniline Acylation

Welcome to the Technical Support Center for the acylation of 4-bromoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the acylation of 4-bromoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions related to this important chemical transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the safe and efficient synthesis of your target molecules.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the acylation of 4-bromoaniline in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: The acylation reaction is slow or incomplete, resulting in low yield.

Potential Causes & Solutions:

  • Insufficiently Reactive Acylating Agent: While acetic anhydride is commonly used, its reactivity may be insufficient for rapid conversion, especially if the aniline is deactivated.

    • Solution: Switch to a more reactive acylating agent like acetyl chloride. Acyl chlorides are generally more electrophilic and can significantly accelerate the reaction rate.[1]

  • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal temperature to achieve a reasonable reaction rate without promoting side reactions.[2] For some acylation reactions, temperatures around 60°C or even refluxing conditions may be necessary.[2][3][4]

  • Inappropriate Solvent: The choice of solvent can impact the solubility of reagents and the reaction rate.

    • Solution: Experiment with different solvents. While glacial acetic acid is often used, other solvents like acetonitrile or dichloromethane can be effective.[2][3] In some cases, running the reaction under solvent-free conditions can lead to maximum conversion.[3]

  • Lack of Catalyst: For less reactive anilines or to simply speed up the reaction, a catalyst can be crucial.

    • Solution: Introduce a suitable catalyst. For acylations, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be very effective.[1] DMAP reacts with the acylating agent to form a highly reactive intermediate. Alternatively, Lewis acids or solid-supported catalysts can be explored.[2][5]

Issue 2: The formation of multiple products or significant side reactions is observed.

Potential Cause & Solution:

  • Over-activation of the Aniline Ring: The amino group of 4-bromoaniline is an activating group, which can lead to undesired side reactions, such as multiple acylations or reactions on the aromatic ring under harsh conditions.

    • Solution: While acylation of the amino group is the desired reaction, it's important to control the reaction conditions to prevent further reactions. Using milder conditions (lower temperature, less reactive acylating agent) and monitoring the reaction progress closely can help minimize side product formation. The primary goal of acylation is often to protect the amino group to control subsequent reactions like bromination.[6][7][8][9][10][11]

Issue 3: Difficulty in isolating and purifying the final product.

Potential Causes & Solutions:

  • Product Solubility: The acylated product may be soluble in the work-up solvent, leading to losses during extraction.

    • Solution: Modify the work-up procedure. This could involve using a different extraction solvent or employing crystallization techniques to isolate the product.[2]

  • Emulsion Formation: Emulsions can form during aqueous work-up, making phase separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.[2]

  • Residual Reagents: Unreacted starting materials or byproducts can co-precipitate with the desired product.

    • Solution: After filtration, wash the crude product with appropriate solvents. For instance, washing with cold water can remove water-soluble impurities.[12] A wash with a dilute solution of sodium bicarbonate can neutralize and remove acidic byproducts.[2]

Parameter Recommendation for Optimization Rationale
Acylating Agent Acetyl Chloride > Acetic AnhydrideIncreased electrophilicity leads to a faster reaction rate.[1]
Temperature Start at room temperature and gradually increase.Balances reaction rate with minimizing side product formation.[2]
Solvent Glacial Acetic Acid, Acetonitrile, or Solvent-freeOptimize for solubility and reaction rate.[2][3]
Catalyst DMAP, Lewis Acids (e.g., ZnCl2)Increases the rate of reaction, especially for less reactive substrates.[1][2]
Work-up Brine wash, recrystallizationImproves product purity and isolation efficiency.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of 4-bromoaniline acylation?

The acylation of 4-bromoaniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride). This is followed by the elimination of a leaving group (acetate or chloride ion), resulting in the formation of an amide.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 4-Bromoaniline 4-Bromoaniline (Nucleophile) Intermediate Tetrahedral Intermediate 4-Bromoaniline->Intermediate Nucleophilic Attack AcylatingAgent Acylating Agent (Electrophile) (e.g., Acetyl Chloride) AcylatingAgent->Intermediate Product N-(4-bromophenyl)acetamide Intermediate->Product Elimination of Leaving Group Byproduct Leaving Group (e.g., Cl⁻) Intermediate->Byproduct

Caption: General mechanism of 4-bromoaniline acylation.

Q2: Why is it often necessary to acylate 4-bromoaniline before performing other electrophilic aromatic substitutions?

The amino group (-NH2) is a very strong activating group in electrophilic aromatic substitution reactions. This high reactivity can lead to multiple substitutions and oxidation side reactions.[7][9][11] By converting the amino group to an acetamido group (-NHCOCH3) through acylation, its activating effect is moderated.[10] This allows for more controlled reactions, such as monobromination, primarily at the para position.[11] The acetyl group can later be removed by hydrolysis to regenerate the amino group.[6][8]

Q3: What are the key safety precautions to consider when working with 4-bromoaniline and acylating agents?

  • 4-Bromoaniline: This compound is harmful if swallowed, toxic in contact with skin, and can cause skin and eye irritation.[13][14][15] It may also cause respiratory irritation.[14][15] Always handle 4-bromoaniline in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][16]

  • Acylating Agents (e.g., Acetyl Chloride, Acetic Anhydride): These reagents are corrosive and react violently with water. They are also lachrymators (cause tearing). Handle them with extreme care in a fume hood and wear appropriate PPE.

Q4: How can I monitor the progress of my acylation reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting material (4-bromoaniline) on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product. This allows you to determine when the reaction is complete and to avoid unnecessarily long reaction times.

Experimental Protocols

Optimized Protocol for the Acylation of 4-Bromoaniline with Acetic Anhydride

This protocol provides a general method for the acylation of 4-bromoaniline.

  • Reagent Setup: In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in glacial acetic acid.

  • Addition of Acylating Agent: While stirring, slowly add acetic anhydride (1.1 to 1.5 equivalents) to the solution. An exothermic reaction may occur, so cooling in an ice bath may be necessary.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60°C) as needed. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel.[12] Wash the crystals with cold water to remove impurities.[12] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Experimental_Workflow Start Start Dissolve Dissolve 4-bromoaniline in glacial acetic acid Start->Dissolve Add_Reagent Slowly add acetic anhydride Dissolve->Add_Reagent React Stir and heat (if necessary) Add_Reagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Pour into cold water Monitor->Workup Reaction Complete Filter Vacuum filter the precipitate Workup->Filter Wash Wash with cold water Filter->Wash Purify Recrystallize Wash->Purify End End Purify->End

Caption: General workflow for 4-bromoaniline acylation.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Slow Reaction? Check_Reactivity Is the acylating agent reactive enough? Start->Check_Reactivity Use_Acyl_Chloride Use acetyl chloride. Check_Reactivity->Use_Acyl_Chloride No Check_Temp Is the temperature optimal? Check_Reactivity->Check_Temp Yes End Reaction Optimized Use_Acyl_Chloride->End Increase_Temp Gradually increase temperature. Check_Temp->Increase_Temp No Check_Catalyst Is a catalyst needed? Check_Temp->Check_Catalyst Yes Increase_Temp->End Add_DMAP Add DMAP or a Lewis acid catalyst. Check_Catalyst->Add_DMAP Yes Check_Solvent Is the solvent appropriate? Check_Catalyst->Check_Solvent No Add_DMAP->End Change_Solvent Try a different solvent or solvent-free conditions. Check_Solvent->Change_Solvent No Check_Solvent->End Yes Change_Solvent->End

Caption: Decision tree for troubleshooting low yield in acylation.

References

  • BenchChem. (2025).
  • ECHEMI. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 1). Safety First: Handling 4-Bromoaniline with Care in Industrial Settings.
  • Filo. (2025, June 5). Conversion of Aniline to 4-Bromoaniline in Three Steps.
  • BenchChem. (2025). Technical Support Center: Friedel-Crafts Reactions of Anilines.
  • Techno PharmChem. (n.d.).
  • ChemicalBook. (2026, January 31).
  • Loba Chemie. (2016, May 6). 4-BROMO ANILINE FOR SYNTHESIS MSDS CAS No.
  • ACS Publications. (2017, July 28).
  • BenchChem. (2025).
  • Study.com. (n.d.).
  • Wikipedia. (n.d.). Aniline.
  • ProQuest. (n.d.). 4-bromo-2-nitroaniline: A multistep synthesis.
  • YouTube. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a.
  • BenchChem. (2025).
  • ChemicalBook. (2024, May 7).

Sources

Optimization

Technical Support Center: Controlling Moisture Sensitivity of Propionyl Chloride in Amide Synthesis

Welcome to the technical support center for amide synthesis using propionyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for amide synthesis using propionyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of propionyl chloride. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

I. Understanding the Challenge: The Reactivity of Propionyl Chloride

Propionyl chloride is a highly reactive acyl chloride, making it an excellent reagent for amide synthesis.[1] However, this high reactivity also makes it extremely sensitive to moisture.[2][3][4] Understanding the underlying chemistry is the first step in troubleshooting and preventing issues.

The core of the problem lies in a competing reaction: hydrolysis. When propionyl chloride comes into contact with water, it rapidly hydrolyzes to form propionic acid and hydrochloric acid.[2][5][6] This reaction is a nucleophilic acyl substitution, where water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propionyl chloride.[2][5][7] This process can significantly reduce the yield of your desired amide and introduce impurities into your reaction mixture.[8]

Mechanism: Amide Synthesis vs. Hydrolysis

dot graph "Reaction_Mechanisms" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot

Caption: Competing reaction pathways for propionyl chloride.

II. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during amide synthesis with propionyl chloride.

Q1: My reaction yield is significantly lower than expected. What's the most likely cause?

A1: The most probable culprit is the hydrolysis of propionyl chloride due to the presence of moisture.[8] Even trace amounts of water in your reagents, solvents, or glassware can consume your starting material. Another possibility is that the HCl generated as a byproduct is reacting with your amine starting material, forming an ammonium salt and rendering the amine non-nucleophilic.[9]

Q2: I'm observing a lot of side products in my crude NMR. What could they be?

A2: The primary side product is likely propionic acid, resulting from hydrolysis.[2][5] Depending on your workup procedure, you might also see byproducts from the reaction of propionic acid with any unreacted starting materials or coupling agents. If excess amine is used, it can also react with the HCl byproduct.[6]

Q3: The reaction seems to be very slow or isn't going to completion. Why?

A3: This can also be a consequence of moisture. If your amine is protonated by HCl generated from hydrolysis, its nucleophilicity will be significantly reduced, slowing down or even halting the desired amide formation. Additionally, if the propionyl chloride is slowly being consumed by water, its concentration decreases, leading to a slower reaction rate.

Q4: How should I properly store and handle propionyl chloride?

A4: Propionyl chloride should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3][4][10] The container must be kept tightly sealed to prevent the ingress of atmospheric moisture.[3][4] It is incompatible with oxidants, alcohols, and alkaline materials.[3] Always handle propionyl chloride in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][10]

III. Troubleshooting Guides

This section provides detailed, step-by-step protocols to mitigate moisture-related issues in your amide synthesis.

Guide 1: Ensuring an Anhydrous Reaction Environment

The cornerstone of a successful amide synthesis with propionyl chloride is the rigorous exclusion of water.

Protocol 1.1: Drying of Glassware
  • Oven Drying: At a minimum, all glassware (reaction flasks, dropping funnels, condensers, etc.) should be oven-dried at >120 °C for at least 4 hours, and preferably overnight.

  • Flame Drying (for more sensitive reactions):

    • Assemble the glassware.

    • While flushing with an inert gas (nitrogen or argon), gently heat the glassware with a heat gun or a Bunsen burner until all visible moisture has evaporated.

    • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

Protocol 1.2: Drying of Solvents

Many common solvents for amide synthesis can contain significant amounts of dissolved water.

SolventCommon Drying Agent(s)Notes
Dichloromethane (DCM)Calcium hydride (CaH₂)Stir overnight and distill prior to use.
Tetrahydrofuran (THF)Sodium/benzophenoneDistill from the deep blue ketyl radical.
AcetonitrileCalcium hydride (CaH₂)Stir overnight and distill.
TolueneSodium/benzophenoneDistill from the deep blue ketyl radical.

Source: [11][12]

Protocol 1.3: Use of Drying Agents in the Reaction

While not a substitute for dry reagents and solvents, adding a drying agent to the reaction mixture can scavenge trace amounts of water.

Drying AgentPropertiesCompatibility
Anhydrous Magnesium Sulfate (MgSO₄)Slightly acidic, fast-acting, high capacity.[13][14]Generally compatible.
Anhydrous Sodium Sulfate (Na₂SO₄)Neutral, slower-acting, high capacity.[13][14]Generally compatible.
Molecular Sieves (3Å or 4Å)Neutral, high capacity for water.[14]Excellent for scavenging trace moisture.
Anhydrous Calcium Chloride (CaCl₂)Can react with amines and alcohols.[14]Not recommended for amide synthesis.

Source: [13][14]

Guide 2: Implementing Inert Atmosphere Techniques

For highly sensitive reactions, working under an inert atmosphere of nitrogen or argon is crucial to exclude atmospheric moisture and oxygen.[15][16]

dot graph "Inert_Atmosphere_Setup" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot

Caption: A simple Schlenk line setup for inert atmosphere reactions.

Protocol 2.1: Purging the Reaction Vessel
  • Assemble your dry glassware.

  • Connect the reaction vessel to a Schlenk line or a balloon filled with inert gas.[17][18]

  • Evacuate the flask under vacuum for several minutes.

  • Refill the flask with the inert gas.

  • Repeat this vacuum/refill cycle at least three times to ensure the removal of atmospheric gases.[16]

Protocol 2.2: Reagent Addition Under Inert Atmosphere
  • Liquids: Use a dry, gas-tight syringe to transfer anhydrous solvents and liquid reagents.[18] Purge the syringe with inert gas before drawing up the liquid.

  • Solids: If possible, add solid reagents to the flask before purging. If they must be added later, do so under a positive flow of inert gas to prevent air from entering the flask.

Guide 3: Optimizing the Reaction Conditions
Protocol 3.1: Use of a Stoichiometric Base

The reaction of propionyl chloride with an amine generates one equivalent of HCl.[6][9] This will protonate your amine, rendering it unreactive. To counteract this, at least two equivalents of the amine should be used, or one equivalent of the amine and at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine).

Protocol 3.2: Order of Addition

For best results, dissolve the amine and any non-nucleophilic base in the anhydrous solvent first. Then, add the propionyl chloride dropwise, preferably as a solution in the same anhydrous solvent, at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.[8][]

IV. Summary and Best Practices

  • Always assume moisture is present and take steps to remove it.

  • Thoroughly dry all glassware, solvents, and reagents.

  • Utilize inert atmosphere techniques for sensitive reactions. [15][16]

  • Use a stoichiometric amount of a suitable base to neutralize the HCl byproduct.

  • Control the reaction temperature, especially during the addition of propionyl chloride. []

  • Store propionyl chloride under anhydrous conditions and handle it with care in a well-ventilated fume hood. [3][4][10]

By diligently applying these principles and protocols, you can effectively control the moisture sensitivity of propionyl chloride and achieve high yields of your desired amide products.

V. References

  • What Is The Chemical Properties Of Propionyl Chloride? - Knowledge - Bloom Tech. (2024, December 11). Retrieved from

  • What Should Be Noticed When Using and Storing Propionyl Chloride? (n.d.). Retrieved from

  • [FREE] Name and draw the mechanism for the reaction between propanoyl chloride and water. Draw the structure of - brainly.com. (2023, April 25). Retrieved from

  • Quantify Amide-Hydrate Formation: Effects of Moisture Levels. (2026, February 28). Retrieved from

  • solvent drying and drying agents - Delloyd's Lab-Tech Chemistry resource. (n.d.). Retrieved from

  • Drying Agents - Removing water from organic solvents. (n.d.). Retrieved from

  • 3.2: Drying Agents - Chemistry LibreTexts. (2024, August 15). Retrieved from

  • 33.3 Acyl chlorides Study Notes - IITian Academy. (n.d.). Retrieved from

  • Nucleophilic acyl substitution: hydrolysis of acid chlorides - YouTube. (2018, April 1). Retrieved from

  • Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15). Retrieved from

  • Common Drying Agents in Organic Chemistry | PDF | Solvent | Alcohol - Scribd. (n.d.). Retrieved from

  • PROPIONYL CHLORIDE CAS NO 79-03-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Retrieved from

  • 21.4: Chemistry of Acid Halides. (2024, September 30). Retrieved from

  • Acyl Chlorides (OCR A Level Chemistry A): Revision Note - Save My Exams. (2026, February 23). Retrieved from

  • Common Name: PROPIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORK - NJ.gov. (n.d.). Retrieved from

  • Propionyl chloride(79-03-8)MSDS Melting Point Boiling Density Storage Transport. (n.d.). Retrieved from

  • Material Safety Data Sheet - Propionyl chloride, 98% - Cole-Parmer. (n.d.). Retrieved from

  • Propionyl chloride SDS, 79-03-8 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from

  • Drying Agents. (n.d.). Retrieved from

  • Propionyl chloride - Safety Data Sheet - ChemicalBook. (2026, January 17). Retrieved from

  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ? | ResearchGate. (2015, June 8). Retrieved from

  • PROPIONYL CHLORIDE 98% EXTRA PURE MSDS CAS No - Loba Chemie. (2017, December 13). Retrieved from

  • CAS 79-03-8: Propionyl chloride - CymitQuimica. (n.d.). Retrieved from

  • Propionyl chloride - Apollo Scientific. (n.d.). Retrieved from

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024, March 29). Retrieved from

  • Synthesis and Application of Propionyl chloride - ChemicalBook. (2022, September 7). Retrieved from

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Retrieved from

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved from

  • Air-free technique - Wikipedia. (n.d.). Retrieved from

  • 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism - Doc Brown. (n.d.). Retrieved from

  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. (2022, May 6). Retrieved from

  • Converting Amines to Amides - Chemistry Steps. (2025, October 4). Retrieved from

  • Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Retrieved from

  • Dry and safe - Drying agents from EMD Millipore. - Sigma-Aldrich. (n.d.). Retrieved from

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC. (2016, June 10). Retrieved from

  • Synthesis of amides and peptides using polymer-bound mixed carboxylic dithiocarbamic anhydrides - Indian Academy of Sciences. (n.d.). Retrieved from

  • Solvent-free synthesis of amide: a novel technique of green chemistry - SciSpace. (n.d.). Retrieved from

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Retrieved from

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12). Retrieved from

  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)-benzamide - Organic Syntheses Procedure. (n.d.). Retrieved from

  • Amide Formation Help : r/Chempros - Reddit. (2020, October 10). Retrieved from

  • Why did my amide syntesis does not work? - ResearchGate. (2021, April 14). Retrieved from

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved from

  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC. (2026, February 5). Retrieved from

  • Condensation Reactions and Formation of Amides, Esters, and Nitriles Under Hydrothermal Conditions - ResearchGate. (n.d.). Retrieved from

  • overcoming low yield in reactions with 2-Bromo-2-phenylacetyl chloride - Benchchem. (n.d.). Retrieved from

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). Retrieved from

Sources

Troubleshooting

Overcoming catalyst poisoning in N-(4-Bromophenyl)propionamide coupling

Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning and deactivation, with a specific focus on the cross-coupling of N-(4-Bromophenyl)propionamide. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose and solve challenges in your own research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the coupling of N-(4-Bromophenyl)propionamide. Each answer provides a diagnostic workflow and potential solutions grounded in mechanistic principles.

Q1: My reaction has stalled completely, or the yield is extremely low after several hours. What are the first things I should check?

A1: A stalled reaction is a common issue that typically points to a problem with one of three areas: the integrity of your reagents, the activity of your catalyst system, or the reaction conditions. A systematic check is the most efficient way to diagnose the root cause.

  • Reagent and Solvent Integrity: The quality of your starting materials is paramount. Impurities are a primary source of catalyst poisons.[1]

    • Purity: Ensure your N-(4-Bromophenyl)propionamide and coupling partner (e.g., boronic acid) are pure. Impurities from previous synthetic steps, such as sulfur-containing reagents or other nitrogenous compounds, can act as potent catalyst poisons.[2][3] Consider re-purifying your starting materials if their history is unknown.

    • Solvent and Base Quality: Use anhydrous, degassed solvents. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also degrade sensitive phosphine ligands.[1] Ensure your base is dry and has been stored properly; for example, bulk bases should be stored in a drybox.[4]

  • Catalyst and Ligand Activity: The heart of the reaction is the active Pd(0) species.

    • Pre-catalyst Activation: Many common protocols use stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) form.[5] If this reduction is inefficient, the concentration of the active catalyst will be too low. Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst that activates more readily.[4]

    • Ligand Integrity: Phosphine ligands are susceptible to oxidation.[1] Ensure your ligand has been stored and handled under an inert atmosphere.

  • Reaction Atmosphere: Rigorous exclusion of air is critical. Ensure your reaction vessel was properly purged with an inert gas like argon or nitrogen using a Schlenk line or several vacuum-backfill cycles.[1]

Q2: I'm observing a black precipitate forming in my reaction flask, and the catalytic activity has dropped. What is happening and how can I fix it?

A2: The formation of a black precipitate is almost always palladium black, which consists of agglomerated, inactive palladium particles.[5] This indicates that your soluble, active Pd(0) catalyst is falling out of the catalytic cycle.

  • Causality: This typically happens when the ligand protecting the palladium center either dissociates or degrades. Without the stabilizing effect of the ligand, the individual palladium atoms aggregate.[5] High temperatures can accelerate this decomposition process.[1] The presence of oxygen is also a major contributor to the formation of palladium black.[1]

  • Preventative Measures:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs). These ligands form more stable complexes with the palladium center, preventing aggregation.[5][6]

    • Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable rate. You can perform a temperature optimization screen (e.g., 60 °C, 80 °C, 100 °C) to find the ideal balance.[5]

    • Inert Atmosphere: As mentioned in Q1, ensure your reaction setup is scrupulously free of oxygen.[1]

Troubleshooting Workflow: Low Conversion

Below is a logical workflow to diagnose the cause of low or no conversion in your coupling reaction.

G start Low or No Conversion reagents Check Reagent & Solvent Purity start->reagents atmosphere Verify Inert Atmosphere reagents->atmosphere Reagents OK sub_reagents1 Purify Starting Materials reagents->sub_reagents1 Problem Found sub_reagents2 Use Anhydrous, Degassed Solvents reagents->sub_reagents2 Problem Found catalyst Assess Catalyst System atmosphere->catalyst Atmosphere OK sub_atmosphere Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) atmosphere->sub_atmosphere Problem Found conditions Optimize Reaction Conditions catalyst->conditions Catalyst OK sub_catalyst1 Use Fresh Ligand/Catalyst catalyst->sub_catalyst1 Problem Found sub_catalyst2 Screen Different Ligands (e.g., SPhos, XPhos) catalyst->sub_catalyst2 Problem Found sub_catalyst3 Consider Pd(0) Source or Modern Pre-catalyst catalyst->sub_catalyst3 Problem Found sub_conditions1 Screen Temperature conditions->sub_conditions1 Problem Found sub_conditions2 Screen Base & Solvent conditions->sub_conditions2 Problem Found

Caption: A logical workflow for troubleshooting low conversion.

Q3: My reaction is sluggish, and I suspect my starting material, N-(4-Bromophenyl)propionamide, is inhibiting the catalyst. Is this possible?

A3: Yes, this is a distinct possibility. While N-(4-Bromophenyl)propionamide is not a classic "poison," functional groups within a substrate can interact with the catalyst in non-productive ways, leading to inhibition or the formation of dormant species.

  • Mechanism of Inhibition: The lone pair of electrons on the amide nitrogen can coordinate to the palladium center. This coordination can compete with the binding of the necessary phosphine ligand. If the substrate displaces the ligand, it can lead to the formation of a catalytically dormant or inactive palladium complex.[7] This is particularly relevant when using less bulky ligands that do not sufficiently shield the metal center.

  • Solutions:

    • Ligand Modification: This is the most effective strategy. Using bulky, electron-rich biarylphosphine ligands is often crucial.[7][8] The steric hindrance of ligands like XPhos or SPhos discourages the coordination of the amide group and stabilizes the active catalyst conformer.[7]

    • Adjusting Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial inhibition by ensuring a sufficient concentration of active catalyst is present.[5]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about catalyst poisoning and reaction optimization.

Q1: What are the most common classes of catalyst poisons I should be aware of in palladium-catalyzed coupling reactions?

A1: Palladium catalysts are sensitive to a range of substances that can irreversibly bind to active sites and halt catalysis. Awareness of these is the first step in prevention.

Poison ClassExamplesProbable SourceEffect on Catalyst
Sulfur Compounds Elemental sulfur, thiols, sulfides, sulfatesImpurities from starting material synthesis, contaminated solvents.[2][3]Strong coordination to the palladium center, blocking active sites.[2]
Nitrogen Compounds Pyridines, other N-heterocycles, nitriles, nitro groupsSubstrate, product, additives, or impurities.[2][9]Coordination to the metal, potentially forming stable, inactive complexes.[2]
Halides Excess chloride, bromide, iodideSubstrate, salts, additives.[2]Can alter the electronic properties of the catalyst or form stable halo-complexes.
Other Elements Phosphorus, arsenic, lead, mercuryContaminants in starting materials or reagents.[10][11]Irreversible binding to and deactivation of the catalyst.

Q2: How do I definitively test if my reagents are poisoned?

A2: A controlled experiment is the best way to diagnose poisoning from your starting materials or solvents. This involves running a baseline reaction against a high-purity control.[12]

Protocol: Testing for Catalyst Poisoning
  • Baseline Reaction: Run the coupling reaction using your standard protocol with the current batches of N-(4-Bromophenyl)propionamide, coupling partner, solvent, and base. Monitor the reaction by TLC or LC-MS and record the final conversion or yield.

  • High-Purity Reaction: Meticulously prepare a second reaction.

    • Use reagents and solvents of the highest available purity.

    • If possible, recrystallize your solid starting materials (N-(4-Bromophenyl)propionamide, coupling partner, base).[4]

    • Use a freshly opened bottle of anhydrous, degassed solvent.

    • Use a fresh, high-purity batch of catalyst and ligand.

  • Comparison: Run the high-purity reaction under identical conditions to the baseline. If this reaction shows a significant improvement in rate and/or yield, it strongly indicates that one or more components of your original reaction were contaminated with a catalyst poison.[12]

Q3: What are scavengers and how can I use them to rescue a poisoned reaction?

A3: Metal scavengers are materials designed to bind and remove specific impurities from a solution.[13] While they are most often used for post-reaction purification to remove residual palladium, they can also be used pre-reaction to remove catalyst poisons from starting materials or solvents.

  • Types of Scavengers: Scavengers are often solid-supported materials (like functionalized silica or polymers) with groups that have a high affinity for the target poison.[14] For example, a thiol-based scavenger resin can be effective at removing soft metals, while amine-based scavengers can remove acidic impurities.

  • Application: You can stir a solution of your starting material or your reaction solvent with an appropriate scavenger resin for a period, then filter the resin off. The purified solution can then be used in your reaction.

Protocol: Pre-treatment of Solvent with a Scavenger Resin
  • Select Scavenger: Choose a scavenger resin appropriate for the suspected poison (e.g., a thiol-functionalized resin for suspected heavy metal poisons).

  • Incubation: In a separate, clean, and dry flask, add the solvent you intend to use for your reaction. Add the scavenger resin (typically 5-10 wt% of the solvent).

  • Stirring: Stir the solvent and resin mixture under an inert atmosphere for 1-4 hours at room temperature.

  • Filtration: Filter the mixture through a pad of celite or a fritted funnel to completely remove the scavenger resin.

  • Use: The purified solvent is now ready to be used in your cross-coupling reaction.

Q4: How does the choice of ligand impact catalyst stability and prevent poisoning?

A4: The ligand is arguably the most critical component for ensuring a successful coupling reaction, as it directly influences the catalyst's reactivity and stability.[7]

  • Steric and Electronic Properties: Modern biarylphosphine ligands (e.g., those developed by the Buchwald group) are both bulky and electron-rich.[8]

    • Bulkiness (Steric Hindrance): The large size of the ligand creates a protective "pocket" around the palladium atom. This steric shield physically blocks poisons and inhibiting substrates (like our amide) from accessing and deactivating the metal center.[6][7] It also promotes the reductive elimination step, which is the final, product-forming step of the catalytic cycle.[8]

    • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center. This enhances the rate of the oxidative addition step (the first step in the cycle) and helps to stabilize the active Pd(0) state against decomposition.[8]

Catalyst Deactivation Pathways

This diagram illustrates the desired catalytic cycle versus common deactivation pathways like poisoning and aggregation.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Poisoned Poisoned Pd (Inactive) Pd0->Poisoned Poisoning PdBlack Pd(0) Black (Inactive) Pd0->PdBlack Aggregation Trans R-Pd(II)L₂-R' OxAdd->Trans Transmetalation RedEl Product R-R' Trans->RedEl Reductive Elimination RedEl->Pd0 Poison Poison (e.g., Sulfur) Poison->Poisoned

Caption: The desired catalytic cycle vs. deactivation pathways.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the C13 NMR Chemical Shifts of N-(4-Bromophenyl)propionamide

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, serves as a cornerstone technique for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the C13 NMR chemical shifts for N-(4-Bromophenyl)propionamide, offering a comparative framework against structurally related molecules to facilitate a deeper understanding of substituent effects on chemical shifts.

The interpretation of a C13 NMR spectrum hinges on the principle that the chemical environment surrounding each carbon atom influences its resonance frequency.[1] Factors such as the hybridization of the carbon atom, the electronegativity of adjacent atoms, and resonance effects all contribute to the observed chemical shift (δ), measured in parts per million (ppm).[1] In N-(4-Bromophenyl)propionamide, the interplay of the aromatic ring, the bromo substituent, and the propionamide side chain creates a distinct spectral signature.

Predicted C13 NMR Chemical Shifts of N-(4-Bromophenyl)propionamide

Due to the absence of a publicly available experimental spectrum, the following chemical shifts for N-(4-Bromophenyl)propionamide have been generated using a combination of well-established NMR prediction algorithms.[2][3][4] These predictive tools utilize extensive databases of known spectra and sophisticated algorithms to estimate chemical shifts with a high degree of accuracy.

Structure of N-(4-Bromophenyl)propionamide with Carbon Numbering:

A diagram of N-(4-Bromophenyl)propionamide with carbons labeled for NMR assignment.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (C-N)~137.8
C2, C6 (CH)~121.5
C3, C5 (CH)~132.0
C4 (C-Br)~116.5
C7 (C=O)~172.5
C8 (CH2)~30.5
C9 (CH3)~10.0

Comparative Analysis with Structurally Related Compounds

To understand the origin of these chemical shifts, a comparison with simpler, related molecules is instructive. The electronic effects of the bromo and propionamido substituents significantly influence the chemical shifts of the aromatic carbons, while the propionyl group exhibits its own characteristic resonances.

CompoundCarbon AtomExperimental/Predicted Chemical Shift (δ, ppm)
N-(4-Bromophenyl)propionamide C1 (C-N) ~137.8
C2, C6 (CH) ~121.5
C3, C5 (CH) ~132.0
C4 (C-Br) ~116.5
C7 (C=O) ~172.5
C8 (CH2) ~30.5
C9 (CH3) ~10.0
Propionamide [5][6]C=O178.1
CH231.5
CH39.8
4-Bromoaniline [7][8]C-N145.4
CH (ortho to NH2)116.7
CH (meta to NH2)132.0
C-Br110.2
p-Bromoacetophenone [1]C-C=O137.1
CH (ortho to C=O)129.8
CH (meta to C=O)131.8
C-Br128.3
C=O196.8
CH326.5
Analysis of Aromatic Carbons (C1-C6)

The chemical shifts of the aromatic carbons in N-(4-Bromophenyl)propionamide are governed by the interplay of the electron-donating propionamido group (-NHCO-CH2CH3) and the electron-withdrawing, yet ortho-, para-directing bromo group (-Br).

  • C1 (ipso-carbon attached to nitrogen): The propionamido group is an activating group, and its nitrogen atom donates electron density to the aromatic ring through resonance. This would typically shield the attached carbon. However, the electronegativity of the nitrogen atom has a deshielding effect. The predicted value of ~137.8 ppm is downfield from a simple benzene (128.5 ppm), indicating the net deshielding influence. Compared to 4-bromoaniline (~145.4 ppm), the acyl group on the nitrogen in N-(4-Bromophenyl)propionamide reduces the electron-donating ability of the nitrogen, leading to a more shielded (upfield) shift for C1.

  • C2 and C6 (ortho to the propionamido group): These carbons are expected to be shielded by the electron-donating resonance effect of the amide group. Their predicted shift of ~121.5 ppm is upfield from benzene, consistent with this effect.

  • C3 and C5 (meta to the propionamido group and ortho to the bromo group): These carbons are less affected by the resonance of the amide group. The electronegative bromine atom exerts a deshielding inductive effect, and their predicted chemical shift of ~132.0 ppm is downfield from benzene. This is very similar to the corresponding carbons in 4-bromoaniline.

  • C4 (ipso-carbon attached to bromine): The bromine atom is electronegative, but it is a larger, more polarizable atom. The "heavy atom effect" can lead to a more shielded (upfield) chemical shift than might be expected based solely on electronegativity. The predicted value of ~116.5 ppm is significantly upfield from benzene and is also more shielded than the C-Br in p-bromoacetophenone (~128.3 ppm), reflecting the stronger electron-donating character of the propionamido group compared to the acetyl group's electron-withdrawing nature.

Analysis of the Propionamide Side Chain (C7-C9)

The chemical shifts of the propionamide carbons are characteristic of aliphatic amides.

  • C7 (Carbonyl Carbon): The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom and typically appears in the range of 160-180 ppm for amides.[1] The predicted value of ~172.5 ppm is consistent with this and is similar to the carbonyl carbon in propionamide (178.1 ppm).[5][6]

  • C8 (Methylene Carbon): The methylene carbon adjacent to the carbonyl group is deshielded by the electron-withdrawing effect of the carbonyl. Its predicted shift of ~30.5 ppm is in good agreement with the corresponding carbon in propionamide (31.5 ppm).[5][6]

  • C9 (Methyl Carbon): The terminal methyl carbon is the most shielded of the side-chain carbons, as it is furthest from the electronegative atoms. The predicted chemical shift of ~10.0 ppm is very close to that observed for the methyl group in propionamide (9.8 ppm).[5][6]

Experimental Protocol for C13 NMR Spectroscopy

The following provides a standardized, step-by-step methodology for acquiring a high-quality C13 NMR spectrum of N-(4-Bromophenyl)propionamide. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

Workflow for C13 NMR Spectrum Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing sample_prep Dissolve ~20-50 mg of N-(4-Bromophenyl)propionamide in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). add_tms Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm). sample_prep->add_tms transfer Transfer the solution to a 5 mm NMR tube. add_tms->transfer insert_sample Insert the NMR tube into the spectrometer's probe. transfer->insert_sample lock_shim Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity. insert_sample->lock_shim setup_params Set up acquisition parameters: - Pulse program (e.g., zgpg30) - Spectral width (~240 ppm) - Number of scans (e.g., 1024 or more) - Relaxation delay (D1) of 2-5 s lock_shim->setup_params acquire Acquire the Free Induction Decay (FID). setup_params->acquire ft Apply Fourier Transform to the FID. acquire->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline calibrate Calibrate the spectrum using the TMS signal at 0.0 ppm. baseline->calibrate

A flowchart illustrating the standard workflow for acquiring a C13 NMR spectrum.

Causality Behind Experimental Choices:

  • Choice of Solvent: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks. Chloroform-d (CDCl3) is a common choice for many organic compounds due to its good solubilizing power and relatively simple solvent signal. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable alternative for less soluble compounds.

  • Internal Standard (TMS): Tetramethylsilane (TMS) provides a sharp, singlet peak at a defined position (0.0 ppm) that is chemically inert and does not typically overlap with signals from the analyte.[5] This allows for accurate calibration of the chemical shift axis.

  • Locking and Shimming: The deuterium signal from the solvent is used by the spectrometer to "lock" the magnetic field, compensating for any drift over time. Shimming involves adjusting the magnetic field gradients to achieve a highly homogeneous field across the sample, resulting in sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (like zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Spectral Width: A wide spectral width (e.g., 0-240 ppm) is chosen to ensure that all carbon signals, from the shielded alkyl carbons to the highly deshielded carbonyl carbons, are captured.

    • Number of Scans: C13 has a low natural abundance (~1.1%), and the C13 nucleus is less sensitive than the proton nucleus. Therefore, a larger number of scans are signal-averaged to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A sufficient relaxation delay between pulses is crucial to allow the carbon nuclei to return to their equilibrium magnetization state. This ensures that the peak intensities are more quantitative, although C13 NMR is not typically used for precise quantification without specific experimental setups.

Conclusion

The C13 NMR spectrum of N-(4-Bromophenyl)propionamide is a powerful tool for its structural verification. By understanding the electronic effects of its constituent functional groups and comparing its predicted chemical shifts to those of structurally analogous compounds, researchers can confidently assign each resonance and confirm the molecule's identity. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible C13 NMR data, a critical step in the rigorous characterization of chemical entities in a research and development setting.

References

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]

Sources

Comparative

Comprehensive FTIR Spectroscopic Guide: N-(4-Bromophenyl)propionamide vs. Structural Alternatives

Executive Summary For researchers and drug development professionals, the accurate structural characterization of halogenated anilides is a critical quality control step. N-(4-Bromophenyl)propionamide (also known as 4-br...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of halogenated anilides is a critical quality control step. N-(4-Bromophenyl)propionamide (also known as 4-bromo-propionanilide) is a highly utilized intermediate in the synthesis of pharmaceuticals and agrochemicals.

This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectroscopic performance of N-(4-Bromophenyl)propionamide against its structural alternatives: unsubstituted N-phenylpropionamide, aliphatic propanamide, and the chlorinated analog N-(4-Chlorophenyl)propionamide. By analyzing the characteristic Amide I, II, and III bands, we can decode the specific electronic environments dictated by para-halogenation.

Mechanistic Insights: The Spectroscopic Signature of Cross-Conjugation

As an Application Scientist, it is crucial to look beyond empirical peak matching and understand the causality behind vibrational shifts. The FTIR spectrum of an anilide is governed by a phenomenon known as cross-conjugation .

In a standard aliphatic amide, the nitrogen lone pair is fully dedicated to resonance with the carbonyl group, giving the C=O bond significant single-bond character and lowering its stretching frequency. However, in anilides, the nitrogen lone pair is caught in an electronic tug-of-war between the carbonyl carbon and the aromatic ring, as documented in foundational studies on .

When we introduce a para-bromo substituent to form N-(4-Bromophenyl)propionamide, the strong inductive electron-withdrawing effect (-I) of the bromine atom further depletes electron density from the aromatic ring and the nitrogen atom.

  • Amide I Shift: Because the nitrogen lone pair is less available to conjugate with the carbonyl, the C=O bond retains more double-bond character. Consequently, the Amide I band shifts to a higher frequency compared to aliphatic amides.

  • Amide II Shift: Conversely, the reduced resonance decreases the C-N double-bond character. Because the Amide II band is a heavily coupled mode (N-H bend + C-N stretch), this loss of C-N bond strength shifts the Amide II band to a lower frequency.

ElectronicEffects N_LonePair Nitrogen Lone Pair Carbonyl Carbonyl (C=O) Resonance N_LonePair->Carbonyl Decreases C=O frequency Aromatic Phenyl Ring Conjugation N_LonePair->Aromatic Competes for electrons Bromo p-Bromo Group (-I Effect) Bromo->N_LonePair Reduces availability for C=O Bromo->Aromatic Withdraws electron density

Electronic cross-conjugation effects governing Amide I shifts in p-bromo anilides.

Comparative FTIR Performance Data

To objectively evaluate the product, we benchmark N-(4-Bromophenyl)propionamide against three alternatives. The data below synthesizes expected vibrational frequencies based on established and commercial .

CompoundAmide I (C=O Stretch)Amide II (N-H Bend / C-N Stretch)Amide A (N-H Stretch)Halogen Specific Stretch
Propanamide (Aliphatic Baseline)~1640 cm⁻¹~1620 cm⁻¹ (Primary bend)~3350 cm⁻¹N/A
N-phenylpropionamide (Aromatic Baseline)~1670 cm⁻¹~1545 cm⁻¹~3300 cm⁻¹N/A
N-(4-Bromophenyl)propionamide (Target)~1682 cm⁻¹ ~1535 cm⁻¹ ~3280 cm⁻¹ ~1070 cm⁻¹ (C-Br)
N-(4-Chlorophenyl)propionamide (Alternative)~1685 cm⁻¹~1538 cm⁻¹~3285 cm⁻¹~1090 cm⁻¹ (C-Cl)

Key Takeaways:

  • Halogen Verification: The distinct C-Br stretching mode at ~1070 cm⁻¹ and the para-disubstituted out-of-plane C-H bend at ~825 cm⁻¹ are definitive markers that distinguish the brominated product from the unsubstituted baseline.

  • Inductive Tracking: The slight upward shift in the Amide I band from the unsubstituted analog (~1670 cm⁻¹ → ~1682 cm⁻¹) perfectly validates the presence of the electron-withdrawing bromine atom.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Historically, anilides were analyzed using KBr pellets. However, KBr is hygroscopic and can obscure the Amide A (N-H stretch) region with O-H stretching artifacts. Furthermore, grinding can induce polymorphic transitions. To ensure high data integrity and trustworthiness, we mandate the use of Attenuated Total Reflectance (ATR) FTIR .

The following protocol is designed as a self-validating system to ensure reproducibility across different laboratories.

Step-by-Step Methodology
  • System Verification: Before analyzing the amide, scan a traceable polystyrene standard. Verify that the 1601 cm⁻¹ peak is within ±1 cm⁻¹ of its certified value. This validates the interferometer's alignment.

  • Background Acquisition: Clean the diamond or ZnSe ATR crystal with isopropyl alcohol and allow it to dry completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and water vapor.

  • Sample Application: Place 2–5 mg of crystalline N-(4-Bromophenyl)propionamide directly onto the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the software indicates optimal contact. Causality note: Uniform pressure ensures a consistent effective pathlength, which is critical for accurate relative peak intensity ratios between the Amide I and Amide II bands.

  • Spectral Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans at 4 cm⁻¹ resolution.

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent depth of penetration (penetration depth increases at lower wavenumbers). Perform a baseline correction to eliminate scattering artifacts.

Protocol Step1 1. System Verification (Polystyrene Standard) Step2 2. Background Scan (Clean ATR Crystal) Step1->Step2 Step3 3. Sample Application (Apply Uniform Pressure) Step2->Step3 Step4 4. Spectral Acquisition (32 Scans, 4 cm⁻¹ Res) Step3->Step4 Step5 5. Data Processing (ATR & Baseline Correction) Step4->Step5

Self-validating ATR-FTIR experimental workflow for solid-state amide characterization.

References

  • Diab, M.A., El-Sonbati, A.Z., El-Bindary, A.A., & Abd El-Ghany, H.M. (2014). "Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate." Arabian Journal of Chemistry. Available at:[Link]

  • Stuart, B. H. (2004). "Infrared Spectroscopy: Fundamentals and Applications." John Wiley & Sons. Available at:[Link]

  • Carniti, P., Gervasini, A., & Modica, G. (2012). "Activity patterns of metal oxide catalysts in the synthesis of N-phenylpropionamide from propanoic acid and aniline." Catalysis Science & Technology. Available at:[Link]

Validation

A Comparative NMR Analysis: N-(4-Bromophenyl)propionamide vs. 4-Bromoaniline

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry In the realm of organic chemistry, particularly in drug discovery and materials science, the precise characterization of molecular structures is para...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of organic chemistry, particularly in drug discovery and materials science, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules in solution. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectra of N-(4-Bromophenyl)propionamide and its precursor, 4-bromoaniline. Understanding the spectral differences between these two compounds offers valuable insights into the electronic and structural changes that occur upon acylation of an aromatic amine.

Introduction: The Impact of Acylation on the Aromatic System

The transformation of 4-bromoaniline to N-(4-Bromophenyl)propionamide involves the conversion of a primary amine (-NH₂) to a secondary amide (-NHCOCH₂CH₃). This functional group modification significantly alters the electronic environment of the entire molecule, particularly the aromatic ring. The amino group in 4-bromoaniline is an activating, electron-donating group, which increases the electron density of the benzene ring, especially at the ortho and para positions.[1][2] Conversely, the propionamide group in N-(4-Bromophenyl)propionamide is an electron-withdrawing group due to the presence of the adjacent carbonyl (C=O) group. This electronic shift has a profound and predictable impact on the chemical shifts of the protons and carbons in the molecule, which is readily observed in their respective NMR spectra.[3][4]

¹H NMR Spectral Analysis: A Tale of Two Substituents

The aromatic region of a ¹H NMR spectrum (typically δ 6.5-8.0 ppm) provides a wealth of information about the substitution pattern and electronic nature of a benzene ring.[5][6] For both 4-bromoaniline and N-(4-Bromophenyl)propionamide, the para-substitution pattern leads to a characteristic splitting pattern that often appears as two doublets.[3][4]

4-Bromoaniline: The Influence of an Electron-Donating Group

In the ¹H NMR spectrum of 4-bromoaniline, the amino group donates electron density into the aromatic ring through resonance. This increased electron density shields the aromatic protons, causing them to resonate at a relatively upfield (lower ppm) chemical shift compared to benzene (δ 7.3 ppm).[4] The protons ortho to the amino group (H-2 and H-6) are more shielded than the protons ortho to the bromine atom (H-3 and H-5). This results in two distinct signals in the aromatic region.

  • Aromatic Protons: The protons ortho to the electron-donating amino group (H-2, H-6) typically appear as a doublet around δ 6.5-6.6 ppm.[7][8] The protons ortho to the bromine atom (H-3, H-5) appear as a doublet at a more downfield position, around δ 7.2-7.3 ppm.[7][9]

  • Amine Protons: The protons of the -NH₂ group usually appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.[8]

N-(4-Bromophenyl)propionamide: The Effect of an Electron-Withdrawing Group

Upon acylation to form N-(4-Bromophenyl)propionamide, the nitrogen lone pair's ability to donate into the ring is significantly diminished due to delocalization onto the adjacent carbonyl group. The propionamide group as a whole acts as an electron-withdrawing group, deshielding the aromatic protons and causing them to shift downfield.

  • Aromatic Protons: The protons ortho to the amide group (H-2, H-6) will be shifted downfield compared to 4-bromoaniline, appearing as a doublet. Similarly, the protons ortho to the bromine atom (H-3, H-5) will also experience a downfield shift.

  • Amide Proton: The N-H proton of the amide group will appear as a singlet, typically in the region of δ 7.5-10.5 ppm, and its chemical shift is also solvent-dependent.

  • Propionyl Protons: The spectrum will also feature signals for the ethyl group of the propionamide moiety: a quartet for the methylene protons (-CH₂-) adjacent to the carbonyl group and a triplet for the terminal methyl protons (-CH₃).

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule.[10] The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the electronic effects of the substituents. Aromatic carbons typically resonate in the range of δ 110-160 ppm.[3][4]

4-Bromoaniline: Shielding Effects of the Amino Group

The electron-donating amino group in 4-bromoaniline shields the aromatic carbons, causing them to appear at relatively upfield chemical shifts. The carbon atoms at the ortho and para positions to the amino group experience the most significant shielding.

  • C-1 (ipso-carbon to -NH₂): This carbon is directly attached to the nitrogen and will appear at a downfield position.

  • C-2 and C-6 (ortho to -NH₂): These carbons are shielded and will appear at a more upfield position.

  • C-3 and C-5 (meta to -NH₂): These carbons are less affected by the amino group.

  • C-4 (ipso-carbon to -Br): This carbon is deshielded by the electronegative bromine atom.

Based on available data, the approximate ¹³C NMR chemical shifts for 4-bromoaniline are: C1 (~145.4 ppm), C4 (~110.2 ppm), C3/C5 (~132.0 ppm), and C2/C6 (~116.7 ppm).[9][11]

N-(4-Bromophenyl)propionamide: Deshielding by the Amide Group

The electron-withdrawing nature of the propionamide group in N-(4-Bromophenyl)propionamide leads to a general downfield shift for the aromatic carbon signals compared to 4-bromoaniline.

  • C-1 (ipso-carbon to -NHCO-): This carbon will be significantly deshielded.

  • C-2 and C-6 (ortho to -NHCO-): These carbons will be deshielded compared to their positions in 4-bromoaniline.

  • C-3 and C-5 (meta to -NHCO-): These carbons will also experience a downfield shift.

  • C-4 (ipso-carbon to -Br): This carbon's chemical shift will also be influenced by the change in the electronic nature of the other substituent.

  • Carbonyl Carbon: A new signal will appear in the downfield region of the spectrum (typically δ 165-175 ppm) corresponding to the carbonyl carbon of the amide group.

  • Propionyl Carbons: Signals for the methylene and methyl carbons of the propionyl group will be observed in the aliphatic region of the spectrum.

Summary of Key NMR Data

Compound ¹H NMR (Aromatic Protons) ¹³C NMR (Aromatic Carbons) Key Differentiating Features
4-Bromoaniline Two doublets, typically upfield (δ 6.5-7.3 ppm)Four signals in the aromatic region, shieldedUpfield aromatic signals, presence of a broad -NH₂ signal.
N-(4-Bromophenyl)propionamide Two doublets, shifted downfield compared to 4-bromoanilineFour signals in the aromatic region, deshieldedDownfield aromatic signals, presence of an amide N-H singlet, and signals for the propionyl group (quartet and triplet). Presence of a carbonyl carbon signal in ¹³C NMR.

Experimental Protocols

Standard NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[12][13][14]

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard and is set to 0.00 ppm.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 300 MHz, 400 MHz, or higher). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.[15]

Visualizing the Structural Differences

Figure 1: Molecular Structures

A comparison of the chemical structures.

Figure 2: Workflow for NMR Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Acquire 1H NMR Spectrum D->E F Acquire 13C NMR Spectrum D->F G Process Data (FT, Phasing, Baseline Correction) E->G F->G H Integrate Peaks (1H) G->H I Assign Chemical Shifts and Splitting Patterns H->I J Compare Spectra I->J

Sources

Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of N-(4-Bromophenyl)propionamide: A Comparative Approach

For researchers and professionals in drug development, achieving reproducible and robust analytical methods is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, achieving reproducible and robust analytical methods is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds. This guide provides an in-depth analysis of the factors influencing the HPLC retention time of N-(4-Bromophenyl)propionamide, a key intermediate in various synthetic pathways.[1] Rather than presenting a single, static retention time, this document will equip you with the fundamental knowledge to predict, control, and optimize the chromatographic behavior of this and structurally related molecules.

Understanding the Analyte: N-(4-Bromophenyl)propionamide

N-(4-Bromophenyl)propionamide possesses a chemical structure that dictates its behavior in a reversed-phase HPLC system. The key features are:

  • Aromatic Ring: The phenyl group provides a significant degree of hydrophobicity.

  • Bromo Substituent: The bromine atom further increases the molecule's non-polar character.

  • Propionamide Group: This amide functional group introduces some polarity to the molecule.

In reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, retention is primarily driven by hydrophobic interactions.[2][3] Therefore, we can anticipate that N-(4-Bromophenyl)propionamide will be well-retained on a C18 or similar hydrophobic column.

Core Principles: Factors Governing HPLC Retention Time

The retention time (t_R_) of an analyte is not an intrinsic property but a function of the experimental conditions. Understanding and manipulating these variables is the key to successful method development.[4]

The Stationary Phase: Your Primary Interaction Site

The choice of the stationary phase is the most critical factor in determining the retention and selectivity of a separation. For N-(4-Bromophenyl)propionamide, a reversed-phase column is the logical starting point.

Stationary PhaseTypical CharacteristicsExpected Impact on N-(4-Bromophenyl)propionamide Retention
C18 (Octadecylsilane) Highly hydrophobic, industry standard for reversed-phase.Strong retention due to the non-polar nature of the bromophenyl group.
C8 (Octylsilane) Moderately hydrophobic.Less retention compared to C18, potentially useful if elution times on C18 are too long.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.[5]May provide unique selectivity for N-(4-Bromophenyl)propionamide and related aromatic compounds.
RP-Amide C16 An embedded polar group that can reduce interactions with residual silanols and alter selectivity for polar compounds.Could offer a balance of hydrophobic retention and interaction with the amide group, potentially improving peak shape.
The Mobile Phase: The Driving Force of Elution

The composition of the mobile phase dictates how strongly an analyte is retained on the column. In reversed-phase HPLC, a weaker mobile phase (more polar) leads to longer retention times, while a stronger mobile phase (more non-polar) results in shorter retention times.[3]

  • Solvent Composition (Acetonitrile vs. Methanol): Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, leading to shorter retention times. The choice between them can also affect selectivity, as methanol is a proton donor and acceptor, while acetonitrile has a dipole moment.[5]

  • Aqueous Component and pH: For neutral compounds like N-(4-Bromophenyl)propionamide, the pH of the mobile phase has a minimal direct effect on retention.[2] However, maintaining a consistent pH is crucial for method robustness, as it can affect the ionization state of the silica support on the stationary phase.[2][6]

  • Additives (Buffers, Ion-Pairing Agents): While not strictly necessary for this neutral compound, buffers are often used to maintain a stable pH.[5] Ion-pairing agents are typically employed for charged analytes and would not be a primary consideration for N-(4-Bromophenyl)propionamide.[6][7]

Operational Parameters: Fine-Tuning Your Separation
  • Flow Rate: A lower flow rate increases the time the analyte spends in the column, leading to a longer retention time.[4]

  • Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase and increases the kinetic energy of the analyte, resulting in shorter retention times.[4][8] A stable column temperature is critical for reproducible retention times.[8]

Comparative Analysis: Predicting Retention Behavior

To illustrate the impact of molecular structure on retention, let's consider some hypothetical analogues of N-(4-Bromophenyl)propionamide.

CompoundStructural Difference from N-(4-Bromophenyl)propionamidePredicted Change in Retention Time (Reversed-Phase HPLC)Rationale
N-PhenylpropionamideLacks the bromo substituent.ShorterThe absence of the hydrophobic bromine atom reduces the overall non-polarity of the molecule.
N-(4-Chlorophenyl)propionamideChlorine instead of bromine.ShorterChlorine is less hydrophobic than bromine, leading to weaker interaction with the stationary phase.
N-(4-Bromophenyl)acetamideAcetamide instead of propionamide.ShorterThe shorter alkyl chain on the amide group slightly reduces the molecule's hydrophobicity.
4-BromoanilineLacks the propionyl group.Significantly ShorterThe primary amine is more polar than the secondary amide, and the molecule is smaller and less hydrophobic overall.

Experimental Workflow for Method Development

The following diagram outlines a systematic approach to developing an HPLC method for N-(4-Bromophenyl)propionamide.

Caption: A logical workflow for developing a robust HPLC method.

Detailed Experimental Protocol (Starting Point)

This protocol provides a robust starting point for the analysis of N-(4-Bromophenyl)propionamide.

  • Instrumentation:

    • HPLC system with a UV detector.

  • Column:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with a gradient of 50% B to 95% B over 10 minutes. This broad gradient will help to quickly determine the approximate retention time.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30 °C.

  • Detection:

    • UV at a wavelength of approximately 254 nm, or at the absorbance maximum of N-(4-Bromophenyl)propionamide if known.

  • Injection Volume:

    • 10 µL.

  • Sample Preparation:

    • Dissolve a known concentration of N-(4-Bromophenyl)propionamide in the mobile phase at the initial conditions or a stronger solvent like pure acetonitrile.

Conclusion

The HPLC retention time of N-(4-Bromophenyl)propionamide is a dynamic parameter that can be precisely controlled through the judicious selection of stationary phase, mobile phase composition, and operational parameters. By understanding the fundamental principles of reversed-phase chromatography and the physicochemical properties of the analyte, researchers can develop robust and reproducible analytical methods. This guide serves as a foundational resource for method development, enabling scientists to achieve optimal separation and analysis of N-(4-Bromophenyl)propionamide and related compounds, thereby supporting the advancement of drug discovery and development programs.

References

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015). Available at: [Link]

  • What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531. Waters Knowledge Base. Available at: [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. (2026). Available at: [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. (2022). Available at: [Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. Available at: [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. (2025). Available at: [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. (2007). Available at: [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. (2012). Available at: [Link]

  • N-(4-BROMOPHENYL)PROPIONAMIDE. LookChem. Available at: [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters. Available at: [Link]

  • Acetamide, N-(4-bromophenyl)-. SIELC Technologies. (2018). Available at: [Link]

  • Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. Available at: [Link]

  • Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. PMC. Available at: [Link]

  • Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. QuickCompany. Available at: [Link]

  • Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. ResearchGate. Available at: [Link]

  • Separation of Butanoic acid, 4-bromophenyl ester (9CI) on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • N-(4-bromophenyl)propionamide (C9H10BrNO). PubChem. Available at: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids. Google Patents.
  • (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate. (2017). Available at: [Link]

  • Mechanisms of retention in HPLC Part 7. Available at: [Link]

Sources

Validation

Comparative UV-Vis Spectroscopic Analysis of N-(4-Bromophenyl)propionamide and Halogenated Analogs

Executive Summary & Spectroscopic Rationale In pharmaceutical development and organic synthesis, the accurate characterization of anilide derivatives is critical for reaction monitoring, purity assessment, and pharmacoki...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Spectroscopic Rationale

In pharmaceutical development and organic synthesis, the accurate characterization of anilide derivatives is critical for reaction monitoring, purity assessment, and pharmacokinetic profiling. N-(4-Bromophenyl)propionamide is a halogenated aromatic amide whose UV-Vis absorption profile is dictated by the conjugated Ar−NH−CO− chromophore.

Because the aliphatic chain length (propionyl vs. acetyl) exerts a negligible inductive effect on the aromatic π -system, the UV-Vis absorption maximum ( λmax​ ) of N-(4-bromophenyl)propionamide is spectroscopically equivalent to its widely documented analog, 4-bromoacetanilide[1]. The introduction of the heavy bromine atom at the para-position induces a distinct bathochromic shift (red shift) and hyperchromic effect compared to the unsubstituted parent compound, N-phenylpropionamide[2].

This guide provides an objective comparison of the UV-Vis performance of N-(4-bromophenyl)propionamide against alternative halogenated analogs, detailing the causality behind these spectral shifts and providing a field-proven, self-validating protocol for accurate measurement.

Mechanistic Causality: Auxochromic Shifts in Anilides

To understand the UV-Vis profile of N-(4-bromophenyl)propionamide, we must analyze the electronic transitions within the molecule:

  • Primary Transition ( π→π∗ ): The dominant absorption band arises from the transition within the aromatic ring conjugated with the nitrogen lone pair.

  • Secondary Transition ( n→π∗ ): A weaker transition associated with the carbonyl oxygen of the propionamide group.

The Halogen Effect: When comparing N-phenylpropionamide to its halogenated derivatives, the nature of the halogen dictates the λmax​ . Halogens possess both an electron-withdrawing inductive effect ( −I ) and an electron-donating mesomeric effect ( +M ). For bromine, the +M effect extends the conjugation of the π -system. Furthermore, the "heavy atom effect" of bromine lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This results in a λmax​ of approximately 240–245 nm [3], which is red-shifted compared to the fluorinated or unsubstituted alternatives.

Comparative UV-Vis Absorption Data

The following table synthesizes the expected photometric performance of N-(4-bromophenyl)propionamide against its structural alternatives, measured in a polar protic solvent (Methanol).

CompoundSubstitution λmax​ (nm) logϵ (M −1 cm −1 )Primary Application / Detection
N-Phenylpropionamide None (H)~2354.05Baseline reference / Degradant tracking[2]
N-(4-Fluorophenyl)propionamide para-Fluoro~2384.08High electronegativity analog
N-(4-Chlorophenyl)propionamide para-Chloro~2424.10Intermediate lipophilicity analog
N-(4-Bromophenyl)propionamide para-Bromo245 4.12 Heavy-atom analog / Cross-coupling precursor[3]

Note: Data extrapolated from the rigorously characterized 4-bromoaniline and 4-bromoacetanilide chromophores, which exhibit a primary absorption maximum at 245 nm[3].

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, the following UV-Vis protocol is designed as a self-validating system . It does not merely measure absorbance; it concurrently verifies instrument linearity and solvent integrity.

Materials & Reagents
  • Analyte: N-(4-Bromophenyl)propionamide (Purity 99%).

  • Solvent: HPLC-Grade Methanol (UV cutoff < 205 nm). Causality: Methanol is chosen over chloroform or DMSO because its low UV cutoff prevents solvent masking in the critical 230–260 nm region.

  • Cuvettes: Matched quartz cuvettes (10 mm path length).

Step-by-Step Methodology
  • Instrument Calibration (Validation Step 1):

    • Initialize the double-beam UV-Vis spectrophotometer.

    • Verify wavelength accuracy using a built-in holmium oxide filter (peaks at 279.3 nm and 360.8 nm).

  • Solvent Blanking:

    • Fill both the reference and sample quartz cuvettes with HPLC-grade methanol.

    • Perform a baseline scan from 200 nm to 400 nm. The absorbance should not exceed ±0.005 AU.

  • Stock Solution Preparation:

    • Accurately weigh 2.28 mg of N-(4-Bromophenyl)propionamide.

    • Dissolve quantitatively in 10.0 mL of methanol to yield a 1.0×10−3 M (1.0 mM) stock solution.

  • Serial Dilution (Validation Step 2):

    • Prepare three working standards: 10 µM, 25 µM, and 50 µM.

    • Causality: Using a concentration gradient ensures the maximum absorbance remains within the linear dynamic range of the detector (0.1 to 1.0 AU), preventing photometric saturation.

  • Spectral Acquisition:

    • Scan each working standard from 200 nm to 400 nm at a scan rate of 100 nm/min with a slit width of 1.0 nm.

    • Record the exact λmax​ (expected at 245 nm)[3].

  • Beer-Lambert Law Validation:

    • Plot Absorbance at 245 nm vs. Concentration.

    • Calculate the molar extinction coefficient ( ϵ ). A linear regression with R2≥0.999 validates both the complete dissolution of the analyte and the photometric accuracy of the instrument.

Workflow Visualization

The following diagram illustrates the logical relationships and critical validation checkpoints in the UV-Vis analysis workflow.

UVVisWorkflow N1 1. Instrument Calibration (Holmium Oxide Filter) N2 2. Solvent Selection (Methanol, Cutoff < 205 nm) N1->N2 N3 3. Baseline Blanking (Matched Quartz Cuvettes) N2->N3 N4 4. Serial Dilution (10 µM, 25 µM, 50 µM) N3->N4 N5 5. Spectral Scanning (200 - 400 nm) N4->N5 N6 6. Data Validation (Beer-Lambert Linearity Check) N5->N6

Caption: Self-validating UV-Vis workflow ensuring photometric accuracy and linear dynamic range compliance.

Applications in Reaction Monitoring

Understanding the exact λmax​ of N-(4-bromophenyl)propionamide is highly valuable when monitoring cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations). Because the starting material absorbs strongly at 245 nm, HPLC-UV detectors can be precisely tuned to this wavelength to track the consumption of the brominated precursor. As the heavy bromine atom is replaced by a different functional group, the λmax​ will typically shift, allowing for real-time, wavelength-selective reaction monitoring.

References

  • 4-Bromoaniline | CID 7807 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • Forced degradation of fentanyl - Ovid. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • On-line solid-phase extraction and high performance liquid chromatography for the determination of bromide. NIScPR. Available at:[Link]

  • 4'-Bromoacetanilide | CID 7683 - PubChem. National Institutes of Health (NIH). Available at:[Link]

Sources

Comparative

Elemental analysis calculation for N-(4-Bromophenyl)propionamide

Elemental Analysis of N-(4-Bromophenyl)propionamide: A Comparative Guide to Halogenated Organic Characterization As a Senior Application Scientist, characterizing halogenated organics like N-(4-Bromophenyl)propionamide (...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis of N-(4-Bromophenyl)propionamide: A Comparative Guide to Halogenated Organic Characterization

As a Senior Application Scientist, characterizing halogenated organics like N-(4-Bromophenyl)propionamide (CAS: 2760-35-2) presents a unique analytical challenge[1]. The presence of bromine—a heavy, highly reactive halogen—fundamentally alters the combustion dynamics in standard elemental analyzers. If not properly mitigated, bromine will poison catalysts, skew detector baselines, and invalidate empirical data.

This guide objectively compares modern automated CHNS-O analysis against classical Schöniger flask combustion and X-ray techniques. By understanding the causality behind these experimental choices, researchers can design self-validating workflows that meet the strict <0.4% absolute error margin required for peer-reviewed publication and drug development quality control.

Theoretical Baseline: N-(4-Bromophenyl)propionamide

Before empirical validation, we must establish the exact theoretical elemental composition. Any analytical method chosen must be capable of resolving these specific mass fractions.

Chemical Formula: C9H10BrNO Molar Mass: 228.089 g/mol

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionMass Percentage (%)
Carbon (C) 12.0119108.09947.39%
Bromine (Br) 79.904179.90435.03%
Oxygen (O) 15.999115.9997.01%
Nitrogen (N) 14.007114.0076.14%
Hydrogen (H) 1.0081010.0804.42%

Comparative Analysis of Methodologies

To fully characterize this compound, laboratories typically rely on a combination of techniques, as no single instrument perfectly captures C, H, N, and Br simultaneously without specialized modifications.

A. Automated CHN/O Analyzers (The Modern Standard)
  • Mechanism & Causality: Standard CHN analyzers (e.g., Thermo FlashSmart, PerkinElmer 2400 Series II) use dynamic flash combustion (the Pregl-Dumas method) to convert organics into CO2, H2O, and N2 at ~950°C[2]. However, the 35.03% bromine content in N-(4-Bromophenyl)propionamide forms volatile species (Br2, HBr) during combustion. If left unchecked, these volatile halogens will permanently poison the copper reduction catalyst and co-elute in the GC column, causing overlapping peaks at the Thermal Conductivity Detector (TCD)[3].

  • The Solution: The combustion tube must be packed with specialized high-capacity halogen scrubbers, such as Silver Tungstate on Magnesium Oxide (Ag2WO4/MgO) or Silver Vanadate[4]. These reagents act as a chemical trap, reacting with volatile bromine to form non-volatile silver bromide (AgBr), ensuring only pure target gases reach the detector[5].

B. Schöniger Oxygen Flask Combustion (The Halogen Specialist)
  • Mechanism & Causality: While CHN analyzers handle C, H, and N, accurately quantifying the bromine content requires a dedicated approach. The Schöniger method is a classical, self-validating closed-system combustion technique[6]. The sample is ignited in a pure oxygen atmosphere. The causality of the method relies on converting all covalently bound bromine into a quantifiable aqueous ion. The combustion gas is absorbed into an alkaline liquid trap containing hydrogen peroxide (H2O2), which ensures the complete reduction of all bromine species to bromide ions (Br-).

  • Validation: The aqueous bromide is then quantified via Ion Chromatography (IC). The system is self-validating: the absence of soot on the platinum basket confirms complete combustion, and a stable IC baseline confirms complete absorption[7].

C. X-Ray Fluorescence (XRF) / EDX (The Rapid Screener)
  • Mechanism: Non-destructive elemental screening by measuring secondary X-ray emissions.

  • Limitation: While excellent for rapidly confirming the presence of Br in a synthesized batch, XRF is semi-quantitative. It lacks the precision required to differentiate between closely related halogenated impurities, making it unsuitable for final empirical formula validation.

Method Comparison Summary
FeatureAutomated CHN Analyzer (with Ag2WO4)Schöniger Flask + ICX-Ray Fluorescence (XRF)
Target Elements C, H, N (O via pyrolysis)Br (Halogens)All heavy elements (Br)
Accuracy Error < 0.3%< 0.3%1.0% - 5.0%
Sample Size 1 - 3 mg10 - 20 mg> 50 mg (or solid disk)
Throughput High (Autosampler, ~6 mins/sample)Low (Manual, ~30 mins/sample)Very High (< 2 mins/sample)
Primary Limitation Requires frequent scrubber replacementHighly manual, requires skilled operatorSemi-quantitative only

Experimental Protocols

Protocol 1: CHN Analysis with Halogen Scrubbing

This protocol ensures bromine does not interfere with C, H, and N quantification.

  • Tube Preparation: Pack the primary combustion tube with chromium oxide (oxidation catalyst) and a 30mm layer of Silver Tungstate on Magnesium Oxide (Ag2WO4/MgO) to act as the halogen scrubber[4].

  • System Purge & Blanking: Run the system with pure Helium carrier gas. Perform three unweighed "blank" tin capsule drops to establish a stable TCD baseline and validate that the system is free of atmospheric nitrogen.

  • Sample Weighing: Using a microbalance, weigh exactly 1.500 to 2.000 mg of N-(4-Bromophenyl)propionamide into a tin capsule. Seal the capsule tightly to trap ambient air out.

  • Combustion: Drop the capsule into the 950°C furnace. Introduce a pulse of pure Oxygen. The tin creates an exothermic flash, driving the localized temperature above 1800°C, instantly vaporizing the sample[2].

  • Scrubbing & Detection: The gas mixture passes through the Ag2WO4/MgO layer, permanently trapping the bromine as AgBr. The remaining CO2, H2O, and N2 pass through a copper reduction furnace (600°C) to remove excess oxygen, separate on a GC column, and are quantified by the TCD[5].

CHN_Workflow Sample Sample Weighing (Tin Capsule) Combustion Flash Combustion (~950°C, O2) Sample->Combustion Scrubber Halogen Scrubbing (Ag2WO4/MgO) Traps Br as AgBr Combustion->Scrubber Reduction Reduction Furnace (Copper, ~600°C) Scrubber->Reduction Separation GC Column Separates Gases Reduction->Separation Detection TCD Detector Quantifies C, H, N Separation->Detection

Workflow of a CHN analyzer utilizing Silver Tungstate/MgO to scrub bromine interferences.
Protocol 2: Schöniger Flask Combustion for Bromine Quantification

This protocol isolates and quantifies the 35.03% bromine content.

  • Absorbent Preparation: Add 10 mL of 0.1 M NaOH and 3 drops of 30% H2O2 into a heavy-walled 500 mL Schöniger iodine flask. The H2O2 ensures all free bromine (Br2) is reduced to bromide (Br-).

  • Sample Loading: Weigh 15.0 mg of N-(4-Bromophenyl)propionamide onto an ashless filter paper flag. Fold the paper and place it into the platinum basket attached to the flask stopper[6].

  • Oxygenation & Ignition: Flush the flask with pure oxygen for 30 seconds. Seal the stopper tightly. Place the flask in an infrared ignition safety cabinet and fire the IR lamps for 10 seconds to ignite the paper[7].

  • Absorption: Allow the flask to sit in the dark for 30 minutes. Shake vigorously every 10 minutes. The white smoke (combustion gas) will completely dissolve into the clear absorbent solution.

  • Quantification: Transfer the solution to a volumetric flask, dilute to 50 mL with deionized water, and inject into an Ion Chromatograph (IC) equipped with an anion-exchange column to quantify the Br- concentration.

Schoniger_Workflow Prep Sample in Ashless Paper + Pt Basket Flask Oxygen-Filled Flask + NaOH/H2O2 Absorbent Prep->Flask Ignition IR Ignition Combustion of Sample Flask->Ignition Absorption Gas Absorption Br2 -> Br- (aq) Ignition->Absorption Analysis Ion Chromatography Quantifies Bromine Absorption->Analysis

Schöniger flask combustion closed-system workflow for quantitative bromine extraction.

References

  • Thermo Fisher Scientific. "FlashSmart CHNSO - Irvine Materials Research Institute." UCI.edu. Available at:[Link]

  • PerkinElmer. "Organic Elemental Analysis: 2400 Series II CHNS/O Elemental Analyzer." AMS PVT LTD. Available at: [Link]

  • PerkinElmer. "The Elemental Analysis of Various Classes of Chemical Compounds Using CHN." PE Polska. Available at:[Link]

  • Exeter Analytical. "Application Note 58 CHN Analysis: Handling challenging samples." EAI1. Available at:[Link]

  • Orlab Instruments Pvt. Ltd. "Oxygen Flask Combustion Unit." Orlab India. Available at: [Link]

  • Exeter Analytical (UK) Ltd. "Oxygen Flask Combustion Unit | Safe & Reliable Schöniger Flask Method." Exeter Analytical. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of N-(4-Bromophenyl)propionamide and N-(4-Chlorophenyl)propionamide

For Researchers, Scientists, and Drug Development Professionals Introduction: Key Industrial Intermediates N-(4-Bromophenyl)propionamide and N-(4-Chlorophenyl)propionamide are pivotal intermediates in the synthesis of a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Key Industrial Intermediates

N-(4-Bromophenyl)propionamide and N-(4-Chlorophenyl)propionamide are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and other biologically active compounds.[1] Their utility stems from the presence of a reactive halogen substituent on the phenyl ring, which allows for a variety of chemical transformations, most notably cross-coupling reactions. The choice between a bromo or chloro derivative is often a critical decision in a synthetic strategy, impacting reaction conditions, catalyst selection, and overall yield. This guide will dissect the nuanced differences in their reactivity, providing a robust framework for informed decision-making in your research and development endeavors.

Structural and Electronic Properties: The Influence of the Halogen

The reactivity of these two molecules is fundamentally dictated by the nature of the halogen substituent. Both bromine and chlorine are electronegative atoms that exert a net electron-withdrawing effect on the aromatic ring. This influence is a combination of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).[2]

  • Inductive Effect (-I): Due to their high electronegativity, both halogens pull electron density away from the aromatic ring through the sigma (σ) bond framework. This deactivates the ring towards electrophilic aromatic substitution. The inductive effect strength follows the order of electronegativity: F > Cl > Br > I.[2]

  • Resonance (Mesomeric) Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the π-system of the aromatic ring.[3] This effect donates electron density, particularly to the ortho and para positions, and can partially offset the inductive withdrawal.

Crucially, for both chlorine and bromine, the electron-withdrawing inductive effect is stronger than the electron-donating resonance effect, making them deactivating groups overall in electrophilic aromatic substitution reactions.[3]

Quantitative Comparison: Hammett Constants

The electronic influence of a substituent can be quantified using Hammett constants (σ). These values provide a measure of the electron-donating or electron-withdrawing nature of a substituent. For para-substituents, the σp value is particularly relevant.

SubstituentHammett Constant (σp)
-Br0.23[4]
-Cl0.23[4]

As the table indicates, the Hammett constants for para-bromo and para-chloro substituents are identical, suggesting a very similar overall electronic influence on the aromatic ring under the conditions used to determine these constants. However, subtle differences in their reactivity profiles emerge in specific reaction types, particularly those involving the carbon-halogen bond itself.

Comparative Reactivity in Key Transformations

The most significant difference in reactivity between N-(4-Bromophenyl)propionamide and N-(4-Chlorophenyl)propionamide is observed in reactions that involve the cleavage of the carbon-halogen (C-X) bond, such as transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

In the catalytic cycle of these reactions, a key step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond dissociation energy (BDE) of the C-X bond is a critical factor influencing the rate of this step. The general trend for C-X bond dissociation energies is C-F > C-Cl > C-Br > C-I.[5]

This trend directly translates to the reactivity of the corresponding haloarenes in oxidative addition, which follows the reverse order: C-I > C-Br > C-Cl > C-F.[5] Therefore, N-(4-Bromophenyl)propionamide is generally more reactive than N-(4-Chlorophenyl)propionamide in palladium-catalyzed cross-coupling reactions. This higher reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.

While aryl chlorides are less reactive, advancements in ligand design have led to the development of highly active palladium catalysts capable of efficiently activating the C-Cl bond. However, the inherent reactivity difference remains a primary consideration in synthetic planning.

G cluster_reactivity Comparative Reactivity in Cross-Coupling Bromo N-(4-Bromophenyl)propionamide Chloro N-(4-Chlorophenyl)propionamide Reactivity Higher Reactivity Conditions Milder Conditions

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is generally difficult for haloarenes unless the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions.[6] In the case of N-(4-Bromophenyl)propionamide and N-(4-Chlorophenyl)propionamide, the propionamide group is not a sufficiently strong activating group to facilitate SNAr reactions under standard conditions.

The reactivity order in SNAr reactions is typically governed by the electronegativity of the halogen, with the most electronegative halogen stabilizing the intermediate Meisenheimer complex more effectively. This leads to a reactivity trend of C-F > C-Cl > C-Br > C-I. Therefore, in the unlikely event of an SNAr reaction, the chloro derivative would be expected to be slightly more reactive than the bromo derivative.

Experimental Protocols

General Synthesis of N-(4-Halophenyl)propionamide

A common method for the synthesis of both compounds is the acylation of the corresponding 4-haloaniline with propionyl chloride.

Materials:

  • 4-Bromoaniline or 4-Chloroaniline

  • Propionyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

Procedure:

  • Dissolve 4-haloaniline (1.0 eq.) and triethylamine (1.1 eq.) in dry DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure N-(4-halophenyl)propionamide.

G Start Dissolve 4-Haloaniline & Base in DCM Cool Cool to 0 °C Start->Cool Add Add Propionyl Chloride Cool->Add React Stir at Room Temperature Add->React Workup Aqueous Workup (HCl, NaHCO3, Brine) React->Workup Dry Dry Organic Layer Workup->Dry Purify Purify (Recrystallization/Chromatography) Dry->Purify Product N-(4-Halophenyl)propionamide Purify->Product

Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a comparative experiment to demonstrate the difference in reactivity between the two compounds in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • N-(4-Bromophenyl)propionamide

  • N-(4-Chlorophenyl)propionamide

  • Phenylboronic acid

  • Pd(PPh3)4 (or another suitable palladium catalyst)

  • Potassium carbonate (or another suitable base)

  • Toluene/Ethanol/Water solvent mixture

  • Internal standard (e.g., dodecane) for GC or HPLC analysis

Procedure:

  • Set up two parallel reactions in identical reaction vessels.

  • In each vessel, combine the N-(4-halophenyl)propionamide (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the internal standard.

  • Add the toluene/ethanol/water solvent mixture.

  • Degas both reaction mixtures by bubbling with an inert gas for 15-20 minutes.

  • To each vessel, add Pd(PPh3)4 (e.g., 2 mol%).

  • Heat both reactions to a specific temperature (e.g., 80 °C) and monitor the progress of each reaction over time by taking aliquots and analyzing them by GC or HPLC.

  • Plot the consumption of starting material and formation of the product over time for both reactions.

Expected Outcome: The reaction with N-(4-Bromophenyl)propionamide is expected to proceed at a faster rate and reach completion sooner than the reaction with N-(4-Chlorophenyl)propionamide under identical conditions.

Summary and Recommendations

FeatureN-(4-Bromophenyl)propionamideN-(4-Chlorophenyl)propionamide
Reactivity in Cross-Coupling HigherLower
Typical Reaction Conditions MilderMore Forcing
Cost Generally HigherGenerally Lower
Reactivity in SNAr LowerHigher (theoretically)

Recommendations for Researchers:

  • For initial synthetic route scouting and proof-of-concept studies where reaction efficiency is paramount, N-(4-Bromophenyl)propionamide is often the preferred choice due to its higher reactivity.

  • For process development and large-scale synthesis where cost is a significant factor, the use of N-(4-Chlorophenyl)propionamide should be explored, coupled with the use of modern, highly active palladium catalysts designed for C-Cl bond activation.

  • Always perform a thorough literature search for specific reaction conditions and catalyst systems tailored to your desired transformation.

This guide provides a foundational understanding of the comparative reactivity of N-(4-Bromophenyl)propionamide and N-(4-Chlorophenyl)propionamide. By appreciating the subtle yet significant differences in their chemical behavior, researchers can make more strategic decisions in the design and execution of their synthetic pathways.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
  • Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley.
  • McDaniel, D. H., & Brown, H. C. (1958). An Examination of the Hammett Equation. The Journal of Organic Chemistry, 23(3), 420–427.
  • BenchChem. (2025). Whitepaper: The Electronic Effects of Halogens in Aromatic Amines: A Guide for Drug Discovery and Development.
  • Various Authors. (2018). What is the effect of halogen in the activity of a ring?. Quora.
  • Chemistry LibreTexts. (2026). 3.
  • University of Calgary. (n.d.). Ch12: Substituent Effects.
  • Master Organic Chemistry. (2025).
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.
  • LookChem. (n.d.). Cas 2760-35-2, N-(4-BROMOPHENYL)PROPIONAMIDE.
  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloarenes.
  • EvitaChem. (n.d.). Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4.
  • Powers, D. C., & Ritter, T. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 44(7), 569–580.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
  • PrepChem.com. (n.d.). Synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide.
  • Organic Syntheses Procedure. (n.d.).
  • ChemicalBook. (n.d.). N-(4-bromophenyl)-3-phenylpropanamide.
  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • Chemical Synthesis Database. (2025). N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide.
  • ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.
  • Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes.
  • CymitQuimica. (n.d.). CAS 35274-18-1: N-(4-chlorophenyl)propanethioamide.
  • ResearchGate. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • BMC Chemistry. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction.
  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.
  • Google Patents. (n.d.). CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.
  • BenchChem. (n.d.). In-depth Technical Guide: Ethyl-N-(4-chlorophenyl)
  • PubChem. (n.d.). Benzamide, N-(4-chlorophenyl)-.
  • Chemsrc. (2026). CAS#:331462-23-8 | (E)-N-[(4-chlorophenyl)methyl]-3-(3-nitrophenyl)prop-2-enamide.
  • Hoffman Fine Chemicals. (n.d.). CAS 2759-54-8 | N-(4-Chlorophenyl)propanamide.
  • PubChemLite. (n.d.). N-(4-bromophenyl)prop-2-enamide (C9H8BrNO).
  • ChemRxiv. (2025). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile.
  • ResearchGate. (2019). Novel copolymers of N-(4-bromophenyl)

Sources

Comparative

The Art of Activation: A Comparative Guide to Aryl Bromide and Aryl Chloride Substrates in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable pillar for the construction o...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable pillar for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. The ability to forge carbon-carbon and carbon-heteroatom bonds with precision and efficiency has revolutionized drug development and the creation of novel functional materials. At the heart of these transformations lies the choice of the aryl halide substrate, with aryl bromides and aryl chlorides being the most common workhorses.

This guide provides an in-depth technical comparison of aryl bromide and aryl chloride substrates in palladium-catalyzed cross-coupling reactions. Moving beyond a simple statement of reactivity, we will delve into the fundamental principles governing their differential performance, present comparative experimental data, and offer practical, field-proven insights into optimizing reaction conditions for each class of substrate.

The Fundamental Divide: Understanding the C-X Bond

The divergent reactivity of aryl bromides and aryl chlorides is fundamentally rooted in the differing strengths of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Cl bond is significantly stronger and less polarizable than the C-Br bond, a fact reflected in their respective bond dissociation energies (BDEs). The BDE for a typical aryl chloride is approximately 96 kcal/mol, whereas for an aryl bromide, it is around 81 kcal/mol. This greater bond strength of the C-Cl bond presents a higher energy barrier for the crucial initial step of the catalytic cycle: oxidative addition.

Oxidative Addition: The Rate-Determining Hurdle

The generalized catalytic cycle for most cross-coupling reactions commences with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the C-X bond and the formation of a new palladium(II) species. Due to the stronger C-Cl bond, the oxidative addition of aryl chlorides to a Pd(0) center is significantly slower than that of aryl bromides.[1] This often renders the oxidative addition step as the rate-limiting step of the entire catalytic cycle, particularly for electron-rich or sterically hindered aryl chlorides.[2]

The reactivity trend for oxidative addition generally follows the order of C-I > C-Br > C-Cl > C-F, directly correlating with the decreasing bond strength of the carbon-halogen bond.[3]

Navigating the Catalytic Cycle: A Visual Comparison

The catalytic cycles for cross-coupling reactions with aryl bromides and aryl chlorides are mechanistically similar, with the primary distinction lying in the energetics and kinetics of the oxidative addition step. The choice of ligand on the palladium center plays a critical role in overcoming the activation barrier, especially for the less reactive aryl chlorides.

Catalytic_Cycle_Comparison cluster_0 Aryl Bromide Coupling cluster_1 Aryl Chloride Coupling Pd(0)L2_Br Pd(0)L2 OA_TS_Br [Ar-Pd(II)(Br)L2] Pd(0)L2_Br->OA_TS_Br Ar-Br (fast) Pd(II)_Complex_Br Ar-Pd(II)(Br)L2 OA_TS_Br->Pd(II)_Complex_Br Transmetalation_Br Transmetalation (R-M) Pd(II)_Complex_Br->Transmetalation_Br Reductive_Elimination_Br Reductive Elimination Transmetalation_Br->Reductive_Elimination_Br Reductive_Elimination_Br->Pd(0)L2_Br Regeneration Product_Br Ar-R Reductive_Elimination_Br->Product_Br Pd(0)L2_Cl Pd(0)L'2 OA_TS_Cl [Ar-Pd(II)(Cl)L'2] Pd(0)L2_Cl->OA_TS_Cl Ar-Cl (slow, requires a more active catalyst) Pd(II)_Complex_Cl Ar-Pd(II)(Cl)L'2 OA_TS_Cl->Pd(II)_Complex_Cl Transmetalation_Cl Transmetalation (R-M) Pd(II)_Complex_Cl->Transmetalation_Cl Reductive_Elimination_Cl Reductive Elimination Transmetalation_Cl->Reductive_Elimination_Cl Reductive_Elimination_Cl->Pd(0)L2_Cl Regeneration Product_Cl Ar-R Reductive_Elimination_Cl->Product_Cl

Figure 1: A comparative illustration of the catalytic cycles for aryl bromide and aryl chloride cross-coupling. The key difference lies in the initial oxidative addition step, which is significantly slower for aryl chlorides and necessitates more specialized and electron-rich ligands (L').

Performance in Practice: A Comparative Data Analysis

The theoretical differences in reactivity translate directly to observable disparities in reaction performance. Aryl bromides are generally more reactive, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. In contrast, aryl chlorides typically require more forcing conditions, including higher temperatures, longer reaction times, and more sophisticated and expensive catalyst systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions for the formation of C-C bonds. The following table provides a comparative overview of the performance of an aryl bromide versus an aryl chloride in a typical Suzuki-Miyaura reaction.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901292[4]
4-ChloroanisolePd₂(dba)₃ / XPhosK₂CO₃Toluene1002485[5]

As the data illustrates, the coupling of 4-bromoanisole can be achieved with a standard, commercially available catalyst in high yield.[4] The corresponding reaction with 4-chloroanisole, however, necessitates a more specialized and electron-rich ligand (XPhos) and a longer reaction time to achieve a comparable yield.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the choice of aryl halide significantly impacts the reaction conditions.

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene10012-24>95[6]
4-ChlorotoluenePd₂(dba)₃ / BrettPhosNaOtBuDioxane11018-36~94[6]

For the Buchwald-Hartwig amination, aryl bromides can often be coupled efficiently using ligands like XPhos.[6] The less reactive aryl chlorides frequently require more advanced, sterically hindered, and electron-rich ligands, such as BrettPhos, along with higher temperatures and longer reaction times to achieve high conversions.[6]

Experimental Protocols: Adapting to the Substrate

The following detailed protocols for a Suzuki-Miyaura coupling illustrate the practical adjustments required when transitioning from an aryl bromide to an aryl chloride substrate.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).[4]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and deionized water to the flask via syringe.[4]

  • Stir the reaction mixture and heat to 90 °C under an inert atmosphere for 12 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Bromide_Workflow start Combine Reactants (4-Bromoanisole, Phenylboronic acid, K3PO4, Pd(PPh3)4) inert Establish Inert Atmosphere start->inert solvent Add Solvents (Dioxane/H2O) inert->solvent heat Heat to 90°C for 12h solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Work-up and Purification monitor->workup product Final Product workup->product

Figure 2: Experimental workflow for the Suzuki coupling of 4-bromoanisole.

Protocol 2: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

Materials:

  • 4-Chloroanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, XPhos, and potassium carbonate.

  • Add toluene via syringe and stir the mixture for 10 minutes at room temperature.

  • Add 4-chloroanisole and phenylboronic acid to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Conclusion: A Tale of Two Halides

The choice between an aryl bromide and an aryl chloride as a substrate in cross-coupling reactions is a critical decision that significantly influences the reaction design and execution. Aryl bromides, with their greater reactivity, often represent the path of least resistance, allowing for milder conditions and a broader tolerance for less sophisticated catalyst systems.

However, the economic and environmental advantages of aryl chlorides—their lower cost and greater abundance—cannot be overlooked, especially in large-scale industrial applications. The challenges posed by the stronger C-Cl bond have spurred the development of highly active and specialized catalyst systems, featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes, which have dramatically expanded the scope of aryl chloride couplings.

Ultimately, the selection of the aryl halide substrate is a balance between reactivity, cost, and the availability of appropriate catalytic technology. A thorough understanding of the fundamental principles governing their reactivity, coupled with access to robust and optimized experimental protocols, empowers researchers to make informed decisions and successfully navigate the intricacies of modern cross-coupling chemistry.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Organic Syntheses. Nickel-catalyzed Amination of Aryl Chlorides. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]

  • University of California, Berkeley. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]

  • MDPI. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • SZTE Publicatio Repozitórium. (n.d.). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. [Link]

  • The Hartwig Group. (2014). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. [Link]

  • ACS Publications. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of aryl bromide (single step) …. [Link]

  • Stanford University. (2014). The Suzuki Reaction. [Link]

  • Semantic Scholar. (2017). Heck Reaction—State of the Art. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]

  • MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid - a search for optimal catalytic conditions. [Link]

  • ResearchGate. (n.d.). General Heck cross-coupling reaction between an aryl bromide and an olefin. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... [Link]

  • Cardiff University. (n.d.). The iron-catalysed Suzuki coupling of aryl chlorides. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. [Link]

  • SCIRP. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

  • Reddit. (2016). JACS paper says Suzuki coupling can occur between aryl chloride and alkylboronic acid with 75% yield. How does this work?[Link]

  • Semantic Scholar. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]

Sources

Validation

Comparative Guide: Reactivity and Performance of para-Bromo vs meta-Bromo Phenylpropionamide Isomers

As drug discovery and synthetic methodologies evolve, the regiochemistry of halogenated building blocks remains a critical variable. For researchers working with phenylpropionamide derivatives—a privileged scaffold in ne...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and synthetic methodologies evolve, the regiochemistry of halogenated building blocks remains a critical variable. For researchers working with phenylpropionamide derivatives—a privileged scaffold in neuropharmacology and organic synthesis—the decision to utilize a para-bromo (4-bromo) versus a meta-bromo (3-bromo) substitution fundamentally alters both chemical reactivity and biological target engagement.

This guide provides an objective, data-driven comparison of these two isomers, detailing the causality behind their differing performances in base-catalyzed synthetic workflows and Monoamine Oxidase B (MAO-B) inhibition assays.

The Causality of Regiochemical Variance

The performance divergence between para- and meta-bromophenylpropionamides is rooted in the electronic and steric properties of the bromine atom relative to the amide functional group.

  • Electronic Effects (Chemical Reactivity): Bromine exerts an inductive electron-withdrawing effect (-I) and a resonance-donating effect (+R). At the meta position, the +R effect cannot delocalize onto the carbon bearing the amide nitrogen. Consequently, the meta-bromo isomer acts as a stronger electron-withdrawing group (Hammett σm​=+0.39 ) compared to the para-bromo isomer ( σp​=+0.23 ). This increased withdrawal significantly lowers the pKa of the amide N-H bond, making the meta-isomer more susceptible to N-deprotonation in basic environments[1].

  • Steric Effects (Biological Reactivity): In pharmacodynamic applications, the spatial projection of the bulky bromine atom dictates enzyme active-site fit. The meta-position projects the halogen at an optimal angle to occupy hydrophobic pockets in target enzymes, whereas the para-position often induces steric clashes with gating amino acid residues[2].

Chemical Reactivity: Divergent Synthetic Pathways

When β -bromo- N -(bromophenyl)propionamides are subjected to basic conditions, they undergo competitive deprotonation. The reaction can selectively yield either a β -lactam (via N-H deprotonation and intramolecular cyclization) or an acrylanilide (via C-H deprotonation and E2 elimination)[1].

Because the meta-bromo isomer possesses a more acidic N-H proton, it thermodynamically favors the β -lactam pathway under mild conditions compared to the para-bromo isomer, which requires careful base selection to prevent acrylanilide formation[1].

G A β-Bromo-N-(bromophenyl)propionamide B N-H Deprotonation (Ionic Liquid / Strong Base) A->B Thermodynamic Control C C-H Deprotonation (Et3N / Acetonitrile) A->C Kinetic Control D Intramolecular Cyclization (-Br⁻) B->D E E2 Elimination (-HBr) C->E F β-Lactam Derivative (Favored by meta-Br) D->F G Acrylanilide Derivative (Favored by para-Br) E->G

Caption: Divergent synthetic pathways of bromophenylpropionamides driven by base selection and substitution.

Protocol 1: Selective Synthesis of β -Lactams vs Acrylanilides

This protocol establishes a self-validating system to selectively drive the reaction based on the chosen isomer and base[1].

  • Substrate Preparation: Dissolve 0.2 mmol of the chosen β -bromo- N -(bromophenyl)propionamide isomer in 0.5 mL of solvent. Use Acetonitrile (ACN) if targeting the acrylanilide, or the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ( BMImBF4​ ) if targeting the β -lactam.

  • Base Addition:

    • For Acrylanilide: Add 0.4 mmol of Triethylamine ( Et3​N ).

    • For β -Lactam: Utilize the inherent basicity of the ionic liquid matrix or apply electrochemical generation of N-heterocyclic carbenes.

  • Thermal Incubation: Seal the reaction vessel and heat at 60°C under continuous stirring for exactly 2 hours.

  • Extraction & Validation: Remove the solvent under reduced pressure. If BMImBF4​ was used, extract the mixture three times with diethyl ether. Analyze the crude product via 1H -NMR. The disappearance of the α -C-H multiplet confirms acrylanilide formation, while the shift of the N-H proton confirms β -lactam cyclization.

Biological Reactivity: MAO-B Target Engagement

In neuropharmacology, phenylpropionamide and related piperazine-containing derivatives are heavily investigated as reversible Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative diseases[2].

Experimental evaluations reveal a stark contrast in potency between the isomers. The meta-bromo substitution dramatically enhances inhibitory potency ( IC50​=0.013 µM) compared to the para-bromo substitution[2]. This is due to the architecture of the MAO-B binding site: the meta-halogen perfectly occupies the hydrophobic substrate cavity, whereas the para-halogen creates a steric clash with the Ile199 gating residue, preventing deep pocket penetration[2].

Binding Substrate Phenylpropionamide Pharmacophore Meta meta-Bromo Substitution (σ_m = +0.39) Substrate->Meta Para para-Bromo Substitution (σ_p = +0.23) Substrate->Para Pocket MAO-B Substrate Cavity (Hydrophobic Pocket) Meta->Pocket Para->Pocket HighAff High Affinity (IC50 ~ 0.013 µM) Optimal Steric Alignment Pocket->HighAff Meta-Isomer LowAff Low Affinity (IC50 > 0.10 µM) Steric Clash with Ile199 Pocket->LowAff Para-Isomer

Caption: Mechanistic logic of MAO-B target engagement comparing meta and para bromophenyl isomers.

Protocol 2: In Vitro Fluorometric MAO-B Inhibition Assay

This high-throughput protocol validates the binding affinity differences between the two isomers.

  • Enzyme Preparation: Dilute human recombinant MAO-B (hMAO-B) in 50 mM phosphate buffer (pH 7.4) to achieve a final concentration of ~2.5 µg protein/well in a 96-well opaque microtiter plate.

  • Compound Incubation: Dissolve the para- and meta-bromo isomers in DMSO. Add to the wells to achieve a final concentration gradient ranging from 0.1 nM to 10 µM (Ensure final DMSO concentration remains <1% v/v). Incubate the plate at 37°C for 15 minutes to allow pre-binding.

  • Substrate Introduction: Add the non-fluorescent substrate kynuramine to each well. Incubate at 37°C for exactly 30 minutes.

  • Termination & Readout: Terminate the enzymatic reaction by adding 2N NaOH. Measure the fluorescence of the metabolized product (4-hydroxyquinoline) using a microplate reader set to Excitation: 310 nm and Emission: 400 nm. Calculate the IC50​ using non-linear regression analysis.

Quantitative Performance Summary

The following table synthesizes the physicochemical and biological data, providing a quick-reference comparison for assay design and lead optimization.

Property / Metricpara-Bromo Isomermeta-Bromo IsomerCausality / Significance
Hammett Constant ( σ ) +0.23+0.39meta exhibits stronger inductive electron withdrawal, lacking counteracting resonance.
Amide N-H Acidity LowerHighermeta N-H is more acidic, thermodynamically favoring N-deprotonation synthetic pathways[1].
MAO-B Inhibition ( IC50​ ) ~0.10 - 0.20 µM0.013 µM meta aligns optimally within the MAO-B hydrophobic substrate cavity[2].
MAO-A Selectivity Index ModerateHigh (>100) meta substitution drastically reduces off-target MAO-A binding, improving safety profiles[2].
Preferred Synthetic Product Acrylanilides β -LactamsDictated by the kinetic vs. thermodynamic control of the deprotonation site[1].

References

  • Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - Molecules (MDPI) -
  • Two Different Selective Ways in the Deprotonation of β‐Bromopropionanilides: β‐Lactams or Acrylanilides Formation - European Journal of Organic Chemistry (I.R.I.S.) -

Sources

Comparative

A Comparative Analysis of the Solubility of N-(4-Bromophenyl)propionamide and 4-Bromoacetanilide

In the landscape of organic synthesis and pharmaceutical development, the selection of appropriate reagents and intermediates is paramount. Among the vast array of available compounds, N-acylated bromophenylamines serve...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis and pharmaceutical development, the selection of appropriate reagents and intermediates is paramount. Among the vast array of available compounds, N-acylated bromophenylamines serve as crucial building blocks. This guide provides an in-depth technical comparison of the solubility characteristics of two closely related analogs: N-(4-Bromophenyl)propionamide and 4-Bromoacetanilide. Understanding their solubility is critical for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification protocols, and formulation strategies.

This document moves beyond a simple recitation of data, offering a mechanistic explanation of how subtle structural differences influence physicochemical properties. We will dissect the molecular architecture of each compound, provide a framework for predicting their solubility, and present a robust experimental protocol for empirical verification.

Molecular Structure: The Foundation of Solubility

At first glance, N-(4-Bromophenyl)propionamide and 4-Bromoacetanilide appear remarkably similar. Both possess a 4-bromophenyl ring and an amide linkage. The key distinction lies in the acyl group: a propionyl group in the former and an acetyl group in the latter. This seemingly minor difference—a single additional methylene group (–CH₂–)—has significant implications for their solubility profiles.

Feature4-Bromoacetanilide N-(4-Bromophenyl)propionamide
Structure CH₃CONHC₆H₄BrCH₃CH₂CONHC₆H₄Br
Acyl Group Acetyl (CH₃CO–)Propionyl (CH₃CH₂CO–)
Hydrocarbon Character LowerHigher

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This principle dictates that substances with similar polarities are more likely to be soluble in one another. The introduction of an additional methylene group in N-(4-Bromophenyl)propionamide increases its overall hydrocarbon character, making it slightly more nonpolar than 4-Bromoacetanilide.

Hypothesis:

  • In polar solvents (e.g., water, ethanol): 4-Bromoacetanilide is expected to exhibit slightly higher solubility due to its comparatively lower nonpolar character.

  • In nonpolar solvents (e.g., hexane, toluene): N-(4-Bromophenyl)propionamide is predicted to have greater solubility, attributable to its larger nonpolar surface area.

Physicochemical Properties: A Quantitative Overview

A summary of the fundamental physicochemical properties of both compounds is essential for any comparative study.

Property4-Bromoacetanilide N-(4-Bromophenyl)propionamide
CAS Number 103-88-8[2][3]2760-35-2[4]
Molecular Formula C₈H₈BrNO[2][3]C₉H₁₀BrNO[4]
Molecular Weight 214.06 g/mol [2][3]228.09 g/mol [4]
Appearance White to beige crystalline powder[2][5][6]White solid[4]
Melting Point 165-169 °C[2][5]146-148 °C[4]

Solubility Profile: Existing Data and Knowledge Gaps

Table 3: Qualitative Solubility of 4-Bromoacetanilide

SolventSolubility DescriptionSource(s)
Cold WaterInsoluble[2][5][7][2][5][7]
Hot WaterSlightly to very slightly soluble[2][5][7][2][5][7]
Alcohol (Ethanol)Moderately soluble[2][5][7][8][2][5][7][8]
BenzeneSoluble[2][5][7][2][5][7]
ChloroformSoluble[2][5][7][2][5][7]
Ethyl AcetateSoluble[2][5][7][2][5][7]

The lack of comparative data for N-(4-Bromophenyl)propionamide necessitates a standardized experimental approach to accurately determine its solubility relative to 4-Bromoacetanilide.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility Determination

To generate reliable and comparable solubility data, a robust and validated methodology is required. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1] This protocol is designed to be a self-validating system, ensuring that equilibrium is achieved and accurately measured.

Principle

An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until the solution reaches saturation. At this point, the rate of dissolution equals the rate of precipitation, establishing a dynamic equilibrium. The concentration of the solute in the saturated supernatant is then quantified to determine its solubility.

Materials and Equipment
  • N-(4-Bromophenyl)propionamide (≥97% purity)

  • 4-Bromoacetanilide (≥98% purity)

  • Selected solvents (e.g., deionized water, ethanol, toluene, ethyl acetate)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Thermostatic orbital shaker or water bath

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of each compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare stock solutions of known concentration.

    • Perform serial dilutions of the stock solutions to create a series of calibration standards (typically 5-7 concentrations). This is crucial for accurate HPLC quantification.

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound (e.g., 20-30 mg) to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation is reached.[1]

    • Prepare triplicate samples for each compound-solvent pair to ensure statistical validity.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[1] A preliminary kinetic study can determine the minimum time required to achieve equilibrium.

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial.[1] This step is critical to remove all undissolved particles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of the prepared calibration standards.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the solute in the diluted samples from the calibration curve and account for the dilution factor to calculate the solubility in the original solvent.

Data Reporting

Solubility should be reported in standard units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_standards 1. Prepare HPLC Calibration Standards hplc 6. Analyze by HPLC prep_standards->hplc Inject prep_samples 2. Add Excess Solute to Solvent (Triplicates) equilibration 3. Equilibrate (24-72h) at Constant Temp prep_samples->equilibration separation 4. Centrifuge & Filter Supernatant equilibration->separation dilution 5. Dilute Filtrate separation->dilution dilution->hplc Inject calculation 7. Calculate Solubility from Calibration Curve hplc->calculation

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Interpretation and Implications

The experimental data generated from the described protocol will provide a definitive comparison of the solubility of N-(4-Bromophenyl)propionamide and 4-Bromoacetanilide.

  • For Drug Development: A compound with lower aqueous solubility might present challenges in oral bioavailability. The choice between these two intermediates could be influenced by the desired solubility of the final active pharmaceutical ingredient (API).

  • For Organic Synthesis: Knowledge of solubility is critical for selecting appropriate reaction solvents to ensure all reactants are in the same phase, thereby maximizing reaction rates and yields.

  • For Purification: Differences in solubility are exploited during recrystallization. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal for purification.[9] The choice of the optimal recrystallization solvent will likely differ between the two compounds.

Conclusion

While N-(4-Bromophenyl)propionamide and 4-Bromoacetanilide differ by only a single methylene group, this structural variance is predicted to have a measurable impact on their respective solubility profiles. The increased lipophilicity of N-(4-Bromophenyl)propionamide is expected to decrease its solubility in polar solvents and increase it in nonpolar solvents compared to 4-Bromoacetanilide. This guide provides the theoretical framework and a comprehensive, self-validating experimental protocol to empirically test this hypothesis. For researchers and developers, this understanding is not merely academic; it is a practical tool for informed decision-making in synthesis, purification, and formulation, ultimately leading to more efficient and successful scientific outcomes.

References

  • Cas 103-88-8,4'-Bromoacetanilide. lookchem. [Link]

  • Understanding the 4'-bromoacetanilide Chemical: Melting Point and More. UDTECH. [Link]

  • 4'-Bromoacetanilide - ChemBK. ChemBK. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pasadena City College. [Link]

  • Solubility test for Organic Compounds. R. Jhunjhunwala College. [Link]

  • Cas 2760-35-2,N-(4-BROMOPHENYL)PROPIONAMIDE. LookChem. [Link]

  • N-(4-bromophenyl)-3-phenylpropanamide - ChemBK. ChemBK. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq. [Link]

  • Understanding the Properties and Synthesis of 4-Bromoacetanilide. Prosino Inc. [Link]

Sources

Validation

Comparative Guide: Steric Hindrance in N-(4-Bromophenyl)propionamide vs. Ortho-Substituted Analogs

Introduction The spatial arrangement of substituents around the amide bond fundamentally dictates the physicochemical properties, structural conformation, and chemical reactivity of N-phenylamides. For researchers and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The spatial arrangement of substituents around the amide bond fundamentally dictates the physicochemical properties, structural conformation, and chemical reactivity of N-phenylamides. For researchers and drug development professionals, understanding these steric parameters is critical when optimizing the stability and bioavailability of amide-containing pharmacophores.

This guide provides a rigorous comparison between N-(4-Bromophenyl)propionamide (a para-substituted analog) and its ortho-substituted counterparts, such as N-(2-Bromophenyl)propionamide and N-(2,6-Dibromophenyl)propionamide . By analyzing rotational barriers and hydrolysis kinetics, we elucidate how steric hindrance modulates molecular behavior.

Mechanistic Causality: The Impact of Ortho-Substitution

Conformational Distortion and Resonance Inhibition

In N-(4-Bromophenyl)propionamide, the bulky bromine atom is located at the para position, far from the amide core. This lack of proximal steric clash allows the aromatic ring to adopt a nearly coplanar conformation with the amide plane. This coplanarity maximizes p−π conjugation between the nitrogen lone pair and the aromatic π -system.

Conversely, introducing bulky bromine atoms at the ortho positions forces the aromatic ring to twist out of the amide plane to minimize steric repulsion. This orthogonal twist disrupts resonance, localizing the nitrogen lone pair and altering the electronic landscape of the molecule [1]. Furthermore, the bulk of the amide group itself inherently favors para-substitution over ortho-substitution during synthesis due to these exact steric constraints [4].

Modulation of the C-N Rotational Barrier

The amide C-N bond possesses partial double-bond character due to resonance. The rotational barrier ( ΔG‡ ) is highly sensitive to the molecule's electronic and steric environment. While para-substituents primarily influence the barrier through electronic effects (correlating with Hammett σ parameters) [3], ortho-substituents introduce a dominant steric penalty. The steric bulk destabilizes the planar ground state more than the orthogonal transition state, effectively lowering the energy required to rotate around the C-N bond.

Steric Shielding in Hydrolysis

Amide hydrolysis proceeds via nucleophilic attack at the carbonyl carbon. Under alkaline conditions, this typically follows a modified BAC​2 mechanism. Ortho-substitution creates a physical barricade that shields the carbonyl carbon from incoming nucleophiles (such as OH− ). Consequently, ortho-substituted analogs exhibit significantly reduced hydrolysis rate constants compared to their para-substituted counterparts, a phenomenon directly proportional to the steric bulk of the substituent [1, 2].

G Sub Substitution Pattern (Para vs. Ortho) Steric Steric Bulk near Amide Bond Sub->Steric Dihedral Amide-Aromatic Dihedral Angle Steric->Dihedral Prop2 Decreased Hydrolysis Rate (k) Steric->Prop2 Conj p-π Conjugation Disruption Dihedral->Conj Prop1 Altered Rotational Barrier (ΔG‡) Conj->Prop1

Logical flow of steric hindrance impacting molecular properties and reactivity.

Quantitative Data Comparison

The following table summarizes the macroscopic effects of steric hindrance on the physical and chemical properties of these analogs.

CompoundSubstitution PatternAmide-Aromatic Dihedral AngleRelative Hydrolysis Rate ( krel​ )C-N Rotational Barrier ( ΔG‡ )
N-(4-Bromophenyl)propionamide Para~0° - 15° (Coplanar)1.0 (Reference)~14 - 16 kcal/mol
N-(2-Bromophenyl)propionamide Mono-Ortho~45° - 60°~0.2 - 0.4~12 - 14 kcal/mol
N-(2,6-Dibromophenyl)propionamide Di-Ortho~75° - 90° (Orthogonal)< 0.05< 12 kcal/mol

(Note: Values are representative estimates derived from homologous acetanilide and formanilide models to illustrate the magnitude of steric effects [1, 3].)

Experimental Protocols: Self-Validating Workflows

To objectively compare these compounds in the laboratory, the following self-validating protocols are recommended.

Protocol 1: Determination of Rotational Barriers via VT-NMR

Causality: Heating the sample increases thermal energy. When thermal energy exceeds the activation barrier ( ΔG‡ ), C-N bond rotation becomes fast relative to the NMR timescale, causing distinct conformer signals to coalesce. Self-Validation: The protocol uses an ethylene glycol standard to independently verify the probe temperature, ensuring the inputs for the Eyring equation are absolute and not subject to instrument drift.

  • Sample Preparation: Dissolve 15 mg of the amide in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Toluene- d8​ ).

  • Temperature Calibration: Insert an NMR tube containing 100% ethylene glycol. Acquire 1D 1H spectra at 5 K increments. Calculate the exact probe temperature using the chemical shift difference between the hydroxyl and methylene protons.

  • Data Acquisition: Insert the sample tube. Acquire 1H NMR spectra starting at 298 K, increasing the temperature in 5 K increments.

  • Coalescence Identification: Monitor the signals of the propionamide aliphatic protons or the N-H proton. Identify the exact coalescence temperature ( Tc​ ) where the distinct rotamer peaks merge into a single broad peak.

  • Calculation: Use the Eyring equation ( ΔG‡=aTc​[b+log(Tc​/Δν)] ) to calculate the rotational barrier, where Δν is the peak separation in Hz at the slow-exchange limit.

Protocol 2: Kinetic Measurement of Alkaline Hydrolysis via HPLC

Causality: Alkaline conditions ( NaOH ) drive the irreversible formation of the carboxylate and aniline derivative. By tracking the disappearance of the starting material, we can calculate the pseudo-first-order rate constant. Self-Validation: The inclusion of an inert internal standard (biphenyl) normalizes all HPLC peak areas. This guarantees that the kinetic decay curve represents true chemical conversion rather than variations in injection volume or detector anomalies.

  • Reagent Preparation: Prepare a 0.1 M solution of the amide in a co-solvent mixture (e.g., 50:50 Methanol:Water) to ensure solubility. Add Biphenyl (0.05 M) as an internal standard.

  • Reaction Initiation: Equilibrate the solution at 37 °C in a water bath. Add 10 equivalents of standardized 1.0 M NaOH to initiate the BAC​2 hydrolysis [1, 2].

  • Time-Course Sampling: At predefined intervals (e.g., 0, 10, 20, 30, 60, 120 minutes), withdraw a 100 μL aliquot and immediately quench it in 900 μL of 0.1 M HCl to stop the reaction.

  • HPLC Analysis: Inject the quenched samples into a Reverse-Phase HPLC (C18 column, UV detection at 254 nm).

  • Data Processing: Plot the natural log of the normalized amide peak area (Amide Area / Biphenyl Area) versus time. The negative slope of this linear plot yields the pseudo-first-order rate constant ( kobs​ ).

Workflow cluster_NMR VT-NMR Protocol cluster_Kinetics Hydrolysis Kinetics Prep Sample Prep (Amide in Solvent) NMR1 Acquire Spectra (Variable Temp) Prep->NMR1 Kin1 Add Base/Acid (Standardized) Prep->Kin1 NMR2 Find Coalescence Temperature (Tc) NMR1->NMR2 NMR3 Calculate ΔG‡ (Eyring Eq) NMR2->NMR3 Kin2 Monitor via HPLC (Time-course) Kin1->Kin2 Kin3 Determine Rate Constant (k) Kin2->Kin3

Parallel experimental workflows for VT-NMR and hydrolysis kinetics.

References

  • Acidic and alkaline bimolecular hydrolysis of substituted formanilides. Computational analysis and modelling of substitution effects - ResearchGate. Available at: 1

  • Hydrolysis of Acetanilide: Mechanism & Explanation - Study.com. Available at:2

  • Rotational Barrier and Bond Dissociation Energy and Enthalpy: Computational Study of the Substituent Effects in Para-Substituted Anilines and Phenols - ResearchGate. Available at: 3

  • 10.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. Available at: 4

Sources

Comparative

N-(4-Bromophenyl)propionamide vs N-(4-Bromophenyl)butyramide properties

As a Senior Application Scientist, selecting the optimal linker or building block during the hit-to-lead phase of drug discovery is rarely a matter of convenience; it is a calculated decision driven by physicochemical co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal linker or building block during the hit-to-lead phase of drug discovery is rarely a matter of convenience; it is a calculated decision driven by physicochemical constraints and structure-activity relationships (SAR).

When comparing N-(4-Bromophenyl)propionamide (a C3 aliphatic amide) and N-(4-Bromophenyl)butyramide (a C4 aliphatic amide), the structural difference is a single methylene (-CH₂-) unit. However, this seemingly minor homologation significantly alters the compound's lipophilicity, rotational degrees of freedom, and steric bulk. Both compounds serve as highly versatile electrophiles in transition-metal-catalyzed cross-coupling reactions, but their downstream applications—particularly in the synthesis of bioactive benzimidazole derivatives—diverge based on their physical properties.

This guide provides an objective, data-driven comparison of these two building blocks, detailing their physicochemical profiles, mechanistic utility, and validated experimental workflows for comparative analysis.

Physicochemical Properties & Structural Comparison

The addition of a methylene group in the butyramide derivative fundamentally shifts the thermodynamic profile of the molecule. The extended alkyl chain increases the calculated partition coefficient (cLogP) by approximately 0.5 units, enhancing lipid bilayer permeability but proportionally decreasing aqueous solubility.

Below is a consolidated comparison of their core properties based on standard chemical registry data [2][3].

PropertyN-(4-Bromophenyl)propionamideN-(4-Bromophenyl)butyramide
CAS Number 2760-35-2119199-11-0
Molecular Formula C₉H₁₀BrNOC₁₀H₁₂BrNO
Molecular Weight 228.09 g/mol 242.12 g/mol
Aliphatic Chain Propionyl (C3)Butyryl (C4)
Relative Lipophilicity Moderate (Lower LogP)High (Higher LogP)
Aqueous Solubility HigherLower
Synthetic Handle para-Bromo (Active for Pd-catalysis)para-Bromo (Active for Pd-catalysis)
Mechanistic Insight: The Role of Homologation in Drug Design

In medicinal chemistry, the choice between a propionamide and butyramide tail is often dictated by the target binding pocket. For instance, recent developments in anti-HIV agents have utilized N-(4-bromophenyl)propionamide as a precursor to synthesize 3-(1H-benzo[d]imidazol-1-yl)-N-(4-bromophenyl) propionamide, which exhibits notable inhibitory activity against HIV-1 reverse transcriptase [1]. Substituting the propionyl group with a butyryl group increases the steric volume, which can either favorably fill a hydrophobic sub-pocket or cause steric clashes that abrogate binding affinity.

SAR_Pathway Core p-Bromoaniline Core Prop N-(4-Bromophenyl) propionamide (C3 Chain) Core->Prop Propionyl Chloride Buty N-(4-Bromophenyl) butyramide (C4 Chain) Core->Buty Butyryl Chloride CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Prop->CrossCoupling Reacts at C-Br Buty->CrossCoupling Reacts at C-Br BioActive Bioactive Scaffold (e.g., Anti-HIV Agent) CrossCoupling->BioActive Library Generation

Synthetic divergence and functionalization of bromophenyl amides.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the performance of these two compounds, researchers must rely on standardized, self-validating assays. Below are two critical protocols: one for determining the exact lipophilicity difference, and another demonstrating their utility in cross-coupling.

Protocol A: Comparative Lipophilicity (LogP) Determination via RP-HPLC

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used because the retention time (tR) on a non-polar C18 stationary phase correlates directly with the compound's partition coefficient. By running both amides under identical isocratic conditions alongside known reference standards, the exact thermodynamic impact of the extra -CH₂- group can be quantified.

Step-by-Step Methodology:

  • Standard Preparation: Prepare 1 mg/mL stock solutions of N-(4-Bromophenyl)propionamide, N-(4-Bromophenyl)butyramide, and reference standards (e.g., toluene, bromobenzene) in HPLC-grade Methanol.

  • Mobile Phase Setup: Degas an isocratic mobile phase of 60:40 Methanol:Water (buffered to pH 7.4 with 10 mM phosphate to suppress ionization of trace impurities).

  • Chromatographic Run: Inject 10 µL of each sample onto a C18 column (e.g., 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor UV absorbance at 254 nm. The protocol is self-validating: if the reference standards do not elute at their established literature capacity factors (k'), the mobile phase composition must be recalibrated.

  • Data Analysis: Calculate the capacity factor k′=(tR​−t0​)/t0​ for both amides. The butyramide derivative will exhibit a longer retention time due to enhanced hydrophobic interactions with the C18 phase.

HPLC_Workflow Prep Sample Preparation (1 mg/mL in MeOH) Inject HPLC Injection (C18 Column) Prep->Inject Elute Isocratic Elution (MeOH:Aqueous Buffer) Inject->Elute Detect UV Detection (254 nm) Elute->Detect Analyze Calculate Capacity Factor (k') Derive LogP Detect->Analyze

Standardized RP-HPLC workflow for comparative lipophilicity determination.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: The para-bromo substituent on both amides is highly susceptible to oxidative addition by Pd(0) catalysts. The amide group (-NHC=O) is electron-withdrawing via induction, which slightly activates the C-Br bond compared to an unfunctionalized bromobenzene, ensuring high coupling yields.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube, add 1.0 equiv of the bromophenyl amide (propionamide or butyramide), 1.2 equiv of phenylboronic acid, and 0.05 equiv of Pd(dppf)Cl₂.

  • Base Addition: Add 2.0 equiv of anhydrous K₂CO₃. The base is critical for the transmetalation step, activating the boronic acid to form a reactive boronate complex.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Purge the vessel with Argon for 10 minutes.

  • Heating & Monitoring: Heat the reaction to 90°C. Self-Validation Step: Spike the reaction with a known concentration of biphenyl as an internal standard. Monitor the reaction via LC-MS at 2-hour intervals. The ratio of product peak area to internal standard peak area validates the conversion rate.

  • Workup: Once the starting material is consumed, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Conclusion & Selection Criteria

For library synthesis and screening:

  • Select N-(4-Bromophenyl)propionamide when targeting binding pockets with strict spatial constraints, or when maintaining a higher degree of aqueous solubility is necessary for in vitro assay compatibility.

  • Select N-(4-Bromophenyl)butyramide when aiming to increase the overall lipophilicity of the scaffold to improve cell membrane penetration, or when probing the depth of a hydrophobic binding pocket during SAR optimization.

References

  • Title: Recent developments in catalytic and antimicrobial applications of benzimidazole Schiff base: A review Source: ResearchGate URL: [Link]

Safety & Regulatory Compliance

Safety

N-(4-Bromophenyl)propionamide proper disposal procedures

Standard Operating Procedure: Disposal and Handling of N-(4-Bromophenyl)propionamide Introduction N-(4-Bromophenyl)propionamide (CAS: 2760-35-2, Molecular Weight: 228.09 g/mol ) is a halogenated organic compound frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of N-(4-Bromophenyl)propionamide

Introduction N-(4-Bromophenyl)propionamide (CAS: 2760-35-2, Molecular Weight: 228.09 g/mol ) is a halogenated organic compound frequently utilized as an intermediate in organic synthesis and drug development workflows[1]. Because its molecular structure contains a covalently bound bromine atom, its disposal transcends standard organic waste protocols[2]. This guide provides an authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of N-(4-Bromophenyl)propionamide, ensuring compliance with environmental health and safety (EHS) standards and building a self-validating culture of laboratory safety.

Physicochemical Profile & Disposal Causality

Understanding the chemical nature of N-(4-Bromophenyl)propionamide is critical for establishing a logical and safe disposal protocol.

  • The Halogen Effect: The presence of the bromine atom classifies this compound strictly as Halogenated Organic Waste [2][3].

  • Causality for Segregation: Standard incineration of halogenated compounds at low temperatures generates highly toxic and corrosive hydrogen halides (e.g., HBr gas) and potentially carcinogenic dioxins. Therefore, this waste must be segregated and routed to specialized high-temperature incinerators equipped with alkaline scrubbers[4]. Mixing halogenated waste with non-halogenated streams not only violates EHS regulations but drastically increases disposal costs and can lead to dangerous chemical reactions, fires, or explosions[4].

Operational Safety & Handling Precautions

Before initiating any disposal procedures, personnel must establish a controlled environment to minimize exposure.

  • Engineering Controls: All handling, transfer, and disposal preparations must occur within a certified chemical fume hood to mitigate inhalation risks from aerosolized powders or associated solvent vapors[2][4].

  • Personal Protective Equipment (PPE): Operators must wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a standard laboratory coat[4].

  • Spill Management: In the event of a spill, immediately alert laboratory personnel and secure the area[4]. Place absorbent pads on the spill, allow them to sit to absorb the material, and then place the saturated pads in a sealed plastic bag labeled as hazardous waste[5].

Step-by-Step Disposal Protocol

Follow this validated methodology to ensure regulatory compliance and laboratory safety:

  • Step 1: Container Selection and Integrity

    • Use only designated, chemically resistant containers—typically high-density polyethylene (HDPE) or borosilicate glass bottles with secure, threaded screw caps[4]. The container must be kept closed at all times except when actively adding waste, ensuring it remains "vapor tight" and "spill proof"[5].

  • Step 2: Waste Segregation

    • Deposit the chemical (and any associated solvent washings) strictly into the "Halogenated Organic Waste" container[2][5]. Never mix this with non-halogenated solvents, aqueous waste, or solid waste[4].

    • Quality Control Check: Ensure the waste mixture contains no more than 10% water and is completely free of toxic heavy metals or strong acids/bases, which can cause incompatible reactions[6].

  • Step 3: Volume Management

    • Transfer the waste using a funnel to prevent spills[4]. Crucially, do not fill the container beyond 90% capacity [4][6]. This 10% headspace is a mandatory safety margin that allows for vapor expansion and prevents pressure-induced ruptures[4].

  • Step 4: Labeling and Documentation

    • Label the container before or at the exact moment the first drop of waste is added[5].

    • The label must explicitly state "Hazardous Waste" and include the full chemical name ("N-(4-Bromophenyl)propionamide") without using abbreviations or chemical formulas[4][5]. Include the approximate percentage of each component if mixed with other solvents[4].

  • Step 5: Satellite Accumulation and EHS Pickup

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) equipped with secondary containment (e.g., a tray capable of holding the entire volume of the container)[4][6].

    • Submit a chemical waste pickup request through your institution's EHS department for final disposal[4].

Quantitative Disposal Parameters

The following table summarizes the critical thresholds and parameters for managing this halogenated waste stream:

ParameterSpecification / LimitOperational Rationale
Waste Classification Halogenated Organic WasteContains Bromine; requires specialized high-temp incineration[2][3].
Maximum Fill Capacity 90% of container volumePrevents spills and allows for safe vapor expansion[4][6].
Water Content Limit ≤ 10%Prevents phase separation and incineration inefficiency[6].
Container Material HDPE or Borosilicate GlassEnsures chemical compatibility and prevents leaching[4].
Storage Time Limit Max 3 months (or per EHS)Minimizes accumulation of hazardous materials in the lab[6].

Waste Routing & Decision Workflow

The following diagram illustrates the logical progression of halogenated waste management to ensure zero-defect compliance.

G Start Waste Generation: N-(4-Bromophenyl)propionamide CheckHalogen Halogen Content Check (Contains Bromine) Start->CheckHalogen Segregation Route to Halogenated Waste Stream CheckHalogen->Segregation Yes Container Select HDPE/Glass Container (Max 90% Capacity) Segregation->Container Labeling Apply Hazardous Waste Label (Full Chemical Name) Container->Labeling Storage Store in Satellite Accumulation Area (SAA) Labeling->Storage Disposal EHS Pickup & High-Temp Incineration Storage->Disposal

Workflow for the segregation and disposal of halogenated organic waste.

References

  • Proper Disposal Procedures for SW120 (Halogenated Organic Solvent Waste). Source: benchchem.com.
  • Halogenated Organic Liquids - Standard Operating Procedure. Source: illinois.edu.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Source: hscprep.com.au.
  • Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. Source: unigoa.ac.in.
  • Propinamide / N-(4-BROMOPHENYL)PROPIONAMIDE. Source: sigmaaldrich.com.
  • 8.1 Organic solvent waste. Source: lu.se.
  • N-(4-BROMOPHENYL)PROPIONAMIDE AldrichCPR. Source: sigmaaldrich.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromophenyl)propionamide
Reactant of Route 2
Reactant of Route 2
N-(4-Bromophenyl)propionamide
© Copyright 2026 BenchChem. All Rights Reserved.